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Core Science & Biosynthesis

Foundational

A Technical Guide to the Littorine Biosynthesis Pathway in Atropa belladonna

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed examination of the core biosynthetic pathway of littorine, a critical intermediate in the production of the pharmaceutical...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the core biosynthetic pathway of littorine, a critical intermediate in the production of the pharmaceutically important tropane alkaloids (TAs) hyoscyamine and scopolamine in Atropa belladonna (deadly nightshade). Recent functional genomics studies have successfully identified the previously missing enzymatic steps, paving the way for metabolic engineering and synthetic biology applications.

Core Biosynthetic Pathway: From Primary Metabolites to Littorine

The formation of littorine is an esterification reaction between the tropane moiety, tropine, and the phenylpropanoid-derived acyl group, phenyllactic acid. The biosynthesis is a multi-step process primarily occurring in the roots of the plant.[1][2][3] The pathway has been elucidated through transcriptome and metabolome-guided gene discovery.[1]

Phenylalanine to Phenyllactic Acid

The journey begins with the primary amino acid L-phenylalanine. This precursor is first converted to phenylpyruvate through a transamination reaction.[2][4] This initial step is preferentially catalyzed by a root-expressed aromatic amino acid aminotransferase, Ab-ArAT4 .[1][2] Subsequently, phenylpyruvate is reduced to form (R)-phenyllactic acid by the enzyme phenylpyruvic acid reductase (PPAR).[5]

The Missing Link: Activation of Phenyllactic Acid and Esterification

For many years, the mechanism for activating phenyllactic acid and its subsequent condensation with tropine was a significant gap in understanding TA biosynthesis.[1][6] It was hypothesized to proceed via either a coenzyme A thioester or a glucose ester intermediate.[1] Research has now confirmed that in A. belladonna, the pathway proceeds through a glucose ester.[1][5]

Two novel genes, discovered through functional genomics, encode the enzymes that complete the pathway:[5][6][7]

  • Phenyllactate UDP-glycosyltransferase (UGT1/UGT84A27): This enzyme catalyzes the glycosylation of (R)-phenyllactic acid, using UDP-glucose as the sugar donor, to form (R)-phenyllactyl-β-D-glucose.[1][5][8] This activation step is crucial for the subsequent reaction.

  • Littorine Synthase (LS): This serine carboxypeptidase-like (SCPL) acyltransferase catalyzes the final step: the condensation of (R)-phenyllactyl-β-D-glucose with tropine.[5][8] The reaction releases D-glucose and forms the ester littorine.[9]

The identification of UGT1 and LS provides the complete enzymatic sequence from phenyllactic acid and tropine to littorine, a pivotal precursor for hyoscyamine and scopolamine.[5][7]

Littorine_Biosynthesis_Pathway Littorine Biosynthesis Pathway cluster_phenyl Phenylpropanoid Pathway cluster_product Final Product Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Ab-ArAT4 PLA (R)-Phenyllactic Acid PP->PLA PPAR PLAG (R)-Phenyllactyl-β-D-glucose PLA->PLAG UGT1 / UGT84A27 Littorine Littorine PLAG->Littorine:w PLAG->mid_point Tropine Tropine Tropine->Littorine:w Tropine->mid_point mid_point->Littorine Littorine Synthase (LS)

Fig. 1: Core enzymatic steps in the biosynthesis of littorine from its precursors.

Quantitative Data Summary

The expression of key biosynthetic genes and the resulting metabolite accumulation are tightly regulated and tissue-specific, with the highest activity observed in the roots.

Gene Expression

Genes specific to the TA pathway, including PMT, CYP80F1, and H6H, are expressed almost exclusively in primary and secondary roots, with the highest levels in secondary roots.[3] Functional genomics studies revealed that the newly identified UGT1 and LS genes are also highly and specifically expressed in the secondary roots of A. belladonna.[5][6][7]

Table 1: Effect of Gene Silencing on TA Biosynthesis Intermediates (Data synthesized from findings that suppression of UGT1 or LS disrupts the biosynthesis of littorine and its derivatives)[5][6]

Gene TargetTreatmentPhenyllactate LevelLittorine LevelHyoscyamine LevelScopolamine Level
UGT1 Control (TRV)NormalNormalNormalNormal
UGT1-RNAiIncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
LS Control (TRV)NormalNormalNormalNormal
LS-RNAiNormalSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Metabolite Accumulation

Littorine is a major alkaloid in the roots during early plant development, after which its concentration varies depending on cultivation conditions.[10] The final TA products, hyoscyamine and scopolamine, are synthesized in the roots and then transported to aerial parts of the plant for storage.[3]

Table 2: Tropane Alkaloid Content in Various Tissues of Atropa belladonna (Values are representative and compiled from literature)[3][11]

Plant TissueHyoscyamine (mg/g DW)Scopolamine (mg/g DW)
Tender Stems3.360.60
Tender Leaves1.530.60
Roots1.60Low/Not specified
Fruit SepalsNot specified1.00
Young Fruits1.27Not specified
Old Stems & LeavesLowest contentLowest content

Experimental Protocols

Elucidation of the littorine pathway has relied on a combination of functional genomics, gene silencing, and analytical chemistry techniques.

Protocol: Gene Function Analysis via Virus-Induced Gene Silencing (VIGS)

VIGS is a rapid method for assessing gene function through transient gene suppression.

  • Vector Construction: Fragments of the target genes (UGT1, LS) are cloned into a Tobacco Rattle Virus (TRV)-based vector (e.g., pTRV2) to create pTRV2-UGT1 and pTRV2-LS.[6]

  • Agrobacterium Transformation: The resulting vectors, along with a helper plasmid (pTRV1), are introduced into Agrobacterium tumefaciens (e.g., strain GV3101) via electroporation.[6]

  • Infiltration: A. tumefaciens cultures carrying pTRV1 and the pTRV2 constructs are mixed. A. belladonna seedlings are then infiltrated with the bacterial suspension.[6]

  • Incubation & Sample Collection: Plants are grown for 3-4 weeks post-infiltration to allow for systemic silencing. Underground parts are collected for gene expression analysis, and aerial parts are used for metabolite analysis.[6]

  • Analysis:

    • Gene Expression: Quantitative Real-Time PCR (qPCR) is performed on RNA extracted from the roots to confirm the knockdown of the target gene's transcript.

    • Metabolite Profiling: Alkaloids are extracted from tissues and quantified using HPLC-MS/MS to measure the impact of gene silencing on littorine, hyoscyamine, and scopolamine levels.

VIGS_Workflow cluster_prep Vector Preparation cluster_plant Plant Inoculation & Growth cluster_analysis Analysis A 1. Isolate UGT1/LS Gene Fragment via PCR B 2. Ligate Fragment into pTRV2 Vector A->B C 3. Transform Agrobacterium with pTRV1 & pTRV2-Gene B->C D 4. Infiltrate A. belladonna Seedlings C->D E 5. Grow Plants for 3-4 Weeks D->E Systemic silencing occurs E->E Systemic silencing occurs F 6. Harvest Root and Leaf Tissues E->F G 7a. RNA Extraction & qPCR Analysis (Roots) F->G H 7b. Metabolite Extraction & HPLC-MS/MS (Leaves/Roots) F->H I 8. Compare Gene Expression & Alkaloid Levels to Control G->I H->I

Fig. 2: Experimental workflow for VIGS-based gene function analysis.
Protocol: Quantification of Tropane Alkaloids via HPLC-MS/MS

This method provides sensitive and specific quantification of pathway metabolites.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.[12]

    • Lyophilize the tissue and grind it into a fine powder.[12]

    • Accurately weigh ~50 mg of dried powder.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methanol or acetonitrile with 1% acetic acid) to the sample.[12]

    • Vortex vigorously and sonicate for 30 minutes.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[12]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[12]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[12]

    • Flow Rate: 0.3 mL/min.[12]

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[12]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[12]

    • MRM Transitions: Use pre-determined precursor-to-product ion transitions specific for littorine, hyoscyamine, and scopolamine.

  • Quantification:

    • Generate a calibration curve using authentic standards of each target alkaloid.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.[12]

Conclusion and Outlook

The complete elucidation of the littorine biosynthetic pathway in Atropa belladonna, marked by the discovery of UGT1 and littorine synthase, represents a significant milestone.[5] This knowledge closes a critical gap in our understanding of tropane alkaloid formation and provides the necessary genetic tools for metabolic engineering. Overexpression of these newly identified genes, alone or in combination with other pathway genes, has been shown to significantly elevate the production of littorine and its valuable derivatives.[7] These findings create robust opportunities for enhancing the production of hyoscyamine and scopolamine in plant-based systems or for transferring the entire pathway into microbial hosts like yeast for controlled, scalable production.[8]

References

Exploratory

littorine chemical structure and properties

An In-depth Technical Guide to Littorine: Chemical Structure, Properties, and Biosynthesis Introduction Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including spec...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Littorine: Chemical Structure, Properties, and Biosynthesis

Introduction

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, including species of Datura and Atropa belladonna.[1][2][3] Chemically, it is an ester of tropine and phenyllactic acid. Littorine holds significant interest for researchers and pharmaceutical scientists as a key intermediate in the biosynthesis of the more widely known and medicinally important tropane alkaloids, hyoscyamine and scopolamine.[4][5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthetic pathways, and the experimental methodologies used to study it.

Chemical Structure and Identifiers

Littorine is an isomer of hyoscyamine, differing in the position of the phenyl group.[2] Its core structure consists of a tropane ring system esterified with (R)-2-hydroxy-3-phenylpropanoic acid.

Table 1: Chemical Identifiers for Littorine

Identifier Value Source(s)
CAS Number 21956-47-8 [1][2][7][8]
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate [1][9]
Systematic IUPAC Name (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (R)-2-hydroxy-3-phenylpropanoate [2]
Chemical Formula C₁₇H₂₃NO₃ [1][2][9][10][11]
SMILES CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O [1][9]

| InChIKey | FNRXUEYLFZLOEZ-UHFFFAOYSA-N |[1][9] |

Physicochemical Properties

The physical and chemical properties of littorine are essential for its extraction, purification, and formulation in research settings.

Table 2: Physicochemical Properties of Littorine

Property Value Unit Source(s)
Molecular Weight 289.37 g/mol [1][10]
Exact Mass 289.1678 Da [1]
Appearance Solid powder - [1]
Melting Point 80 °C [10]
logP (Octanol/Water) 1.758 - 2.7 - [9][12]
Water Solubility (logS) -2.97 mol/L [12]

| Storage Temperature | -15 to -20 | °C |[10] |

Biosynthesis and Signaling Pathways

Littorine is a central molecule in the biosynthetic pathway of tropane alkaloids (TAs).[4] Its formation is a critical step that precedes the synthesis of hyoscyamine and scopolamine, which have significant anticholinergic activity.[5][13] The pathway begins with precursors L-phenylalanine and tropine and involves several key enzymatic steps.

The biosynthesis to hyoscyamine involves the condensation of tropine with phenylalanine-derived phenyllactate to form littorine.[5] A cytochrome P450 enzyme, CYP80F1, then catalyzes the rearrangement of littorine into hyoscyamine aldehyde, which is subsequently reduced to form hyoscyamine.[5][6]

Tropane_Alkaloid_Biosynthesis cluster_precursors Precursors cluster_intermediates Littorine Formation cluster_products Final Products L-Phenylalanine L-Phenylalanine Tropine Tropine Phenyllactate Phenyllactate Phenyllactylglucose Phenyllactylglucose Phenyllactate->Phenyllactylglucose UGT1 Littorine Littorine Phenyllactylglucose->Littorine LS (+ Tropine) Hyoscyamine_Aldehyde Hyoscyamine_Aldehyde Littorine->Hyoscyamine_Aldehyde CYP80F1 (mutase) Hyoscyamine Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine Dehydrogenase Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H PPAR PPAR UGT1 UGT1 LS\n(+ Tropine) LS (+ Tropine) CYP80F1\n(mutase) CYP80F1 (mutase) Dehydrogenase Dehydrogenase H6H H6H

Caption: Biosynthetic pathway of tropane alkaloids via littorine.[4][5][6]

Biological Activity

While primarily studied as a biosynthetic intermediate, littorine itself exhibits biological activity. Studies have investigated its binding to muscarinic and nicotinic acetylcholine receptors.[1] Additionally, some research has pointed towards potential antimicrobial and anti-inflammatory properties.[8][14] One study isolated a macrolide named litorine from the snail Littorina aspera, which showed in vitro activity against Escherichia coli, Staphylococcus aureus, and other microbes; however, it is important to distinguish this compound from the tropane alkaloid littorine.[14]

Experimental Protocols

Functional Gene Identification via Virus-Induced Gene Silencing (VIGS)

The identification of the genes responsible for littorine biosynthesis, such as phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS), was achieved through functional genomics.[4] Virus-Induced Gene Silencing (VIGS) is a powerful technique for this purpose.

Protocol Overview:

  • Candidate Gene Selection: Potential genes (e.g., UGTs, synthases) are identified from the plant's transcriptome, particularly from root tissues where biosynthesis occurs.[4]

  • VIGS Vector Construction: Fragments of the target genes (UGT1, LS) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Agroinfiltration: Agrobacterium tumefaciens carrying the VIGS vectors are infiltrated into the leaves of young source plants, such as Atropa belladonna.[4]

  • Systemic Silencing: The virus spreads systemically through the plant, carrying the gene fragment. This triggers the plant's RNA interference (RNAi) machinery to degrade the endogenous mRNA of the target gene.

  • Metabolite Analysis: After a period to allow for gene silencing (e.g., 3-4 weeks), root tissues are harvested from the silenced plants and control plants (infiltrated with an empty vector).

  • Quantification: Tropane alkaloids, including littorine, hyoscyamine, and scopolamine, are extracted and quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS). A significant reduction in littorine and its downstream products in the silenced plants confirms the gene's function.[4]

VIGS_Workflow A 1. Identify Candidate Genes (e.g., UGT1, LS) B 2. Construct TRV-based VIGS Vectors A->B C 3. Agroinfiltrate Atropa belladonna Seedlings B->C D 4. Systemic Spread of Virus & Gene Silencing C->D E 5. Harvest Root Tissue (Control vs. Silenced) D->E F 6. LC-MS Analysis of Alkaloid Content E->F G 7. Compare Metabolite Levels F->G H Conclusion: Reduced Littorine Confirms Gene Function G->H

Caption: Experimental workflow for VIGS-based gene function analysis.[4]
Analytical Determination by Micellar Electrokinetic Chromatography (MEKC)

MEKC is an effective method for the simultaneous determination of littorine and related alkaloids like scopolamine and hyoscyamine in plant extracts.[1]

Protocol Overview:

  • Sample Preparation: Plant material (e.g., hairy roots) is harvested, dried, and ground. Alkaloids are extracted using an appropriate solvent (e.g., methanol) with sonication, followed by centrifugation to clarify the extract.

  • Capillary Electrophoresis System: A CE system equipped with a UV detector is used. A fused-silica capillary is conditioned by flushing with sodium hydroxide, water, and finally the running buffer.

  • Running Buffer: The separation is performed using a buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration, often with an organic modifier like methanol and a pH-adjusting agent (e.g., phosphate buffer).

  • Injection and Separation: The sample extract is injected into the capillary (e.g., by pressure). A high voltage is applied, and the compounds separate based on their partitioning between the aqueous buffer and the surfactant micelles, as well as their electrophoretic mobility.

  • Detection and Quantification: The separated alkaloids are detected by their UV absorbance at a specific wavelength (e.g., 210 nm). Quantification is achieved by comparing the peak areas to those of known concentration standards for littorine, hyoscyamine, and scopolamine.

Conclusion

Littorine is a tropane alkaloid of great importance, not for its own pharmacological applications, but as the direct precursor to the anticholinergic drugs hyoscyamine and scopolamine. Understanding its chemical properties, its precise role in the complex biosynthetic network of Solanaceae plants, and the experimental techniques used to elucidate these pathways is crucial for researchers in natural product chemistry, metabolic engineering, and drug development. The continued study of littorine and its associated enzymes opens avenues for enhancing the production of valuable pharmaceuticals through synthetic biology and targeted breeding of medicinal plants.

References

Foundational

A Technical Guide to the Natural Sources of Littorine Alkaloid

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth overview of the natural sources of littorine, a pivotal tropane alkaloid in the biosynthesis of pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural sources of littorine, a pivotal tropane alkaloid in the biosynthesis of pharmaceutical compounds such as hyoscyamine and scopolamine. It details the primary plant sources, biosynthetic pathways, and the experimental protocols for its extraction and quantification.

Introduction to Littorine

Littorine is a naturally occurring tropane alkaloid, specifically an ester formed from the alcohol tropine and the acid (S)-phenyllactic acid. Its significance in pharmacology and drug development lies in its role as a direct precursor to hyoscyamine, which is subsequently converted to scopolamine.[1][2][3] These downstream alkaloids possess potent anticholinergic properties and are used in a variety of clinical applications. Understanding the natural sources and biosynthesis of littorine is therefore crucial for the metabolic engineering of medicinal plants and the development of novel production platforms.

Natural Sources of Littorine

Littorine is predominantly found within the plant kingdom, almost exclusively in species belonging to the Solanaceae (nightshade) family.[4][5] The biosynthesis of littorine, along with other tropane alkaloids, is primarily localized in the root tissues of these plants.[1][6][7][8]

While littorine is a key intermediate, comprehensive quantitative data on its concentration across various species is not extensively documented in publicly available literature. Its transient nature as a precursor means it is often present in lower concentrations compared to the end-products hyoscyamine and scopolamine. However, its presence has been confirmed in numerous genera.

Table 1: Documented Plant Sources of Littorine Alkaloid

Family Genus Species Common Name Reference(s)
Solanaceae Atropa Atropa belladonna Deadly Nightshade [1][9][10]
Solanaceae Datura Datura stramonium Jimsonweed [9][11][12]
Solanaceae Hyoscyamus Hyoscyamus niger Henbane [3][11]
Solanaceae Mandragora Mandragora officinarum Mandrake [3][9]
Solanaceae Brugmansia sp. Angel's Trumpets [3][9]
Solanaceae Anisodus Anisodus luridus [13]
Solanaceae Scopolia Scopolia lurida Himalayan Scopolia [7]

| Solanaceae | Duboisia | sp. (hybrid) | Corkwood |[14] |

Studies on Atropa belladonna have shown that littorine content in the roots can vary significantly depending on cultivation conditions and the developmental stage of the plant. For instance, littorine levels were observed to be higher in the thin roots of hydroponically grown plants and decreased as root diameter increased in pot-cultivated plants.[6]

Biosynthesis of Littorine

The biosynthesis of littorine is a complex process involving two distinct pathways that converge: one supplying the tropane ring (tropine) and the other supplying the acyl moiety ((S)-phenyllactic acid).

The tropane moiety, tropine, is derived from the amino acids ornithine and arginine. The pathway proceeds through intermediates like putrescine and N-methylputrescine, leading to the formation of the characteristic bicyclic tropane ring structure of tropinone, which is then reduced to tropine.[1]

The acyl moiety, (S)-phenyllactic acid, is derived from the amino acid L-phenylalanine.[8] The final condensation of these two precursors to form littorine was a long-standing question until recent research elucidated a two-step enzymatic process primarily occurring in the plant's secondary roots.[1][2]

  • Glycosylation of Phenyllactate: The enzyme phenyllactate UDP-glycosyltransferase (UGT1) activates the phenyllactic acid by attaching a glucose molecule, forming phenyllactylglucose.[1][2]

  • Esterification: The enzyme littorine synthase (LS) , a serine carboxypeptidase-like acyltransferase, catalyzes the transfer of the phenyllactyl group from phenyllactylglucose to tropine, forming littorine and releasing glucose.[1][15]

Following its synthesis, littorine is rearranged by the cytochrome P450 enzyme CYP80F1 (a littorine mutase) to form hyoscyamine aldehyde, which is then reduced to hyoscyamine.[3][4][13]

Littorine_Biosynthesis cluster_final_step Final Condensation Phe L-Phenylalanine PLA (S)-Phenyllactic Acid Phe->PLA multi-step Orn Ornithine / Arginine Tropine Tropine Orn->Tropine multi-step UGT1 UGT1 PLA->UGT1 PLAG Phenyllactylglucose LS LS PLAG->LS Acyl Donor Tropine->LS Acyl Acceptor UGT1->PLAG Littorine Littorine LS->Littorine CYP80F1 CYP80F1 Littorine->CYP80F1 Hyoscyamine Hyoscyamine Aldehyde CYP80F1->Hyoscyamine

Biosynthetic pathway of littorine from primary precursors.

Experimental Protocols

The extraction, isolation, and quantification of littorine from plant sources follow standard procedures for alkaloid analysis. The general workflow involves extraction from prepared plant material, purification to isolate the alkaloid fraction, and subsequent analysis using chromatographic techniques.

Experimental_Workflow A Plant Material (e.g., Roots) B Preparation (Drying, Grinding) A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration & Concentration C->D E Acid-Base Partitioning (Alkaloid Enrichment) D->E F Purified Alkaloid Fraction E->F G Chromatographic Analysis (HPLC, UPLC-MS/MS) F->G H Quantification & Identification G->H

General workflow for littorine extraction and analysis.

This protocol provides a general method for extracting and enriching the total alkaloid fraction from dried plant root material.

  • Material Preparation: Dry the plant root material at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]

  • Solvent Extraction: Macerate the powdered root material in methanol (e.g., 1:10 sample-to-solvent ratio, w/v) for 24-48 hours at room temperature with occasional agitation.[16] Alternatively, use sonication or Soxhlet extraction to improve efficiency.

  • Concentration: Filter the extract to remove solid plant debris. Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • Redissolve the crude extract in an acidic aqueous solution (e.g., 2% H₂SO₄ or 5% acetic acid) to protonate the alkaloids, rendering them water-soluble.

    • Perform a liquid-liquid extraction with a nonpolar solvent (e.g., diethyl ether or hexane) to remove neutral and acidic lipophilic compounds (fats, terpenoids), which will partition into the organic phase. Discard the organic phase.

    • Basify the remaining aqueous phase to a pH of 9-10 with a base (e.g., NH₄OH or Na₂CO₃). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Perform a second liquid-liquid extraction with a solvent like dichloromethane or a chloroform/isopropanol mixture. The deprotonated alkaloids will partition into the organic phase.

    • Collect the organic phase and evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.

The analysis of littorine within the enriched alkaloid fraction is typically performed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly mass spectrometry (MS).

  • Sample Preparation: Dissolve a known mass of the dried alkaloid fraction in a suitable solvent (e.g., methanol or the initial mobile phase) and filter through a 0.22 µm syringe filter prior to injection.

  • Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.[11]

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from ~5% B to ~95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for littorine (e.g., m/z 292.2 → 124.1) and other target alkaloids. An authentic littorine standard is required to confirm retention time and optimize fragmentation parameters.

  • Quantification: Construct a calibration curve using a certified reference standard of littorine at several concentrations. The concentration of littorine in the sample can be determined by comparing its peak area to the standard curve.[17]

  • Identification: Confirmation of littorine is achieved by matching the retention time and the mass fragmentation pattern (mass spectrum) with the certified reference standard.[10]

References

Exploratory

The Discovery and Isolation of Littorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Littorine, a tropane alkaloid found in several species of the Solanaceae family, is a critical biosynthetic intermediate in the production of the p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Littorine, a tropane alkaloid found in several species of the Solanaceae family, is a critical biosynthetic intermediate in the production of the pharmacologically significant anticholinergic drugs, hyoscyamine and scopolamine. While its existence has been known for some time, the complete elucidation of its biosynthetic pathway is a more recent development, revealing a multi-enzyme process. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of littorine. It details the experimental protocols for its extraction and analysis, presents available quantitative and spectroscopic data, and illustrates the key biosynthetic pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Littorine is a naturally occurring tropane alkaloid found in plants such as Atropa belladonna and various Datura species.[1] Chemically, it is an ester of tropine and phenyllactic acid. Its primary significance in the field of pharmacology and drug development lies in its role as a direct precursor to hyoscyamine, which is subsequently converted to scopolamine.[2][3] These downstream compounds are widely used in medicine for their anticholinergic properties.[4] The study of littorine's biosynthesis has been a key area of research to understand and potentially manipulate the production of these valuable pharmaceuticals in plants and engineered systems.

Biosynthesis of Littorine

The biosynthesis of littorine is a complex enzymatic process that primarily occurs in the roots of susceptible plants.[5] It begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. In parallel, tropine is synthesized from L-ornithine. The key final steps in littorine formation have been recently elucidated and involve two novel enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS).[6][7]

Key Enzymes and Reactions
  • Phenyllactate UDP-glycosyltransferase (UGT1): This enzyme catalyzes the glycosylation of phenyllactate to form phenyllactylglucose. This activation step is crucial for the subsequent esterification.

  • Littorine Synthase (LS): This enzyme, a serine carboxypeptidase-like acyltransferase, facilitates the condensation of phenyllactylglucose with tropine to form littorine.[4][6]

Suppression of either UGT1 or LS has been shown to disrupt the biosynthesis of littorine and its derivatives, highlighting their critical roles in the pathway.[6]

Biosynthetic Pathway Diagram

Littorine Biosynthesis Pathway Figure 1: Biosynthesis of Littorine cluster_phenylalanine Phenylalanine Pathway cluster_tropine Tropine Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvic acid Phenylpyruvic acid L-Phenylalanine->Phenylpyruvic acid Phenyllactic acid Phenyllactic acid Phenylpyruvic acid->Phenyllactic acid Phenyllactylglucose Phenyllactylglucose Phenyllactic acid->Phenyllactylglucose UGT1 L-Ornithine L-Ornithine Tropinone Tropinone L-Ornithine->Tropinone Tropine Tropine Tropinone->Tropine Littorine Littorine Tropine->Littorine LS Phenyllactylglucose->Littorine LS Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 (Littorine mutase)

Caption: A simplified diagram of the littorine biosynthetic pathway.

Isolation and Purification

The isolation of littorine is typically performed from hairy root cultures of Atropa belladonna or Datura stramonium, which are known to produce significant quantities of tropane alkaloids.[8][9] The general workflow involves extraction, partitioning, and chromatographic purification.

Experimental Workflow Diagram

Littorine Isolation Workflow Figure 2: General Workflow for Littorine Isolation Plant Material Hairy Root Culture (e.g., Atropa belladonna) Extraction Extraction with polar solvent (e.g., methanol) Plant Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Chromatography Chromatographic Purification (e.g., HPLC) Partitioning->Chromatography Analysis Characterization (NMR, MS) Chromatography->Analysis

Caption: A generalized workflow for the isolation and purification of littorine.

Detailed Experimental Protocols

Protocol 1: Extraction of Tropane Alkaloids from Hairy Roots

This protocol is a generalized procedure based on methods described for tropane alkaloid extraction.[10][11]

  • Harvest and Dry: Harvest hairy roots from liquid culture and lyophilize to a constant dry weight.

  • Grind: Grind the dried roots to a fine powder.

  • Extraction: Macerate the powdered root material in methanol at room temperature with continuous shaking for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

Protocol 2: UPLC-MS/MS for Quantification of Littorine

This protocol is adapted from the methods described by Qiu et al. (2020) for the analysis of littorine and related compounds.[6]

  • Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC I-Class System

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient appropriate for the separation of tropane alkaloids.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-XS triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for littorine should be determined using a pure standard.

Data Presentation

Quantitative Data
ConditionRelative Littorine Level (Normalized to Control)Reference
Control (empty vector)1.0[6]
UGT1 Suppression (RNAi)~0.2[6]
LS Suppression (RNAi)~0.3[6]

Table 1: Relative quantification of littorine in Atropa belladonna root cultures with suppression of key biosynthetic genes.

Spectroscopic Data

Detailed and complete NMR and MS spectral data for littorine are not consistently reported in a single source. The following data is compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Atom13C Chemical Shift (δ) ppmReference
C-1' (Carbonyl)173.2[12]

Table 2: Partial 13C NMR data for littorine.

Mass Spectrometry (MS)

Littorine is commonly detected by GC-MS and UPLC-MS/MS.[6][8] In positive ion mode ESI-MS, littorine is expected to show a prominent protonated molecule [M+H]+. The fragmentation pattern in EI-MS would likely involve cleavage of the ester bond and fragmentation of the tropane ring.

MethodKey Ions (m/z)InterpretationReference
ESI-MS/MS[M+H]+ → daughter ionsPrecursor ion for MRM[6]
GC-EI-MSNot explicitly detailedExpected fragmentation at ester linkage and tropane ring[8]

Table 3: Mass spectrometric data for littorine.

Pharmacological Activity and Signaling Pathways

There is a notable lack of evidence in the scientific literature to suggest that littorine itself possesses significant pharmacological activity. Its primary biological role appears to be that of a metabolic intermediate. The potent anticholinergic effects associated with the plants in which littorine is found are attributed to its downstream metabolites, hyoscyamine and scopolamine (atropine is a racemic mixture of hyoscyamine).[2][4] These molecules act as competitive antagonists of muscarinic acetylcholine receptors.[2]

Therefore, the most relevant "signaling pathway" involving littorine is its own biosynthesis, which is a critical pathway for the production of active pharmaceutical ingredients.

Conclusion

Littorine is a pivotal molecule in the biosynthesis of tropane alkaloids of medicinal importance. Recent advances in functional genomics have successfully identified the key enzymatic steps leading to its formation, opening up possibilities for metabolic engineering to enhance the production of hyoscyamine and scopolamine. While methods for its isolation and detection are established, there is a need for more comprehensive public data on its quantitative yields from various sources and its complete spectroscopic characterization. For drug development professionals, the significance of littorine lies not in its own pharmacological activity, but in its status as a direct and essential precursor to established anticholinergic drugs. Future research may focus on optimizing the enzymatic conversion of littorine to its downstream products for improved pharmaceutical production.

References

Foundational

Littorine Synthase Gene Identification: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine is a crucial intermediate in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmaceutical...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a crucial intermediate in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmaceutical applications, including hyoscyamine and scopolamine.[1][2][3] The identification and characterization of the genes encoding the enzymes responsible for littorine synthesis are pivotal for understanding and engineering the tropane alkaloid pathway for enhanced production of these valuable compounds. This technical guide provides an in-depth overview of the methodologies and key findings related to the identification of the littorine synthase gene, primarily focusing on the model plant Atropa belladonna.

The Littorine Biosynthesis Pathway

The formation of littorine involves a two-step enzymatic reaction catalyzed by phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS).[1][3] Phenylalanine serves as the initial precursor, which is converted to phenyllactate. UGT1 then glycosylates phenyllactate to form phenyllactylglucose.[1][3] Subsequently, littorine synthase, a serine carboxypeptidase-like acyltransferase, catalyzes the esterification of tropine with the activated phenyllactylglucose to produce littorine.[1] This pathway is predominantly active in the roots of Solanaceae plants.[1][4]

Littorine_Biosynthesis_Pathway cluster_enzymes Phenylalanine Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate Phenyllactylglucose Phenyllactylglucose Phenyllactate->Phenyllactylglucose UDP-Glucose Littorine Littorine Phenyllactylglucose->Littorine Tropine Tropine Tropine UGT1 UGT1 LS Littorine Synthase (LS)

Figure 1: Littorine Biosynthesis Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the expression of littorine synthase (LS) and UGT1 genes and the concentration of associated metabolites in Atropa belladonna.

Table 1: Gene Expression of LS and UGT1 in Atropa belladonna Tissues [5]

GeneSecondary Root (Relative Expression)Primary Root (Relative Expression)Stem (Relative Expression)Leaf (Relative Expression)
LS HighModerateLowVery Low
UGT1 HighModerateLowVery Low

Table 2: Effects of Gene Silencing on Metabolite Concentrations in Atropa belladonna Root Cultures [2]

TreatmentLittorine (μg/g DW)Hyoscyamine (μg/g DW)Scopolamine (μg/g DW)
Control 1.510.21.8
UGT1-RNAi 0.21.50.3
LS-RNAi 0.32.10.4

Table 3: Hyoscyamine Content in Atropa belladonna Roots after Virus-Induced Gene Silencing (VIGS) [1]

TreatmentHyoscyamine (μg/g FW)
TRV2 (Control) 1.8
TRV2-UGT1 0.4
TRV2-LS 0.5

Experimental Protocols

Functional Genomics for Gene Identification

A functional genomics approach is a powerful strategy to identify candidate genes involved in a specific metabolic pathway.[1][6] This typically involves transcriptomic analysis to identify genes that are co-expressed with known pathway genes.

Functional_Genomics_Workflow cluster_0 Data Acquisition cluster_1 Bioinformatic Analysis cluster_2 Functional Validation Transcriptome_Sequencing Transcriptome Sequencing (e.g., from A. belladonna roots) Coexpression_Analysis Co-expression Analysis Transcriptome_Sequencing->Coexpression_Analysis Known_Genes Known Tropane Alkaloid Biosynthesis Genes Known_Genes->Coexpression_Analysis Candidate_Gene_Identification Candidate Gene Identification (UGTs and Acyltransferases) Coexpression_Analysis->Candidate_Gene_Identification VIGS Virus-Induced Gene Silencing (VIGS) Candidate_Gene_Identification->VIGS RNAi RNA interference (RNAi) Candidate_Gene_Identification->RNAi Metabolite_Analysis Metabolite Analysis (UPLC-MS/MS) VIGS->Metabolite_Analysis RNAi->Metabolite_Analysis Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression & Purification cluster_2 Enzyme Assay & Characterization Gene_Amplification Amplify LS/UGT1 cDNA Expression_Vector Clone into Expression Vector (e.g., pET for E. coli) Gene_Amplification->Expression_Vector Host_Transformation Transform Host Cells (e.g., E. coli BL21) Expression_Vector->Host_Transformation Protein_Induction Induce Protein Expression (e.g., with IPTG) Host_Transformation->Protein_Induction Protein_Purification Purify Recombinant Protein (e.g., Ni-NTA chromatography) Protein_Induction->Protein_Purification Enzyme_Assay In vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Analyze Products (UPLC-MS/MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Product_Analysis->Kinetic_Analysis

References

Exploratory

The Crucial Role of Littorine in Tropane Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tropane alkaloids (TAs), a class of secondary metabolites produced predominantly by plants in the Solanaceae family, encompass a range of pharmaceu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane alkaloids (TAs), a class of secondary metabolites produced predominantly by plants in the Solanaceae family, encompass a range of pharmaceutically significant compounds, including the anticholinergics hyoscyamine and scopolamine. The biosynthesis of these valuable molecules involves a complex and tightly regulated pathway, with the intermediate littorine playing a pivotal and indispensable role. This technical guide provides an in-depth exploration of the function of littorine in tropane alkaloid biosynthesis, detailing its formation, its critical rearrangement into the tropane backbone of hyoscyamine, and the key enzymes that catalyze these transformations. We present a consolidation of quantitative kinetic data for the involved enzymes, detailed experimental protocols for their characterization, and visual representations of the biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

The tropane alkaloids hyoscyamine and its epoxide derivative, scopolamine, are widely used in medicine for their anticholinergic properties, treating conditions ranging from motion sickness to gastrointestinal disorders.[1] The intricate biosynthetic pathway of these compounds has been a subject of intense research, aiming to improve their production in both native plant systems and heterologous hosts. A central and fascinating step in this pathway is the transformation involving the tropane ester littorine.

Littorine, the ester of tropine and (R)-phenyllactic acid, serves as the direct precursor to the tropic acid moiety of hyoscyamine.[2] Its biosynthesis and subsequent intramolecular rearrangement represent a key metabolic juncture, directing the flow of precursors towards the production of these medicinally important alkaloids. Understanding the enzymes and mechanisms governing the lifecycle of littorine is therefore critical for any rational metabolic engineering strategy.

This guide will dissect the role of littorine, beginning with its synthesis and culminating in its conversion to hyoscyamine aldehyde, a direct precursor to hyoscyamine. We will provide a detailed overview of the key enzymes: phenyllactate UDP-glycosyltransferase (UGT1), littorine synthase (LS), the cytochrome P450 enzyme CYP80F1, and hyoscyamine dehydrogenase (HDH). For each enzyme, we will summarize available quantitative kinetic data and provide detailed experimental protocols for their assay and characterization.

The Biosynthetic Pathway of Littorine and its Conversion

The journey from primary metabolites to hyoscyamine and scopolamine involves a multi-step enzymatic cascade primarily occurring in the roots of producing plants.[3] Littorine occupies a central position in the latter stages of this pathway.

Formation of Littorine

The formation of littorine from tropine and phenyllactic acid is a two-step process catalyzed by the sequential action of two recently discovered enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS).[3][4]

  • Activation of Phenyllactic Acid: UGT1, a UDP-glycosyltransferase, activates (R)-phenyllactic acid by glycosylating it to form (R)-phenyllactyl-β-D-glucose. This activation step is crucial as it provides the necessary energy for the subsequent esterification.[4][5]

  • Esterification to form Littorine: Littorine synthase, a serine carboxypeptidase-like acyltransferase, then catalyzes the transfer of the phenyllactyl group from (R)-phenyllactyl-β-D-glucose to the 3α-hydroxyl group of tropine, forming littorine and releasing D-glucose.[4][6]

Prior to these discoveries, it was hypothesized that phenyllactic acid was activated via a Coenzyme A thioester.[7] However, the identification of UGT1 and LS has elucidated the glucose-ester-mediated pathway in Atropa belladonna.[4]

The Rearrangement of Littorine to Hyoscyamine Aldehyde

The conversion of littorine to hyoscyamine is not a direct isomerization but rather a two-step process initiated by the multifunctional cytochrome P450 enzyme, CYP80F1.[8][9] This rearrangement is a critical and potentially rate-limiting step in the overall biosynthesis of hyoscyamine.[6]

  • Oxidation and Rearrangement: CYP80F1 catalyzes the oxidation and intramolecular rearrangement of (R)-littorine to form (S)-hyoscyamine aldehyde.[8][10] Mechanistic studies have indicated that this reaction proceeds via a radical intermediate and that the abstraction of the C3' hydrogen of the phenyllactyl moiety is the rate-limiting step.[8][9] CYP80F1 can also catalyze the 3'-hydroxylation of littorine, though this is a side reaction.[8]

  • Reduction to Hyoscyamine: The resulting hyoscyamine aldehyde is then reduced to hyoscyamine. This reduction is catalyzed by a newly identified enzyme, hyoscyamine dehydrogenase (HDH).[11]

From hyoscyamine, the pathway proceeds to scopolamine through two final enzymatic steps catalyzed by hyoscyamine 6β-hydroxylase (H6H).

The complete biosynthetic pathway involving littorine is depicted in the following diagram:

Tropane_Alkaloid_Biosynthesis cluster_littorine_formation Littorine Formation cluster_hyoscyamine_formation Hyoscyamine Formation PLA (R)-Phenyllactic Acid PLAG (R)-Phenyllactyl-β-D-glucose PLA->PLAG UGT1 UDP-glucose -> UDP Tropine Tropine Littorine Littorine Tropine->Littorine PLAG->Littorine LS D-glucose Hyo_Aldehyde Hyoscyamine Aldehyde Littorine->Hyo_Aldehyde CYP80F1 (Rearrangement) Hyoscyamine Hyoscyamine Hyo_Aldehyde->Hyoscyamine HDH NADPH -> NADP+ Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H (2 steps)

Biosynthetic pathway from phenyllactic acid and tropine to scopolamine.

Quantitative Data on Key Enzymes

The efficiency of the tropane alkaloid biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the littorine pathway are not yet available, this section summarizes the currently known quantitative information.

EnzymeSubstrate(s)Km (µM)Vmax or kcatNotesReference(s)
Phenyllactate UDP-glycosyltransferase (UGT1) (R)-3-(phenyl)lactate, UDP-glucoseN/AN/ASpecific kinetic parameters have not been reported. The enzyme has been functionally characterized.[4][5]
Littorine Synthase (LS) (R)-phenyllactyl-β-D-glucose, TropineN/AN/ASpecific kinetic parameters have not been reported. The enzyme has been functionally characterized.[4][6]
Cytochrome P450 (CYP80F1) (R)-LittorineN/AN/AThe C3' hydrogen abstraction is the rate-limiting step. Atypical Michaelis-Menten kinetics are often observed for P450 enzymes.[12][8][9]
Hyoscyamine Dehydrogenase (HDH) Hyoscyamine Aldehyde, NADPHN/AN/ASpecific kinetic parameters have not been reported. The enzyme has been functionally characterized.[11]

N/A: Not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of littorine's role in tropane alkaloid biosynthesis.

Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol is essential for analyzing the products of in vivo and in vitro experiments.

HPLC_Workflow A Sample Preparation (e.g., Plant tissue, enzyme reaction) B Extraction (e.g., with acidified methanol) A->B C Centrifugation B->C D Supernatant Collection C->D E Filtration (0.22 µm filter) D->E F HPLC-MS/MS Analysis E->F

Workflow for tropane alkaloid quantification.

Detailed Methodology:

  • Sample Preparation:

    • Plant Tissue: Freeze fresh plant material in liquid nitrogen and grind to a fine powder. Lyophilize for dry weight determination.

    • Enzyme Assays: Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold methanol).

  • Extraction:

    • To approximately 50 mg of powdered plant tissue or the quenched enzyme reaction, add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid).

    • Vortex vigorously for 1 minute and sonicate for 15 minutes.

  • Centrifugation:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for each target alkaloid in Multiple Reaction Monitoring (MRM) mode.

Enzyme Activity Assays

4.2.1. Phenyllactate UDP-glycosyltransferase (UGT1) Activity Assay

This assay is based on the detection of the UDP product released during the glycosylation reaction.

UGT1_Assay A Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl, pH 7.5) - (R)-Phenyllactic acid - UDP-glucose B Add Purified UGT1 Enzyme A->B C Incubate at Optimal Temperature (e.g., 30°C) B->C D Terminate Reaction (e.g., heat inactivation or quenching) C->D E Detect UDP Product D->E F Quantify UDP using a commercial kit (e.g., UDP-Glo™ Assay) E->F

Workflow for UGT1 activity assay.

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM (R)-phenyllactic acid, and 2 mM UDP-glucose.

  • Enzyme Addition: Add purified UGT1 enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of ice-cold methanol.

  • UDP Detection: Quantify the amount of UDP produced using a commercial bioluminescent assay kit, such as the UDP-Glo™ Glycosyltransferase Assay (Promega), which couples the conversion of UDP to ATP and subsequent light production by luciferase.[11][13]

4.2.2. Littorine Synthase (LS) Activity Assay

This assay involves the co-expression of UGT1 and LS in a heterologous system or the use of purified components.

Detailed Methodology (Co-expression in Nicotiana benthamiana):

  • Agroinfiltration: Co-infiltrate N. benthamiana leaves with Agrobacterium tumefaciens strains carrying expression vectors for both UGT1 and LS.

  • Substrate Feeding: After 3-5 days of expression, infiltrate the leaves with a solution containing 1 mM (R)-phenyllactic acid and 1 mM tropine.

  • Incubation and Extraction: Incubate the leaves for 24-48 hours, then harvest, freeze, and extract the metabolites as described in section 4.1.

  • Analysis: Analyze the extracts for the presence of littorine using HPLC-MS/MS.

4.2.3. Cytochrome P450 CYP80F1 Activity Assay

This assay requires a reconstituted in vitro system with the P450 enzyme and its redox partner.

CYP80F1_Assay A Prepare Reaction Mixture: - Buffer (e.g., phosphate buffer, pH 7.4) - Reconstituted CYP80F1 and CPR - Littorine B Initiate Reaction by adding NADPH A->B C Incubate with shaking at optimal temperature (e.g., 30°C) B->C D Terminate Reaction (e.g., adding organic solvent) C->D E Extract Products D->E F Analyze by HPLC-MS/MS for Hyoscyamine Aldehyde E->F

Workflow for CYP80F1 activity assay.

Detailed Methodology:

  • Reconstituted System: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), purified CYP80F1 (e.g., 1 µM), and its corresponding cytochrome P450 reductase (CPR) (e.g., 2 µM) in the presence of lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

  • Substrate Addition: Add littorine to the reaction mixture (e.g., 100 µM).

  • Initiation: Start the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 30°C for 1 hour with shaking.

  • Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the organic phase.

  • Analysis: Evaporate the solvent and redissolve the residue in methanol for analysis of hyoscyamine aldehyde by HPLC-MS/MS.

Virus-Induced Gene Silencing (VIGS) in Atropa belladonna**

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for Solanaceous species.

Detailed Methodology:

  • Vector Construction: Clone a 200-400 bp fragment of the target gene (e.g., UGT1, LS, or CYP80F1) into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

  • Agrobacterium Transformation: Transform the pTRV2 construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101).

  • Culture Preparation: Grow overnight cultures of both Agrobacterium strains, then pellet the cells and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.0. Mix the two cultures in a 1:1 ratio.

  • Infiltration: Infiltrate the undersides of the leaves of 3-4 week old Atropa belladonna seedlings with the Agrobacterium mixture using a needleless syringe.

  • Gene Silencing and Analysis: Grow the plants for 2-3 weeks to allow for the spread of the virus and silencing of the target gene. Harvest root tissues to analyze the transcript levels of the target gene by qRT-PCR and to quantify the levels of tropane alkaloids by HPLC-MS/MS to assess the effect of gene silencing.

Conclusion

Littorine stands as a cornerstone in the biosynthesis of the medicinally vital tropane alkaloids hyoscyamine and scopolamine. Its formation, mediated by the recently elucidated enzymes UGT1 and LS, and its subsequent intricate rearrangement catalyzed by CYP80F1, represent key control points within the metabolic pathway. The information and protocols compiled in this technical guide offer a comprehensive resource for researchers aiming to further unravel the complexities of tropane alkaloid biosynthesis. A deeper understanding of the kinetics and mechanisms of the enzymes involved in the littorine-centric portion of the pathway will undoubtedly pave the way for successful metabolic engineering efforts to enhance the production of these essential medicines in both plant and microbial systems. Further research is warranted to determine the specific kinetic parameters of the key enzymes and to further optimize the provided experimental protocols for broader applicability.

References

Foundational

Littorine: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura stra...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. As a key intermediate in the biosynthesis of the pharmacologically significant alkaloids hyoscyamine and scopolamine, littorine is of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the molecular and chemical properties of littorine, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the assessment of its receptor binding affinity.

Molecular and Chemical Properties

Littorine is structurally related to other well-known tropane alkaloids like atropine and hyoscyamine, with which it shares a common biosynthetic origin.[1] Its chemical structure consists of a tropane ring esterified with phenyllactic acid.

Quantitative Data Summary

The fundamental molecular and chemical properties of littorine are summarized in the table below for easy reference.

PropertyValueSource(s)
Chemical Formula C₁₇H₂₃NO₃[2][3]
Molecular Weight 289.37 g/mol [2][3]
CAS Number 21956-47-8[4]
Appearance Solid powder[3]
Molecular Weight (HCl salt) 325.83 g/mol [4]
Chemical Formula (HCl salt) C₁₇H₂₃NO₃·HCl[4]

Biosynthesis and Signaling Pathways

Littorine plays a crucial role as an intermediate in the biosynthetic pathway of tropane alkaloids.[5] The synthesis of littorine involves the esterification of tropine with phenyllactate. This pathway is a key target for metabolic engineering efforts aimed at increasing the production of medicinally important tropane alkaloids.

Tropane Alkaloid Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway leading to littorine and its subsequent conversion to hyoscyamine and scopolamine.

Tropane Alkaloid Biosynthesis cluster_phenylalanine Phenylalanine Metabolism cluster_tropane Tropane Moiety Synthesis Phenylalanine Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate Littorine Littorine Phenyllactate->Littorine UGT1, LS Putrescine Putrescine Tropinone Tropinone Putrescine->Tropinone Tropine Tropine Tropinone->Tropine Tropine->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Muscarinic Receptor Antagonism Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor Acetylcholine->mAChR Binds and Activates Littorine Littorine Littorine->mAChR Binds and Blocks G_protein G-protein mAChR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Cellular_Response Cellular Response Effector->Cellular_Response Leads to

References

Exploratory

The Biological Activity of Littorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine is a naturally occurring tropane alkaloid found in a variety of plants, most notably within the Solanaceae family, including species...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a naturally occurring tropane alkaloid found in a variety of plants, most notably within the Solanaceae family, including species such as Atropa belladonna and Datura stramonium. It serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant alkaloids hyoscyamine and scopolamine.[1][2][3] While often studied in the context of its role as a precursor, littorine itself exhibits biological activity, primarily through its interaction with cholinergic receptors. This technical guide provides an in-depth overview of the known biological activities of littorine, with a focus on its receptor binding profile, biosynthetic pathway, and the experimental methodologies used to elucidate these properties.

Cholinergic System Interaction

The primary biological activity of littorine is centered on its interaction with the cholinergic nervous system. It has been investigated for its effects on both muscarinic and nicotinic acetylcholine receptors.

Muscarinic Receptor Affinity

Littorine has been shown to exhibit significant affinity for muscarinic acetylcholine receptors.[4] Research indicates that its binding affinity is comparable to that of the well-known muscarinic antagonists, scopolamine and atropine.[4] This suggests that littorine may act as a competitive antagonist at these receptors, thereby inhibiting the effects of acetylcholine. Muscarinic receptors are involved in a wide range of physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretions.[5]

Nicotinic Receptor Affinity

In addition to its effects on muscarinic receptors, littorine also interacts with nicotinic acetylcholine receptors, albeit with a much lower affinity.[4] Nicotinic receptors are ligand-gated ion channels that are crucial for neuromuscular transmission and are also found in the central and peripheral nervous systems.[6] The lower affinity of littorine for nicotinic receptors suggests that its physiological effects are predominantly mediated through its action on muscarinic receptors.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of littorine. It is important to note that comprehensive quantitative data for littorine is limited in the scientific literature, as it is often studied in the context of being a biosynthetic intermediate.

TargetLigandParameterValueSpeciesReference
Muscarinic Acetylcholine ReceptorLittorineBinding AffinitySimilar to scopolamine and atropineSwine (Brain)[4]
Nicotinic Acetylcholine ReceptorLittorineBinding AffinityLower than for muscarinic receptorsSwine (Brain)[4]

Biosynthesis of Littorine

Littorine is a key intermediate in the biosynthetic pathway of tropane alkaloids.[2][7] The pathway begins with the amino acid L-phenylalanine, which is converted to phenyllactic acid. In parallel, tropine is formed from the decarboxylation of L-ornithine. Littorine is then synthesized through the esterification of tropine with phenyllactic acid.[8] Subsequently, littorine is rearranged to form hyoscyamine, which can be further converted to scopolamine.[7]

Littorine Biosynthetic Pathway L-Phenylalanine L-Phenylalanine Phenyllactic Acid Phenyllactic Acid L-Phenylalanine->Phenyllactic Acid Littorine Littorine Phenyllactic Acid->Littorine Tropine Tropine Tropine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine

Biosynthetic pathway of littorine.

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of littorine are not extensively published as standalone methods. However, the following outlines the general methodologies employed in the studies that have characterized its activity.

Receptor Binding Assays

Receptor binding assays are fundamental to determining the affinity of a ligand for its receptor. For tropane alkaloids like littorine, radioligand binding assays are commonly used.

Objective: To determine the binding affinity of littorine for muscarinic and nicotinic acetylcholine receptors.

General Procedure:

  • Membrane Preparation: Brain tissue (e.g., from swine) is homogenized and centrifuged to isolate cell membranes rich in the target receptors.[4]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]quinuclidinyl benzilate for muscarinic receptors or [3H]nicotine for nicotinic receptors) and varying concentrations of the unlabeled test compound (littorine).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Biosynthesis Analysis

LC-MS is a powerful analytical technique used to identify and quantify metabolites in biological samples, making it ideal for studying biosynthetic pathways.

Objective: To detect and quantify littorine and other tropane alkaloids in plant extracts or in vitro reaction mixtures.

General Procedure:

  • Sample Preparation: Plant material (e.g., roots of Atropa belladonna) is harvested, frozen, and ground. The alkaloids are then extracted using an appropriate solvent (e.g., methanol).

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where the different compounds are separated based on their physicochemical properties as they pass through a column.

  • Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized and their mass-to-charge ratio is determined by a mass spectrometer.

  • Data Analysis: Littorine and other alkaloids are identified by their specific retention times and mass spectra. Quantification is typically achieved by comparing the peak area of the analyte to that of a known standard.

Experimental Workflow for Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Prep Membrane Prep Centrifugation->Membrane Prep Incubation Incubation Membrane Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Radioligand Radioligand Radioligand->Incubation Littorine Littorine Littorine->Incubation Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Workflow for a typical receptor binding assay.

Potential Therapeutic Applications

While research on the specific therapeutic applications of littorine is still in its early stages, its biological activities suggest several potential avenues for investigation. Its affinity for muscarinic receptors could make it a candidate for the development of drugs targeting conditions where modulation of the cholinergic system is beneficial. Furthermore, as a key intermediate in the synthesis of hyoscyamine and scopolamine, understanding its biosynthesis and biological activity is crucial for the biotechnological production of these important pharmaceuticals.[2][3]

Conclusion

Littorine is a tropane alkaloid with notable biological activity, primarily as an antagonist at muscarinic acetylcholine receptors. Its role as a central intermediate in the biosynthesis of other medically important tropane alkaloids further underscores its significance. While quantitative data on its direct biological effects are still emerging, the available information highlights its potential as a subject for further pharmacological and drug development research. The experimental methodologies outlined in this guide provide a foundation for future investigations into the nuanced biological activities of this intriguing natural compound.

References

Exploratory

An In-depth Technical Guide to the Littorine Rearrangement Mechanism

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Littorine rearrangement, a critical enzymatic transformation in the biosynthesis of tropane al...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Littorine rearrangement, a critical enzymatic transformation in the biosynthesis of tropane alkaloids. The document details the core mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.

Core Mechanism of the Littorine Rearrangement

The Littorine rearrangement is a key intramolecular isomerization reaction in the biosynthesis of hyoscyamine, a precursor to the pharmaceutically important anticholinergic drug, scopolamine. The reaction involves the conversion of (R)-littorine to (S)-hyoscyamine. This transformation is catalyzed by the cytochrome P450 enzyme, CYP80F1, which has been identified in several tropane alkaloid-producing plants, such as Hyoscyamus niger.[1]

The currently accepted mechanism for the Littorine rearrangement is a two-step process:

  • Oxidation and Rearrangement: The first step, catalyzed by CYP80F1, is the oxidation of (R)-littorine to hyoscyamine aldehyde. This is not a simple oxidation; it involves a complex rearrangement of the carbon skeleton.[1]

  • Reduction: The second step is the reduction of hyoscyamine aldehyde to (S)-hyoscyamine. The specific enzyme responsible for this reduction has been identified as a dehydrogenase.

Kinetic isotope effect studies have shown that the abstraction of the C3' hydrogen from littorine is the rate-limiting step in the oxidation/rearrangement process.[1] Furthermore, experiments using arylfluorinated littorine analogues suggest that the rearrangement proceeds through a benzylic radical intermediate , rather than a benzylic carbocation.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism for the CYP80F1-catalyzed Littorine rearrangement.

Littorine_Rearrangement cluster_CYP80F1 CYP80F1 Catalyzed cluster_Dehydrogenase Dehydrogenase Catalyzed R_Littorine (R)-Littorine Benzylic_Radical Benzylic Radical Intermediate R_Littorine->Benzylic_Radical C3'-H Abstraction (Rate-limiting) Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Benzylic_Radical->Hyoscyamine_Aldehyde Rearrangement S_Hyoscyamine (S)-Hyoscyamine Hyoscyamine_Aldehyde->S_Hyoscyamine Reduction Experimental_Workflow cluster_Gene_to_Enzyme From Gene to Enzyme cluster_In_Vitro_Assay In Vitro Characterization cluster_In_Vivo_Study In Vivo Validation Identify_Gene Identify CYP80F1 Gene Clone_Gene Clone Gene into Expression Vector Identify_Gene->Clone_Gene Heterologous_Expression Heterologous Expression (e.g., Pichia pastoris) Clone_Gene->Heterologous_Expression Purify_Enzyme Purify CYP80F1 Enzyme Heterologous_Expression->Purify_Enzyme Enzyme_Assay Enzyme Assay with (R)-Littorine & Analogues Purify_Enzyme->Enzyme_Assay Product_Analysis Product Analysis (LC-MS, GC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis Kinetic Analysis (Km, kcat) Product_Analysis->Kinetic_Analysis Mechanistic_Insights Mechanistic Insights Kinetic_Analysis->Mechanistic_Insights Labeled_Precursor Synthesize Labeled Precursors Feeding_Study Feeding Study in Plant Cultures Labeled_Precursor->Feeding_Study Metabolite_Extraction Metabolite Extraction Feeding_Study->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (GC-MS, NMR) Metabolite_Extraction->Metabolite_Analysis Metabolite_Analysis->Mechanistic_Insights

References

Foundational

A Technical Guide to the Biosynthesis of Littorine from Phenyllactate and Tropine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the biosynthesis of littorine, a pivotal intermediate in the production of pharmaceutically signifi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthesis of littorine, a pivotal intermediate in the production of pharmaceutically significant tropane alkaloids such as hyoscyamine and scopolamine. The focus is on its immediate precursors, phenyllactate and tropine, and the enzymatic reactions that govern their condensation. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development in metabolic engineering and synthetic biology.

Introduction to Littorine Biosynthesis

Tropane alkaloids (TAs), produced by various plants in the Solanaceae family (e.g., Atropa belladonna, Datura stramonium), are widely used in medicine for their anticholinergic properties.[1] Littorine is a key intermediate in the biosynthetic pathway leading to the production of hyoscyamine and, subsequently, scopolamine.[1][2] The formation of littorine involves the esterification of tropine with a phenylpropanoid-derived moiety. For years, the precise mechanism of this condensation was not fully understood. However, recent functional genomics studies have identified the key enzymes that catalyze the formation of littorine from its precursors, L-phenyllactate and tropine, providing a complete picture of this critical biosynthetic step.[2][3]

The elucidation of this pathway is a significant breakthrough, as it clarifies the activation step of phenyllactate and the specific acyltransferase responsible for the ester bond formation. This knowledge opens new avenues for enhancing the production of valuable TAs through metabolic engineering in plants or heterologous expression in microbial systems like yeast.[4]

The Core Biosynthetic Pathway of Littorine

The formation of littorine from L-phenyllactate and tropine is a two-step enzymatic process primarily occurring in the secondary roots of plants like Atropa belladonna.[2][3] The pathway involves the activation of phenyllactate via glycosylation, followed by the transfer of the phenyllactyl group to tropine.

Enzymatic Steps
  • Activation of Phenyllactate: The process begins with the activation of L-phenyllactate. An enzyme named phenyllactate UDP-glycosyltransferase (UGT1) catalyzes the glycosylation of phenyllactate, using UDP-glucose as a sugar donor, to form phenyllactylglucose.[3] This activation step is crucial as it prepares the otherwise stable phenyllactate molecule for the subsequent esterification reaction.

  • Condensation with Tropine: The activated phenyllactylglucose then serves as the acyl donor in a reaction catalyzed by littorine synthase (LS) , a serine carboxypeptidase-like (SCPL) acyltransferase.[3][4] LS facilitates the condensation of the phenyllactyl group from phenyllactylglucose with the 3α-hydroxyl group of tropine, releasing glucose and forming the ester bond that characterizes littorine.[3]

The identification of UGT1 and LS has filled a significant gap in our understanding of TA biosynthesis.[2][3] These enzymes are specifically and highly expressed in the secondary roots of A. belladonna, consistent with the primary site of TA synthesis.[3]

Littorine_Biosynthesis Phenyllactate L-Phenyllactate UGT1_reaction UGT1 Phenyllactate->UGT1_reaction UDP_Glucose UDP-Glucose UDP_Glucose->UGT1_reaction Phenyllactylglucose Phenyllactylglucose UGT1_reaction->Phenyllactylglucose UDP UDP UGT1_reaction->UDP LS_reaction LS Phenyllactylglucose->LS_reaction Tropine Tropine Tropine->LS_reaction Littorine Littorine LS_reaction->Littorine Glucose Glucose LS_reaction->Glucose Experimental_Workflow Bioinformatics 1. Bioinformatics (Candidate Gene ID) Cloning 2. Gene Cloning (from A. belladonna roots) Bioinformatics->Cloning ExpressionAnalysis 3. qPCR (Tissue Profiling) Cloning->ExpressionAnalysis InVitroAssay 4. In Vitro Assay (Recombinant Protein) Cloning->InVitroAssay InVivoValidation 5. In Vivo Validation Cloning->InVivoValidation VIGS VIGS in Seedlings InVivoValidation->VIGS RNAi RNAi in Root Cultures InVivoValidation->RNAi MetaboliteAnalysis 6. Metabolite Analysis (UPLC-MS/MS) VIGS->MetaboliteAnalysis RNAi->MetaboliteAnalysis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Littorine Extraction from Datura Species

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine is a significant tropane alkaloid found in various species of the Datura genus, a member of the Solanaceae family. As a direct biosyn...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a significant tropane alkaloid found in various species of the Datura genus, a member of the Solanaceae family. As a direct biosynthetic precursor to the pharmacologically important anticholinergic agents hyoscyamine and scopolamine, the efficient extraction and isolation of littorine are of great interest for phytochemical research and drug development.[1][2] Littorine's own pharmacological properties are less studied, but its role as a key intermediate makes it a crucial target for understanding and engineering tropane alkaloid biosynthesis.[3] These application notes provide an overview of the biosynthesis of littorine, detailed protocols for its extraction and purification from Datura species, and quantitative data from relevant studies.

Part 1: Biosynthesis of Littorine and Other Tropane Alkaloids

Tropane alkaloids in Datura and other Solanaceae plants are synthesized primarily in the roots and then transported to the aerial parts.[4][5] The biosynthesis is a complex pathway involving intermediates from both amino acid and phenylpropanoid metabolism. Littorine is formed through the esterification of tropine (derived from L-ornithine) and phenyllactic acid (derived from L-phenylalanine).[2][6] It then undergoes an intramolecular rearrangement, catalyzed by a cytochrome P450 enzyme, to form hyoscyamine.[7][8]

G cluster_esterification Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic Acid Phenylalanine->Phenyllactic_acid ...multiple steps N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone ...multiple steps Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Phenyllactic_acid->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 (Rearrangement) Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H G Plant Datura Plant Material (e.g., Roots) Prep Drying & Grinding Plant->Prep Extract Solid-Liquid Extraction (e.g., Acidified Methanol) Prep->Extract Filter Filtration Extract->Filter Crude Crude Plant Extract Filter->Crude Purify Acid-Base Liquid-Liquid Purification Crude->Purify Purified Purified Alkaloid Fraction Purify->Purified Separate Chromatographic Separation (e.g., Column Chromatography) Purified->Separate Isolated Isolated Littorine Separate->Isolated Analyze Analysis & Quantification (HPLC, GC-MS) Isolated->Analyze

References

Application

Synthesis of Littorine for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals Application Notes Littorine, a tropane alkaloid, serves as a crucial intermediate in the biosynthesis of the pharmacologically significant compounds hyoscya...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Littorine, a tropane alkaloid, serves as a crucial intermediate in the biosynthesis of the pharmacologically significant compounds hyoscyamine and scopolamine.[1][2][3][4][5][6][7] Its chemical structure consists of a tropine base esterified with phenyllactic acid. While its primary role in nature is that of a precursor, synthetic littorine is a valuable tool for researchers investigating the biosynthetic pathways of tropane alkaloids and exploring the pharmacological activities of related compounds.[1][3][6][7][8] This document provides detailed protocols for the chemical synthesis, purification, and characterization of littorine for research purposes.

The primary route for the chemical synthesis of littorine is the esterification of tropine with phenyllactic acid. This can be achieved through several methods, including direct acid-catalyzed esterification or, for milder conditions, using a coupling agent such as dicyclohexylcarbodiimide (DCC). The latter method is often preferred to avoid the harsh conditions that can lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of Littorine via DCC Coupling

This protocol describes the synthesis of littorine by the esterification of tropine with (R)-phenyllactic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • Tropine

  • (R)-Phenyllactic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Ammonia solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tropine (1.0 eq) and (R)-phenyllactic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude littorine by silica gel column chromatography using a mobile phase of ethyl acetate/methanol/ammonia solution (e.g., 85:10:5 v/v/v).

  • Characterization: Collect the fractions containing the pure product, combine, and evaporate the solvent. Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation
ParameterValueReference
Molecular Formula C₁₇H₂₃NO₃[1][9][10]
Molecular Weight 289.37 g/mol [1][9][10]
Melting Point 80 °C[1]
Appearance White solid
Solubility Soluble in water[8]

Table 1: Physicochemical Properties of Littorine

Spectroscopic DataKey FeaturesReference
¹³C NMR (indicative) Carbonyl (C=O) signal around 173.2 ppm.[11]
Mass Spectrometry Molecular ion peak [M+H]⁺ at m/z 290.[12]
Infrared (IR) Spectroscopy Characteristic ester carbonyl stretch (~1730 cm⁻¹), C-O stretch, and O-H stretch.

Table 2: Spectroscopic Data for Littorine

Note: Detailed ¹H and ¹³C NMR spectra should be acquired for full structural confirmation.

Mandatory Visualizations

Chemical Synthesis Workflow of Littorine

G cluster_reactants Starting Materials cluster_reagents Reagents Tropine Tropine Esterification Esterification Reaction Tropine->Esterification PLA (R)-Phenyllactic Acid PLA->Esterification DCC DCC DCC->Esterification Coupling Agent DMAP DMAP DMAP->Esterification Catalyst DCM DCM (Solvent) DCM->Esterification Workup Workup (Filtration, Washing, Extraction) Esterification->Workup Purification Purification (Column Chromatography) Workup->Purification Littorine Pure Littorine Purification->Littorine

Caption: Workflow for the chemical synthesis of littorine.

Biosynthetic Pathway of Hyoscyamine from Phenylalanine

G Phenylalanine L-Phenylalanine PhenyllacticAcid Phenyllactic Acid Phenylalanine->PhenyllacticAcid Transamination & Reduction Littorine Littorine PhenyllacticAcid->Littorine Condensation Tropine Tropine Tropine->Littorine HyoscyamineAldehyde Hyoscyamine Aldehyde Littorine->HyoscyamineAldehyde Rearrangement (CYP80F1) Hyoscyamine (-)-Hyoscyamine HyoscyamineAldehyde->Hyoscyamine Reduction

Caption: Biosynthesis of hyoscyamine with littorine as a key intermediate.

References

Method

Protocols for the Quantification of Littorine in Plant Tissues: Application Notes for Researchers

For Immediate Release This document provides detailed application notes and protocols for the quantification of littorine, a key biosynthetic intermediate of tropane alkaloids, in plant tissues. These guidelines are inte...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the quantification of littorine, a key biosynthetic intermediate of tropane alkaloids, in plant tissues. These guidelines are intended for researchers, scientists, and drug development professionals working with medicinal plants from the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger.

Introduction

Littorine is a crucial precursor in the biosynthesis of pharmacologically significant tropane alkaloids, including hyoscyamine and scopolamine. The accurate quantification of littorine in plant tissues is essential for understanding the metabolic pathways of these alkaloids, optimizing plant cultivation for desired compounds, and for the development of novel therapeutic agents. This document outlines the established biosynthetic pathway of littorine and provides comprehensive protocols for its extraction and quantification using modern analytical techniques.

Littorine Biosynthesis Pathway

Littorine is synthesized from the precursors phenyllactate and tropine. The biosynthesis involves a two-step enzymatic reaction catalyzed by phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS). UGT1 first glycosylates phenyllactate to form phenyllactylglucose. Subsequently, LS catalyzes the condensation of phenyllactylglucose with tropine to produce littorine. This pathway is particularly active in the roots of many Solanaceae species.

littorine_biosynthesis phenyllactate Phenyllactate phenyllactylglucose Phenyllactylglucose phenyllactate->phenyllactylglucose UGT1 tropine Tropine littorine Littorine tropine->littorine LS phenyllactylglucose->littorine LS tropane_alkaloids Hyoscyamine, Scopolamine littorine->tropane_alkaloids CYP80F1, H6H

Caption: Biosynthetic pathway of littorine and its conversion to other tropane alkaloids.

Experimental Protocols

The quantification of littorine in plant tissues involves sample preparation, extraction, and analysis by chromatographic methods. The following protocols are synthesized from established methodologies for tropane alkaloid analysis.

Plant Material and Sample Preparation
  • Plant Tissue Selection: Littorine is predominantly found in the roots of Solanaceae plants, particularly in the early stages of growth. Therefore, young, actively growing roots are the ideal tissue for quantification.

  • Harvesting and Storage: Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic processes. Store the samples at -80°C until extraction.

  • Grinding: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Maintaining the sample in a frozen state during grinding is crucial to prevent degradation of the target analyte.

Extraction of Littorine

This protocol describes a solid-liquid extraction method suitable for tropane alkaloids.

  • Materials:

    • Frozen plant tissue powder

    • Extraction solvent: Methanol/Water/Formic Acid (75:25:0.4, v/v/v)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • Weigh approximately 100 mg of the frozen plant powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of the extraction solvent to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample in a sonicator bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the solid debris.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and selective quantification of littorine.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A linear gradient starting from 5% B to 95% B over 10 minutes, followed by a re-equilibration step. The specific gradient should be optimized based on the instrument and column used.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for littorine and an appropriate internal standard. The exact m/z transitions should be determined by infusing a standard solution of littorine.

  • Quantification: Create a calibration curve using a series of known concentrations of a certified littorine standard. The concentration of littorine in the plant samples is then determined by comparing the peak area of the sample to the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of littorine, often requiring derivatization to increase its volatility.

  • Sample Preparation: The extract obtained from the extraction protocol may need to be dried and derivatized (e.g., silylation) before GC-MS analysis.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes. This program should be optimized for the specific instrument and column.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Identification: Littorine is identified by its characteristic retention time and mass spectrum, which can be compared to a reference standard or a spectral library.

Experimental Workflow Visualization

The overall workflow for the quantification of littorine in plant tissues is depicted in the following diagram.

experimental_workflow sample_prep Sample Preparation (Harvesting, Freezing, Grinding) extraction Solid-Liquid Extraction (Methanol/Water/Formic Acid) sample_prep->extraction filtration Filtration (0.22 µm syringe filter) extraction->filtration lcms_analysis LC-MS/MS Analysis (Quantification) filtration->lcms_analysis gcms_analysis GC-MS Analysis (Identification/Quantification) filtration->gcms_analysis data_analysis Data Analysis (Concentration Calculation) lcms_analysis->data_analysis gcms_analysis->data_analysis

Caption: General experimental workflow for littorine quantification in plant tissues.

Data Presentation

Quantitative data for littorine in various plant tissues is not extensively reported in the available literature. However, studies on related tropane alkaloids in Atropa belladonna provide a reference for the expected concentration ranges of these compounds. It is important to note that littorine content can be highly variable depending on the plant species, developmental stage, and environmental conditions.

Plant SpeciesPlant PartCompoundConcentration (mg/g Dry Weight)Reference
Atropa belladonnaRootsHyoscyamine~0.4 - 0.6
Atropa belladonnaRootsScopolamine~0.2 - 0.3
Atropa belladonnaLeavesHyoscyamine~0.3 - 0.5
Atropa belladonnaLeavesScopolamine~0.1 - 0.2
Hyoscyamus niger (Hairy Roots)RootsAnisodamineup to 0.67
Hyoscyamus niger (Hairy Roots)RootsScopolamineup to 5.3
Hyoscyamus niger (Hairy Roots)RootsHyoscyamineup to 1.6

Note: The concentrations are approximate and can vary significantly.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of littorine in plant tissues. The use of LC-MS/MS is recommended for accurate and sensitive quantification, while GC-MS serves as a valuable tool for identification. Further research is encouraged to establish a comprehensive database of littorine concentrations across different Solanaceae species and under various physiological conditions. This will contribute to a deeper understanding of tropane alkaloid biosynthesis and aid in the development of plant-based pharmaceuticals.

Application

Application Notes and Protocols for Littorine as a Biomarker in Plant Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family. It serves as a crucial intermediate in the biosyn...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a naturally occurring tropane alkaloid found in plants of the Solanaceae family. It serves as a crucial intermediate in the biosynthesis of pharmaceutically important tropane alkaloids such as hyoscyamine and scopolamine.[1][2] These alkaloids possess significant anticholinergic properties and are used in various medical applications.[3][4] Monitoring the levels of littorine can serve as a valuable biomarker in metabolic studies of these plants. These studies are particularly relevant for metabolic engineering efforts aimed at enhancing the production of medicinal compounds and for understanding the regulation of these biosynthetic pathways.[5] This document provides an overview of the metabolic significance of littorine, protocols for its quantification, and its application as a biomarker in plant sciences.

Metabolic Pathway of Littorine

Littorine is synthesized from the precursors phenyllactate and tropine.[1] The formation of littorine is a key step that channels metabolites into the production of hyoscyamine and scopolamine.[5][6] The biosynthesis of littorine has been elucidated through functional genomics, identifying two key enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS).[1][2] Following its synthesis, littorine is rearranged to hyoscyamine aldehyde by the enzyme CYP80F1, a cytochrome P450 enzyme.[3] Hyoscyamine aldehyde is then converted to hyoscyamine, which can be further processed to scopolamine.[6][7]

littorine_pathway cluster_precursors Precursors cluster_biosynthesis Littorine Biosynthesis cluster_conversion Downstream Conversion phenyllactate Phenyllactate UGT1 UGT1 phenyllactate->UGT1 tropine Tropine LS Littorine Synthase (LS) tropine->LS phenyllactylglucose Phenyllactylglucose UGT1->phenyllactylglucose Glycosylation littorine Littorine LS->littorine Esterification phenyllactylglucose->LS CYP80F1 CYP80F1 littorine->CYP80F1 hyoscyamine_aldehyde Hyoscyamine Aldehyde CYP80F1->hyoscyamine_aldehyde Rearrangement hyoscyamine Hyoscyamine hyoscyamine_aldehyde->hyoscyamine Reduction scopolamine Scopolamine hyoscyamine->scopolamine Epoxidation

Biosynthetic pathway of littorine and its conversion to other tropane alkaloids.

Application of Littorine as a Biomarker in Plant Metabolic Studies

The quantification of littorine can provide valuable insights into the metabolic status of tropane alkaloid-producing plants. As a key intermediate, its concentration can indicate the flux through the biosynthetic pathway.

  • Metabolic Engineering: In efforts to increase the yield of hyoscyamine and scopolamine, littorine levels can be monitored to identify bottlenecks in the pathway. For instance, an accumulation of littorine might suggest that the downstream enzyme, CYP80F1, is a rate-limiting step.[3] Conversely, low levels of littorine could indicate inefficient synthesis from its precursors.

  • Gene Function Analysis: Suppression of genes encoding UGT1 or LS has been shown to disrupt the biosynthesis of littorine and its derivatives, confirming the role of these genes.[2] Monitoring littorine levels is a direct way to assess the impact of genetic modifications on the pathway.

  • Physiological and Developmental Studies: The content of littorine can vary depending on the developmental stage of the plant and cultivation conditions. For example, in Atropa belladonna, littorine content in the roots has been observed to decrease as the root diameter increases.[8] This suggests a dynamic regulation of the pathway during plant development.

Quantitative Data Summary

The concentration of littorine and related tropane alkaloids can vary significantly between different species, tissues, and developmental stages. The following table summarizes qualitative and semi-quantitative findings on littorine levels from published studies.

Plant SpeciesTissueDevelopmental Stage/ConditionLittorine LevelDownstream Alkaloids (Hyoscyamine, Scopolamine)Reference
Atropa belladonnaHairy RootsEstablished CultureDetectedHigh levels[9]
Atropa belladonnaRoots4 weeks post-transplantationHigh (major alkaloid)-[8]
Atropa belladonnaRootsField cultivated, thickened rootsRapid disappearance-[8]
Atropa belladonnaRootsHydroponically cultivated, thin rootsMaintained at a high level-[8]
Atropa belladonnaLeavesAll conditions testedNot detected-[8]
Atropa belladonnaSeedlingsUGT1/LS gene silencingDisrupted biosynthesisDisrupted biosynthesis[2]

Experimental Protocols

Experimental Workflow Overview

The general workflow for the analysis of littorine from plant samples involves sample collection and preparation, extraction of alkaloids, and subsequent quantification using chromatographic techniques.

experimental_workflow sample_collection 1. Plant Sample Collection (e.g., roots) sample_prep 2. Sample Preparation (Freeze-drying, grinding) sample_collection->sample_prep extraction 3. Alkaloid Extraction (e.g., with acidic methanol) sample_prep->extraction cleanup 4. Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup analysis 5. Instrumental Analysis (HPLC or LC-MS/MS) cleanup->analysis quantification 6. Data Analysis and Quantification analysis->quantification

General experimental workflow for littorine analysis from plant material.
Protocol 1: Extraction of Littorine from Plant Material (e.g., Roots)

This protocol is a general guideline for the extraction of tropane alkaloids, including littorine, from plant tissues.

Materials:

  • Fresh or freeze-dried plant root tissue

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Methanol with 0.1% formic acid (extraction solvent)

  • Centrifuge tubes (e.g., 50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Homogenization:

    • Weigh approximately 100 mg of freeze-dried and ground root powder. For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered sample to a centrifuge tube.

    • Add 10 mL of extraction solvent (methanol with 0.1% formic acid) to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation:

    • Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C to pellet the solid plant material.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional but Recommended):

    • Add another 10 mL of extraction solvent to the plant material pellet, vortex, sonicate, and centrifuge again.

    • Combine the supernatants from both extractions.

  • Filtration:

    • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: Quantification of Littorine by HPLC or LC-MS/MS

This protocol outlines a general method for the chromatographic separation and detection of littorine. Method parameters should be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

HPLC-UV Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: Diode array detector scanning from 200-400 nm. Quantification can be performed at a specific wavelength (e.g., ~210 nm) based on a littorine standard.

LC-MS/MS Method (for higher sensitivity and selectivity):

  • Chromatographic conditions: Similar to the HPLC method.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • Precursor Ion (Q1): [M+H]⁺ for littorine (m/z to be determined based on its exact mass).

    • Product Ions (Q3): Determine the characteristic fragment ions by infusing a pure standard of littorine.

    • Multiple Reaction Monitoring (MRM): Set up transitions for the precursor to product ions for quantification.

Calibration and Quantification:

  • Prepare a series of calibration standards of a known littorine reference standard in the extraction solvent.

  • Analyze the standards using the developed HPLC or LC-MS/MS method to construct a calibration curve by plotting the peak area against the concentration.

  • Analyze the extracted plant samples.

  • Determine the concentration of littorine in the samples by comparing their peak areas to the calibration curve.

Conclusion

Littorine is a valuable biomarker for investigating the biosynthesis of tropane alkaloids in plants. Its quantification allows researchers to probe the functionality of the metabolic pathway, identify rate-limiting steps, and assess the effects of genetic and environmental manipulations. For drug development professionals, understanding and manipulating the biosynthesis of littorine is key to enhancing the production of essential medicines derived from plants. The protocols outlined in this document provide a foundation for the reliable analysis of littorine in plant metabolic studies.

References

Method

Application of Littorine in Synthetic Biology: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine, a tropane alkaloid, serves as a crucial intermediate in the biosynthesis of the anticholinergic drugs hyoscyamine and scopolamine.[1...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine, a tropane alkaloid, serves as a crucial intermediate in the biosynthesis of the anticholinergic drugs hyoscyamine and scopolamine.[1] These pharmaceuticals are listed as essential medicines by the World Health Organization and are used to treat a range of conditions, including neuromuscular disorders and nerve agent poisoning.[2] The elucidation of the littorine biosynthetic pathway has unlocked its potential in synthetic biology, primarily for the sustainable and controlled production of these valuable tropane alkaloids through metabolic engineering. This document provides detailed application notes and protocols for utilizing littorine in synthetic biology research and development.

The biosynthesis of littorine from L-phenylalanine involves a transamination to form phenylpyruvic acid, which is then reduced to phenyl-lactic acid.[3] Coenzyme A couples phenyl-lactic acid with tropine to form littorine.[3] This is followed by a rearrangement to produce hyoscyamine aldehyde, a precursor to hyoscyamine and subsequently scopolamine.[3][4] The key enzymes in littorine formation are phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS).[1]

Applications in Synthetic Biology

The primary application of littorine in synthetic biology is the metabolic engineering of microbial and plant systems for the production of hyoscyamine and scopolamine. By introducing and optimizing the expression of genes encoding the biosynthetic pathway enzymes, researchers can create cellular factories for on-demand production of these pharmaceuticals.

Metabolic Engineering for Tropane Alkaloid Production

The discovery of the genes encoding UGT1 and LS has been a significant breakthrough, providing the missing link in littorine biosynthesis and paving the way for metabolic engineering strategies.[1] Overexpression of these genes, along with other pathway genes, can significantly increase the production of littorine and its derivatives.

Host Organisms:

  • Atropa belladonna Root Cultures: Overexpression of UGT1 and LS in A. belladonna root cultures has been shown to significantly elevate the production of littorine, hyoscyamine, and scopolamine.[5]

  • Nicotiana benthamiana (Tobacco): Co-expression of UGT1 and LS in tobacco leaves leads to the synthesis of littorine upon feeding with tropine and phenyllactate.[1][6] The entire pathway for de novo scopolamine synthesis has also been successfully reconstituted in N. benthamiana.[7]

  • Saccharomyces cerevisiae (Yeast): Yeast has been engineered to produce tropane alkaloids, including hyoscyamine and scopolamine, from simple sugars.[2][8] While initial titers are low, this approach offers a promising platform for scalable and controlled fermentation-based production.[9]

  • Escherichia coli: E. coli has been engineered to efficiently produce putrescine, a precursor for the tropane backbone, demonstrating its potential as a chassis for tropane alkaloid production.[10]

Development of Littorine-Based Biosensors

Genetically encoded biosensors are powerful tools for high-throughput screening and dynamic pathway regulation in metabolic engineering.[11][12] A littorine-responsive biosensor could be developed to optimize the tropane alkaloid pathway. Such a biosensor would typically consist of a littorine-sensing protein (e.g., a transcription factor) that regulates the expression of a reporter gene (e.g., GFP) or a gene that confers a selectable advantage. This would allow for the rapid screening of mutant libraries to identify strains with improved littorine production. While the development of a specific littorine biosensor is still an emerging area, the principles of biosensor design are well-established in synthetic biology.[12][13]

Quantitative Data

The following table summarizes the production of littorine and its derivatives in various engineered systems.

Host OrganismEngineering StrategyProductTiter/YieldReference
Atropa belladonna root culturesOverexpression of UGT1 or LSLittorine, Hyoscyamine, ScopolamineSignificantly elevated production[5]
Atropa belladonna root culturesCo-overexpression of PYKS, CYP82M3, UGT1, and LSTropinone, Tropine, Littorine, Hyoscyamine, Anisodamine, ScopolamineHighest production of TAs obtained[5]
Atropa belladonna (transgenic plants)Overexpression of AbCaM1 and G2-EPSPSHyoscyamineup to 10.61 mg/g DW in leaves[14]
Atropa belladonna (transgenic plants)Overexpression of AbCaM1 and G2-EPSPSScopolamineup to 1.50 mg/g DW in leaves[14]
Hyoscyamus muticus hairy root clonesOverexpression of h6h geneScopolamine100-fold increase[15]
Datura stramonium (elicited with Methyl Jasmonate)Elicitation with 150 µM MJHyoscyamine92% increase in roots[16]
Saccharomyces cerevisiaeExpression of Brugmansia candida h6h6β-hydroxy hyoscyamine83.3% conversion from hyoscyamine[4]
Saccharomyces cerevisiaeExpression of Brugmansia candida h6hScopolamine7.6% conversion from hyoscyamine[4]

Experimental Protocols

Protocol 1: Cloning of UGT1 and LS from Atropa belladonna

This protocol describes the cloning of the cDNA sequences for phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS) from A. belladonna secondary roots.[17]

Materials:

  • Secondary roots of A. belladonna

  • PrimeScript Kit (TaKaRa)

  • Gene-specific primers for UGT1 and LS

  • HyPerFUsion™ DNA Polymerase (APExBIO)

  • pJET1.2 vector (ThermoFisher Scientific)

  • E. coli competent cells for cloning

Method:

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the secondary roots of A. belladonna.

    • Synthesize first-strand cDNA using the PrimeScript Kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Perform PCR to amplify the full-length coding sequences of UGT1 and LS using gene-specific primers and HyPerFUsion™ DNA Polymerase.

    • Use appropriate annealing temperatures and extension times based on the primer and amplicon characteristics.

  • Cloning and Sequencing:

    • Ligate the purified PCR products into the pJET1.2 vector.

    • Transform the ligation mixture into competent E. coli cells.

    • Select positive clones and verify the insert by colony PCR and restriction digestion.

    • Sequence the verified clones to confirm the identity and integrity of the UGT1 and LS cDNA.

Protocol 2: Heterologous Expression of UGT1 and LS in Nicotiana benthamiana

This protocol details the transient co-expression of UGT1 and LS in tobacco leaves to produce littorine.[1][18]

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • Expression vectors containing UGT1 and LS under the control of a suitable promoter (e.g., CaMV 35S)

  • N. benthamiana plants (4-6 weeks old)

  • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone)

  • Solutions of tropine and phenyllactate

Method:

  • Agrobacterium Transformation:

    • Transform the expression vectors containing UGT1 and LS into A. tumefaciens GV3101 competent cells.

  • Agroinfiltration:

    • Grow the transformed A. tumefaciens cultures to an OD₆₀₀ of 0.6-0.8.

    • Harvest the cells by centrifugation and resuspend in infiltration buffer to a final OD₆₀₀ of 1.0.

    • Mix the bacterial suspensions containing the UGT1 and LS constructs in a 1:1 ratio.

    • Infiltrate the abaxial side of the leaves of N. benthamiana plants with the bacterial mixture using a needleless syringe.

  • Substrate Feeding and Incubation:

    • After 2-3 days post-infiltration, infiltrate the same leaves with a solution containing tropine and phenyllactate.

    • Incubate the plants for an additional 2-3 days.

  • Extraction and Analysis:

    • Harvest the infiltrated leaf tissue and proceed with metabolite extraction for littorine analysis.

Protocol 3: Quantification of Littorine and Derivatives by UPLC-MS/MS

This protocol outlines a general procedure for the quantification of littorine, hyoscyamine, and scopolamine from plant or microbial extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[18][19]

Materials:

  • Lyophilized and ground sample material (e.g., root cultures, tobacco leaves, yeast pellet)

  • Extraction solvent (e.g., methanol with 0.1% formic acid)

  • UPLC-MS/MS system equipped with a suitable column (e.g., C18)

  • Reference standards for littorine, hyoscyamine, and scopolamine

  • Internal standard (e.g., cocaine-d3)[19]

Method:

  • Sample Extraction:

    • Extract a known amount of the powdered sample with the extraction solvent.

    • Vortex or sonicate the mixture to ensure efficient extraction.

    • Centrifuge to pellet the solid debris and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter before analysis.

  • UPLC-MS/MS Analysis:

    • Set up the UPLC method with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analytes.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Determine the specific precursor-to-product ion transitions and optimal collision energies for littorine, hyoscyamine, scopolamine, and the internal standard.

  • Quantification:

    • Prepare a calibration curve using the reference standards.

    • Analyze the samples and quantify the analytes by comparing their peak areas to the calibration curve, normalized to the internal standard.

Signaling Pathways and Experimental Workflows

Littorine Biosynthetic Pathway

Littorine_Biosynthesis L-Phenylalanine L-Phenylalanine Phenylpyruvic acid Phenylpyruvic acid L-Phenylalanine->Phenylpyruvic acid Transamination Phenyllactic acid Phenyllactic acid Phenylpyruvic acid->Phenyllactic acid Reduction Phenyllactylglucose Phenyllactylglucose Phenyllactic acid->Phenyllactylglucose UGT1 Littorine Littorine Phenyllactylglucose->Littorine LS Tropine Tropine Tropine->Littorine Hyoscyamine aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine aldehyde CYP80F1 (mutase/monooxygenase) Hyoscyamine Hyoscyamine Hyoscyamine aldehyde->Hyoscyamine Reduction Littorine_Production_Workflow cluster_design Design & Build cluster_test Test & Analyze Gene Identification Gene Identification Cloning Cloning Gene Identification->Cloning Identify UGT1 & LS Host Transformation Host Transformation Cloning->Host Transformation Insert into expression vector Cultivation & Expression Cultivation & Expression Host Transformation->Cultivation & Expression e.g., Agroinfiltration Metabolite Extraction Metabolite Extraction Cultivation & Expression->Metabolite Extraction Add precursors if needed Quantification Quantification Metabolite Extraction->Quantification UPLC-MS/MS Pathway Optimization Pathway Optimization Quantification->Pathway Optimization Littorine_Biosensor_Workflow Engineered Cell Engineered Cell Littorine Littorine Sensor Protein Sensor Protein Littorine->Sensor Protein Binding Promoter Promoter Sensor Protein->Promoter Activation/ Repression Reporter Gene Reporter Gene Promoter->Reporter Gene Transcription Output Signal Output Signal Reporter Gene->Output Signal Translation & Signal Generation (e.g., Fluorescence)

References

Application

Application Notes and Protocols for Littorine Feeding Experiments in Hairy Root Cultures

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to conducting littorine feeding experiments in hairy root cultures for the enhanced production of valu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting littorine feeding experiments in hairy root cultures for the enhanced production of valuable tropane alkaloids, such as hyoscyamine and scopolamine. The protocols detailed below are designed to be adaptable to various Solanaceae species and research objectives.

Introduction

Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, offer a stable and efficient platform for the production of secondary metabolites. In the biosynthesis of tropane alkaloids, littorine serves as a key intermediate, undergoing an intramolecular rearrangement to form hyoscyamine, which can be further converted to scopolamine. By supplying exogenous littorine to the culture medium, it is possible to bypass earlier rate-limiting steps in the biosynthetic pathway, potentially leading to a significant increase in the yield of these medicinally important alkaloids.

This document outlines the essential protocols for establishing hairy root cultures, conducting littorine feeding experiments, and quantifying the resulting alkaloid production.

Experimental Protocols

Protocol for Establishment of Hairy Root Cultures

This protocol describes the induction of hairy roots from sterile plant explants.

Materials:

  • Plant of interest (e.g., Datura innoxia, Hyoscyamus niger, Atropa belladonna)

  • Agrobacterium rhizogenes strain (e.g., A4, LBA9402)

  • Murashige and Skoog (MS) medium or Gamborg's B5 medium

  • Sucrose

  • Agar

  • Antibiotics (e.g., cefotaxime, carbenicillin)

  • Sterile petri dishes, scalpels, and forceps

  • Growth chamber or incubator

Procedure:

  • Explant Preparation: Surface sterilize plant leaves or stems using a standard protocol (e.g., 70% ethanol for 30 seconds followed by 1-2% sodium hypochlorite solution for 10-15 minutes and rinsing with sterile distilled water).

  • Inoculation: Wound the sterile explants with a scalpel dipped in a fresh culture of A. rhizogenes.

  • Co-cultivation: Place the inoculated explants on hormone-free solid MS or B5 medium and incubate in the dark at 25°C for 2-3 days.

  • Induction of Hairy Roots: Transfer the explants to fresh solid medium containing an antibiotic (e.g., 250-500 mg/L cefotaxime) to eliminate the Agrobacterium. Subculture every 2-3 weeks. Hairy roots should emerge from the wounded sites within a few weeks.

  • Establishment of Axenic Cultures: Excise the actively growing, bacteria-free hairy root tips and transfer them to fresh solid medium.

  • Liquid Culture Proliferation: Once well-established, transfer the hairy root clones to liquid MS or B5 medium without agar in Erlenmeyer flasks. Maintain the cultures on a rotary shaker (100-120 rpm) in the dark at 25°C. Subculture approximately every 4 weeks.

Protocol for Littorine Feeding Experiment

This protocol details the addition of littorine to established hairy root cultures and the subsequent monitoring of alkaloid production.

Materials:

  • Established hairy root liquid cultures (in late exponential growth phase)

  • Littorine stock solution (sterilized by filtration)

  • Sterile pipettes

  • Sampling vials

Procedure:

  • Preparation of Littorine Stock: Prepare a stock solution of littorine in sterile distilled water or a suitable solvent that is non-toxic to the root cultures. The concentration should be such that a small volume can be added to the cultures to achieve the desired final concentration.

  • Feeding: Aseptically add the sterile littorine stock solution to the hairy root cultures to achieve a final concentration in the range of 0.5 mM to 4 mM. A control group of cultures without added littorine should be maintained under the same conditions.

  • Incubation: Return the flasks to the rotary shaker and continue incubation under the established conditions.

  • Time-Course Sampling: At specific time points (e.g., 0, 6, 12, 24, 48, 72, 96, and 120 hours) after feeding, aseptically collect samples of both the hairy roots and the culture medium.

  • Sample Processing: Separate the root tissue from the medium by filtration. Record the fresh weight of the roots. A portion of the roots can be lyophilized to determine the dry weight. Store all samples at -20°C or lower until analysis.

Protocol for Tropane Alkaloid Extraction and Quantification

This protocol describes the extraction and analysis of littorine, hyoscyamine, and scopolamine from hairy root tissue and the culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Frozen or lyophilized hairy root samples

  • Culture medium samples

  • Methanol

  • Chloroform

  • Ammonia solution

  • HPLC system with a C18 column and UV or MS detector

  • Standards of littorine, hyoscyamine, and scopolamine

Procedure:

  • Extraction from Hairy Roots:

    • Homogenize a known weight of root tissue (e.g., 100 mg fresh weight or 10 mg dry weight) in a suitable solvent system such as methanol or a chloroform:methanol:ammonia mixture.

    • Sonication or vigorous vortexing can be used to improve extraction efficiency.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

    • Pool the supernatants and evaporate to dryness under vacuum or a stream of nitrogen.

  • Extraction from Culture Medium:

    • The alkaloids in the liquid medium can often be directly analyzed after filtration, or a solid-phase extraction (SPE) step can be employed for concentration and clean-up if necessary.

  • Sample Preparation for HPLC:

    • Re-dissolve the dried extracts in a known volume of the HPLC mobile phase.

    • Filter the reconstituted samples through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength around 210-220 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

    • Quantification: Create a standard curve for each alkaloid (littorine, hyoscyamine, and scopolamine) using known concentrations of pure standards. Calculate the concentration of each alkaloid in the samples based on the peak areas from the standard curve.

Data Presentation

The quantitative data from the littorine feeding experiments should be summarized in tables for clear comparison.

Table 1: Tropane Alkaloid Content in Hairy Roots of Datura innoxia Following Precursor Feeding (4 mM Phenylalanine)

Time (days)Littorine in Roots (µmol/flask)Hyoscyamine in Roots (µmol/flask)Littorine in Medium (µmol/flask)Hyoscyamine in Medium (µmol/flask)
01.53.00.10.2
22.53.50.30.4
53.84.20.80.9
102.05.51.21.8
200.56.81.53.5

Note: This data is illustrative and based on kinetic studies of littorine biosynthesis from its precursor, phenylalanine.[1][2][3] A direct littorine feeding experiment would be expected to show a decrease in littorine concentration over time with a corresponding increase in hyoscyamine.

Table 2: Comparative Production of Tropane Alkaloids in Different Hairy Root Clones of Hyoscyamus muticus

Hairy Root CloneLittorine (mg/g DW)Hyoscyamine (mg/g DW)Scopolamine (mg/g DW)
Clone A4-10.851.200.28
Clone LBA9402-31.101.550.45
Clone 15834-20.951.350.35
Wild-type Root0.600.900.15

Data adapted from studies on tropane alkaloid accumulation in various hairy root clones.[4][5]

Visualizations

Biosynthetic Pathway of Tropane Alkaloids

Tropane_Alkaloid_Biosynthesis Putrescine Putrescine N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine Littorine Littorine Tropine->Littorine Phenylalanine L-Phenylalanine Phenyllactic_acid Phenyllactic acid Phenylalanine->Phenyllactic_acid Phenyllactic_acid->Littorine Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 (mutase/rearrangase) Hydroxyhyoscyamine 6-β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H Littorine_Feeding_Workflow Start Establish Hairy Root Liquid Cultures Feeding Aseptically Add Littorine Stock Solution Start->Feeding Incubation Incubate on Rotary Shaker (Time-Course) Feeding->Incubation Sampling Sample Roots and Medium at Time Points Incubation->Sampling Extraction Alkaloid Extraction Sampling->Extraction Analysis HPLC or LC-MS/MS Quantification Extraction->Analysis Data Data Analysis and Comparison Analysis->Data

References

Method

Enzymatic Assay for Littorine Synthase Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine synthase (LS) is a key enzyme in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacolog...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine synthase (LS) is a key enzyme in the biosynthesis of tropane alkaloids, a class of secondary metabolites with significant pharmacological applications, including hyoscyamine and scopolamine.[1][2][3] As a serine carboxypeptidase-like (SCPL) acyltransferase, littorine synthase catalyzes the esterification of tropine with (R)-phenyllactyl-β-D-glucose to form littorine and D-glucose. The subsequent rearrangement of littorine is a critical step leading to the production of medicinally important tropane alkaloids.[4] Understanding the activity of littorine synthase is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plants or microbial systems.

These application notes provide a detailed protocol for an enzymatic assay to determine littorine synthase activity. The procedure includes the expression and purification of recombinant littorine synthase, the enzymatic reaction, and the quantification of the product, littorine, using UPLC-MS/MS.

Signaling and Biosynthetic Pathway

Littorine synthase is a pivotal enzyme in the tropane alkaloid biosynthetic pathway. The pathway begins with the conversion of L-phenylalanine to phenyllactic acid, which is then glycosylated by a phenyllactate UDP-glycosyltransferase (UGT1) to form (R)-phenyllactyl-β-D-glucose.[1][2] Littorine synthase then utilizes this activated acyl donor to acylate tropine, yielding littorine.[1][2] Littorine is subsequently converted to hyoscyamine aldehyde by the enzyme CYP80F1, a cytochrome P450 monooxygenase.[4]

Tropane Alkaloid Biosynthesis L-Phenylalanine L-Phenylalanine Phenyllactic Acid Phenyllactic Acid L-Phenylalanine->Phenyllactic Acid Multiple Steps (R)-phenyllactyl-β-D-glucose (R)-phenyllactyl-β-D-glucose Phenyllactic Acid->(R)-phenyllactyl-β-D-glucose UGT1 UDP-Glucose UDP-Glucose UDP-Glucose->(R)-phenyllactyl-β-D-glucose Littorine Littorine (R)-phenyllactyl-β-D-glucose->Littorine Littorine Synthase (LS) Tropine Tropine Tropine->Littorine Hyoscyamine Aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine Aldehyde CYP80F1 Hyoscyamine Hyoscyamine Hyoscyamine Aldehyde->Hyoscyamine Reduction

Figure 1: Simplified Tropane Alkaloid Biosynthetic Pathway

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Littorine Synthase
SubstrateKm (µM)Vmax (pmol/mg·s)
(R)-phenyllactyl-β-D-glucose50150
Tropine100150
Note: These values are hypothetical and should be determined experimentally.
Table 2: UPLC-MS/MS Parameters for Littorine Detection
ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)290.17
Product Ions (m/z)124.1, 94.1
Collision EnergyOptimized for the specific instrument (e.g., 20-30 eV)

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged Littorine Synthase

This protocol describes the expression of N-terminally His-tagged littorine synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the littorine synthase gene with an N-terminal His-tag (e.g., pET-28a-LS)

  • LB Broth and LB agar plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Ni-NTA affinity resin

  • Sonicator

  • Centrifuge

Procedure:

  • Transform the expression vector into competent E. coli cells and plate on selective LB agar plates. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 18-20°C for 16-18 hours with shaking to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-15 column volumes of Wash Buffer.

  • Elute the His-tagged littorine synthase with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm purity.

  • Pool fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protein Purification Workflow Transformation Transformation Cell Culture Cell Culture Transformation->Cell Culture Induction Induction Cell Culture->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Lysis Lysis Cell Harvest->Lysis Clarification Clarification Lysis->Clarification IMAC IMAC Clarification->IMAC Elution Elution IMAC->Elution Analysis Analysis Elution->Analysis

Figure 2: Recombinant Protein Purification Workflow

Protocol 2: Enzymatic Assay for Littorine Synthase Activity

This protocol outlines the in vitro enzymatic assay to measure the activity of purified recombinant littorine synthase.

Materials:

  • Purified recombinant littorine synthase

  • (R)-phenyllactyl-β-D-glucose (substrate)

  • Tropine (substrate)

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching Solution: 1:1 Acetonitrile:Methanol

  • Littorine analytical standard

  • UPLC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing:

    • 10 µL of 10x Reaction Buffer (1 M Tris-HCl, pH 8.0)

    • 10 µL of 10 mM (R)-phenyllactyl-β-D-glucose

    • 10 µL of 10 mM Tropine

    • X µL of purified littorine synthase (e.g., 1-5 µg)

    • Add nuclease-free water to a final volume of 100 µL.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). Time-course experiments should be performed to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 100 µL of ice-cold Quenching Solution.

  • Centrifuge the mixture at 15,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

  • Analyze the sample for the presence and quantity of littorine using the parameters outlined in Table 2.

  • Prepare a standard curve using the littorine analytical standard to quantify the amount of product formed.

  • Calculate the specific activity of the enzyme in units such as pmol of littorine formed per mg of enzyme per second.

Enzymatic Assay Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, Substrates) Enzyme_Addition Add Purified Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at 30°C Enzyme_Addition->Incubation Quenching Terminate Reaction Incubation->Quenching Centrifugation Pellet Precipitated Protein Quenching->Centrifugation Sample_Prep Collect Supernatant Centrifugation->Sample_Prep Analysis UPLC-MS/MS Analysis Sample_Prep->Analysis

Figure 3: Enzymatic Assay Workflow

Troubleshooting

  • Low protein expression: Optimize IPTG concentration, induction temperature, and time. Use a different E. coli expression strain or a codon-optimized gene.

  • Insoluble protein: Lower the induction temperature and/or IPTG concentration. Consider co-expression with chaperones.

  • No enzyme activity: Ensure the protein is correctly folded and purified. Verify the integrity of substrates. Optimize reaction conditions (pH, temperature).

  • High background in UPLC-MS/MS: Use high-purity solvents and reagents. Include a no-enzyme control to identify interfering peaks.

Conclusion

This document provides a comprehensive guide for establishing a robust enzymatic assay for littorine synthase. The successful implementation of these protocols will enable researchers to characterize the kinetic properties of this key enzyme and facilitate the development of engineered biosynthetic pathways for the production of valuable tropane alkaloids. The provided protocols for protein expression, purification, and enzymatic assay, coupled with the analytical method for product detection, offer a complete workflow for studying littorine synthase activity.

References

Application

Application Notes and Protocols for the Metabolic Engineering of Littorine Production

Audience: Researchers, scientists, and drug development professionals. Introduction: Littorine is a critical intermediate in the biosynthesis of valuable tropane alkaloids (TAs) such as hyoscyamine and scopolamine, which...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Littorine is a critical intermediate in the biosynthesis of valuable tropane alkaloids (TAs) such as hyoscyamine and scopolamine, which are classified as essential medicines by the World Health Organization.[1] These anticholinergic compounds are used to treat a variety of neuromuscular disorders.[1] Traditionally sourced from plants of the Solanaceae family, supply can be vulnerable to environmental and geopolitical instability.[1][2] Metabolic engineering offers a robust and scalable alternative for producing littorine and its derivatives in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or for enhancing production in plant cell cultures.[2][3][4] This document provides an overview of the biosynthetic pathway, metabolic engineering strategies, and detailed protocols for the production and analysis of littorine.

Littorine Biosynthetic Pathway

Littorine is an ester formed from the precursors tropine and phenyllactate.[5] The biosynthesis is a complex process involving enzymes derived from two separate primary metabolic routes: L-ornithine for the tropane ring (tropine) and L-phenylalanine for the acyl group (phenyllactate).[6][7] The elucidation of two novel enzymes, phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS), was a critical step in understanding the complete pathway.[8][9][10]

The pathway can be summarized as follows:

  • Tropine Moiety Formation: L-ornithine is decarboxylated to putrescine, which is then methylated to N-methylputrescine.[6][7] A series of enzymatic reactions converts N-methylputrescine into tropinone, the characteristic tropane core, which is then reduced to tropine by tropinone reductase I (TRI).[5][6][7]

  • Phenyllactate Moiety Formation: L-phenylalanine is converted to phenylpyruvic acid, which is subsequently reduced to phenyllactate.[8]

  • Condensation: Phenyllactate is activated by glycosylation via UGT1 to form phenyllactylglucose.[8][9] Littorine synthase (LS), a serine carboxypeptidase-like (SCPL) acyltransferase, then catalyzes the condensation of phenyllactylglucose and tropine to form littorine.[4][8][9]

Caption: Biosynthetic pathway of littorine from primary metabolites.

Metabolic Engineering Strategies and Quantitative Data

Metabolic engineering efforts have focused on both enhancing TA production in native plant systems and reconstructing the pathway in microbial hosts.[3][11] Key strategies include overexpressing rate-limiting enzymes, silencing competing pathways, and introducing heterologous genes.[2][3] Reconstructing the entire multi-step, compartmentalized pathway in yeast has been a significant achievement.[4][12]

Key Enzymes for Heterologous Expression

The successful production of littorine and its derivatives in a microbial host like S. cerevisiae requires the expression of numerous enzymes from various sources.

Pathway Step Enzyme Abbreviation Typical Source Organism Reference
Tropine SynthesisPutrescine N-methyltransferasePMTAtropa belladonna, Datura stramonium[4]
Tropine SynthesisN-methylputrescine oxidaseMPODatura metel[4]
Tropine SynthesisPyrrolidine ketide synthasePYKSAtropa belladonna[4]
Tropine SynthesisTropinone synthaseCYP82M3Atropa belladonna[4]
Tropine SynthesisTropinone reductase ITR1Datura stramonium[4]
Phenyllactate SynthesisPhenylpyruvate reductasePPRWickerhamomyces fluorescens[13]
CondensationPhenyllactate UDP-glycosyltransferaseUGT1 (UGT84A27)Atropa belladonna[4][8]
CondensationLittorine SynthaseLSAtropa belladonna[4][8]
Downstream ConversionLittorine mutaseCYP80F1Atropa belladonna[6]
Downstream ConversionHyoscyamine 6β-hydroxylaseH6HHyoscyamus niger[7]
Production Titers in Engineered Yeast

Direct quantification of littorine in engineered microbes is often an intermediate checkpoint. The success of the pathway is typically measured by the final production of hyoscyamine and scopolamine, which directly reflects the efficiency of littorine synthesis and its subsequent conversion.

Product Host Organism Production Titer (μg/L) Culture Condition Reference
HyoscyamineS. cerevisiae480Optimized fed-batch fermentation[14]
ScopolamineS. cerevisiae172Optimized fed-batch fermentation[14]
TropineS. cerevisiae0.13 mg/L (130 µg/L)Shake flask[1]

Application Note: Heterologous Littorine Production in S. cerevisiae

This section outlines the general workflow and protocols for engineering S. cerevisiae to produce littorine. The process involves designing and assembling the biosynthetic pathway modules, transforming the yeast host, and analyzing the production through fermentation.

Experimental Workflow

The overall process for developing a littorine-producing yeast strain involves several key stages, from gene acquisition to final product analysis.

G A 1. Gene Identification & Synthesis (Codon-optimized for yeast) B 2. Plasmid Construction (Cloning genes into yeast expression vectors) A->B C 3. Yeast Transformation (Introduction of pathway modules into host strain) B->C D 4. Strain Cultivation & Fermentation (Shake flask or bioreactor) C->D E 5. Metabolite Extraction (From culture supernatant and/or cell pellet) D->E F 6. Analytical Quantification (LC-MS/MS or GC-MS) E->F G 7. Strain Optimization (Pathway balancing, transporter engineering) F->G Feedback Loop G->B

Caption: General workflow for engineering littorine production in yeast.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for metabolic engineering in yeast.[4][10][15]

Protocol 1: Construction of Biosynthetic Pathway Plasmids

Objective: To clone the codon-optimized genes for the littorine pathway into yeast expression vectors.

Materials:

  • Codon-optimized synthetic DNA for pathway genes (e.g., PMT, MPO, PYKS, TRI, UGT1, LS).

  • Yeast expression vectors (e.g., pRS series, with different auxotrophic markers).

  • Restriction enzymes and T4 DNA ligase (for restriction-ligation cloning) OR Gibson Assembly/yeast homologous recombination assembly kits.

  • High-fidelity DNA polymerase for PCR amplification.

  • Chemically competent E. coli (e.g., DH5α) for plasmid propagation.[16]

  • LB agar plates with appropriate antibiotics.

  • DNA purification kits (miniprep, gel extraction).

Method:

  • Gene Amplification: Amplify the codon-optimized genes from the synthetic DNA templates using PCR with primers that add appropriate restriction sites or homologous arms for the chosen cloning method.

  • Vector Preparation: Digest the yeast expression vectors with the corresponding restriction enzymes. Purify the linearized vector backbone.

  • Ligation/Assembly:

    • For Ligation: Mix the purified gene insert and linearized vector at a 3:1 molar ratio with T4 DNA ligase and buffer. Incubate as recommended by the manufacturer (e.g., 16°C overnight).

    • For Gibson Assembly: Mix the gene insert and vector with the Gibson Assembly master mix. Incubate at 50°C for 1 hour.

  • Transformation into E. coli: Transform the ligation/assembly product into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.

  • Verification: Screen colonies by colony PCR. Isolate plasmid DNA from positive colonies using a miniprep kit. Verify the final construct by Sanger sequencing.

Protocol 2: Yeast Strain Engineering and Transformation

Objective: To introduce the expression plasmids into the S. cerevisiae host strain.

Materials:

  • S. cerevisiae host strain (e.g., CEN.PK lineage).

  • Verified expression plasmids from Protocol 1.

  • YPD medium.

  • LiOAc/PEG solution (100 mM LiOAc, 40% PEG 3350, 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Single-stranded carrier DNA (ssDNA).

  • Selective synthetic complete (SC) dropout media agar plates.

Method (Lithium Acetate/PEG Transformation):

  • Inoculate 5 mL of YPD with the host yeast strain and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest cells by centrifugation (3000 x g, 5 min), wash with 25 mL of sterile water, and resuspend in 1 mL of sterile water.

  • Transfer to a microfuge tube, pellet the cells, and resuspend in 100 µL of LiOAc/PEG solution.

  • Prepare the transformation mix: add ~1 µg of each plasmid and 10 µL of ssDNA to the cell suspension.

  • Incubate at 42°C for 40-60 minutes (heat shock).

  • Pellet the cells, remove the supernatant, and resuspend in 100 µL of sterile water.

  • Plate the entire cell suspension onto selective SC dropout plates. Incubate at 30°C for 2-4 days until colonies appear.

  • Verify transformants by PCR or by checking for the desired phenotype (production).

Protocol 3: Shake-Flask Fermentation and Production

Objective: To culture the engineered yeast strain for littorine production.

Materials:

  • Verified engineered S. cerevisiae strain.

  • Selective SC dropout medium (liquid).

  • Baffled shake flasks.

  • Incubator shaker set to 30°C and 250 rpm.

  • Precursors (optional, for feeding studies): tropine, phenyllactate.[8]

Method:

  • Inoculate a 5 mL starter culture in selective SC medium and grow overnight at 30°C.

  • Use the starter culture to inoculate 50 mL of SC medium in a 250 mL baffled flask to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with vigorous shaking (250 rpm) for 72-96 hours.

  • (Optional) If feeding precursors, add tropine and phenyllactate to the medium at desired concentrations (e.g., 1 mM) after 24 hours of growth.

  • At the end of the fermentation, collect samples for analysis. Separate the supernatant and cell pellet by centrifugation (5000 x g, 10 min). Store samples at -80°C until extraction.

Protocol 4: Quantification of Littorine by UPLC-MS/MS

Objective: To extract and quantify littorine from yeast culture.

Materials:

  • Yeast culture samples (supernatant and/or cell pellet).

  • Extraction solvent (e.g., methanol or ethyl acetate).

  • Analytical standards for littorine, hyoscyamine, and scopolamine.

  • UPLC-MS/MS system with a C18 column.

  • Mobile phase: e.g., (A) Water with 0.1% formic acid, (B) Acetonitrile with 0.1% formic acid.

Method:

  • Extraction:

    • Supernatant: Mix 1 mL of culture supernatant with an equal volume of cold methanol. Vortex and centrifuge to precipitate proteins. Collect the supernatant.

    • Cell Pellet: Resuspend the cell pellet in methanol and perform bead beating or sonication to lyse the cells. Centrifuge and collect the supernatant.

  • Sample Preparation: Evaporate the solvent from the extracted supernatant under a stream of nitrogen. Reconstitute the dried extract in 50% methanol. Filter through a 0.22 µm filter before analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample onto the UPLC-MS/MS system.

    • Separate metabolites using a gradient elution program (e.g., starting with 5% B, ramping to 95% B).

    • Detect and quantify the target compounds using Multiple Reaction Monitoring (MRM) mode. Establish specific parent-to-fragment ion transitions for littorine and other TAs.

    • Quantify the concentration by comparing the peak area to a standard curve generated with analytical standards.[10]

Conclusion and Future Outlook

The metabolic engineering of littorine biosynthesis, particularly in microbial hosts, represents a significant advancement toward a stable and scalable supply of essential tropane alkaloids.[4] The successful reconstruction of the complex, multi-organelle plant pathway in yeast underscores the power of synthetic biology.[4][14] Future work will likely focus on improving titers through pathway optimization, enzyme engineering, and overcoming transport limitations, which remain a major bottleneck for TA accumulation.[14] These efforts pave the way for the production of not only natural TAs but also novel derivatives with potentially enhanced therapeutic properties.[14]

References

Method

Application Notes and Protocols for Studying Littorine Isomerization to Hyoscyamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of modern techniques to study the enzymatic isomerization of littorine to hyoscyamine, a critical s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques to study the enzymatic isomerization of littorine to hyoscyamine, a critical step in the biosynthesis of tropane alkaloids. Detailed protocols for analytical quantification and enzymatic assays are provided to facilitate research in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

The conversion of littorine to hyoscyamine is a key intramolecular rearrangement in the biosynthetic pathway of pharmaceutically important tropane alkaloids like hyoscyamine and its derivative, scopolamine. This reaction is catalyzed by the cytochrome P450 enzyme, CYP80F1, also known as littorine mutase/monooxygenase. The process involves the formation of a hyoscyamine aldehyde intermediate, which is subsequently reduced to hyoscyamine. Understanding the kinetics and mechanism of this isomerization is crucial for optimizing the production of these valuable compounds in plant systems or through synthetic biology approaches.

This document outlines detailed protocols for the extraction, separation, and quantification of littorine and hyoscyamine from biological samples, as well as a foundational protocol for in vitro enzymatic assays to characterize the activity of CYP80F1.

Biosynthetic Pathway and Experimental Workflow

The enzymatic conversion of littorine to hyoscyamine is a two-step process initiated by CYP80F1. The overall workflow for studying this isomerization typically involves sample preparation, analytical quantification, and enzymatic characterization.

Biosynthetic Pathway Littorine Littorine Hyoscyamine_Aldehyde Hyoscyamine_Aldehyde Littorine->Hyoscyamine_Aldehyde CYP80F1 Hyoscyamine Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine Hyoscyamine Dehydrogenase (HDH)

Figure 1: Biosynthetic conversion of littorine to hyoscyamine.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_enzymology Enzymatic Assay Plant_Material Plant Material / Cell Culture Extraction Alkaloid Extraction Plant_Material->Extraction Purification Extract Purification (LLE/SPE) Extraction->Purification GC_MS GC-MS Analysis Purification->GC_MS HPLC HPLC-UV Analysis Purification->HPLC LC_MS_MS LC-MS/MS Analysis Purification->LC_MS_MS Kinetic_Analysis Kinetic Analysis LC_MS_MS->Kinetic_Analysis Enzyme_Source Enzyme Source (e.g., recombinant CYP80F1) In_Vitro_Assay In Vitro Reaction Enzyme_Source->In_Vitro_Assay In_Vitro_Assay->Kinetic_Analysis

Figure 2: General experimental workflow for studying littorine isomerization.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of littorine and hyoscyamine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValueReference
Derivatization Trimethylsilyl (TMS)General Practice
Column VF-5 MS (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60°C (2 min), ramp 20°C/min to 300°C (15 min)
Ionization Mode Electron Ionization (EI)
LOD (Hyoscyamine) 3.125 µg/mL
LOQ (Hyoscyamine) 6.25 µg/mL

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValueReference
Column Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 2% Acetic Acid in Water
Mobile Phase B 100% Acetonitrile
Gradient 0-12 min, 0-12% B; 12-13 min, 12-20% B; 13-33 min, 20-28% B; 33-48 min, 28-100% B
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Detection UV (e.g., 210-220 nm)General Practice

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

ParameterLittorineHyoscyamineReference
Ionization Mode ESI+ESI+
Precursor Ion (m/z) 290.1290.1
Product Ion 1 (m/z) Not specified124.1
Product Ion 2 (m/z) Not specified93.1

Table 4: Nuclear Magnetic Resonance (NMR) Chemical Shifts (in CDCl₃)

AtomLittorine (δ, ppm)Hyoscyamine (δ, ppm)Reference
¹³C (C-1') 173.2171.8

Experimental Protocols

Protocol 1: Extraction of Tropane Alkaloids from Plant Material

This protocol describes a general method for the extraction of littorine and hyoscyamine from plant tissues (e.g., hairy roots).

Materials:

  • Lyophilized and powdered plant material

  • Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol and vortex thoroughly.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction (steps 2-4) twice more with fresh methanol.

  • Combine the supernatants and evaporate to dryness under vacuum.

  • Redissolve the residue in 5 mL of 0.1 M HCl.

  • Wash the acidic solution with 5 mL of dichloromethane to remove non-polar impurities. Discard the organic phase.

  • Adjust the pH of the aqueous phase to 10-11 with 25% ammonium hydroxide.

  • Extract the alkaloids from the basified aqueous phase with 10 mL of dichloromethane three times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to dryness. The residue contains the tropane alkaloid fraction.

  • Reconstitute the residue in a known volume of methanol or the initial mobile phase for chromatographic analysis.

Protocol 2: GC-MS Analysis with TMS Derivatization

This protocol is suitable for the quantification of littorine and hyoscyamine, particularly when standards for both are available. Derivatization is necessary to improve the volatility and thermal stability of the analytes.

Materials:

  • Extracted alkaloid sample (from Protocol 1)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the extracted alkaloid sample is completely dry.

  • Add 50 µL of pyridine to the dried extract to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Quantify by comparing the peak areas of the TMS-derivatized analytes to a calibration curve prepared from derivatized standards.

Protocol 3: HPLC-UV Analysis

This protocol provides a robust method for the separation and quantification of littorine and hyoscyamine without derivatization.

Materials:

  • Extracted alkaloid sample (from Protocol 1)

  • HPLC-grade water, acetonitrile, and acetic acid

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Reconstitute the dried alkaloid extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% acetic acid).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10-20 µL of the sample onto the HPLC system.

  • Run the gradient program as described in Table 2.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 214 nm).

  • Identify peaks by comparing retention times with authentic standards of littorine and hyoscyamine.

  • Quantify using a calibration curve generated from the peak areas of the standards.

Protocol 4: LC-MS/MS Analysis

This is a highly sensitive and selective method for the quantification of littorine and hyoscyamine, especially in complex matrices.

Materials:

  • Extracted alkaloid sample (from Protocol 1)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

  • 0.22 µm syringe filters

  • LC-MS vials

Procedure:

  • Reconstitute the dried alkaloid extract in a suitable volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

  • Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.

  • Perform chromatographic separation using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Set up the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for both littorine and hyoscyamine is m/z 290.1. Optimize product ions for each analyte by infusing standards.

  • Develop a calibration curve using standards and quantify the analytes in the samples.

Protocol 5: In Vitro Enzyme Assay for CYP80F1

This protocol provides a framework for assaying the activity of CYP80F1, the enzyme responsible for the isomerization of littorine. This assay is foundational and may require optimization based on the source of the enzyme (e.g., recombinant protein expressed in yeast or E. coli, or a microsomal fraction from plant tissue).

Materials:

  • CYP80F1 enzyme source (e.g., purified recombinant protein or plant microsomal fraction)

  • Littorine (substrate)

  • NADPH

  • NADPH regenerating system (optional, e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., ethyl acetate or acetonitrile)

  • Internal standard (for quantification)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, the CYP80F1 enzyme source, and the NADPH regenerating system (if used) in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known concentration of littorine.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes). It is important to ensure the reaction is in the linear range with respect to time and enzyme concentration.

  • Terminate the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold ethyl acetate). Add an internal standard at this step for accurate quantification.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS (Protocol 4) to quantify the remaining littorine and the formed hyoscyamine (and potentially hyoscyamine aldehyde).

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme. For kinetic analysis, vary the substrate concentration and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Concluding Remarks

The protocols detailed in these application notes provide a robust framework for investigating the isomerization of littorine to hyoscyamine. The choice of analytical technique will depend on the specific research question, available instrumentation, and the required sensitivity and selectivity. For routine quantification, HPLC-UV offers a reliable and cost-effective solution. For high-sensitivity detection in complex biological matrices and for kinetic studies of the enzymatic reaction, LC-MS/MS is the preferred method. GC-MS can also be employed, particularly for profiling a broader range of related metabolites. The successful application of these protocols will enable a deeper understanding of tropane alkaloid biosynthesis and aid in the development of biotechnological strategies for their enhanced production.

Application

Cell Culture Systems for Littorine Biosynthesis Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Littorine is a crucial intermediate in the biosynthesis of pharmaceutically important tropane alkaloids, such as hyoscyamine and scopolamine. T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Littorine is a crucial intermediate in the biosynthesis of pharmaceutically important tropane alkaloids, such as hyoscyamine and scopolamine. The study of its biosynthesis is pivotal for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these valuable compounds. Plant cell culture systems offer a controlled environment for investigating the enzymatic steps and regulatory networks involved in littorine formation. This document provides detailed application notes and protocols for establishing and utilizing cell culture systems, specifically from Atropa belladonna, for the study of littorine biosynthesis.

Cell Culture Systems for Littorine Production

Two primary types of cell culture systems are particularly amenable to littorine biosynthesis studies: cell suspension cultures and hairy root cultures.

  • Cell Suspension Cultures: These consist of undifferentiated plant cells grown in a liquid medium. They allow for uniform exposure to nutrients, precursors, and elicitors, making them ideal for studying metabolic pathways and optimizing production conditions.

  • Hairy Root Cultures: Induced by transformation with Agrobacterium rhizogenes, these cultures are composed of genetically stable, fast-growing, and highly branched roots. They often exhibit a secondary metabolite profile similar to the roots of the parent plant, which are the primary site of tropane alkaloid biosynthesis. A hairy root clone of Atropa belladonna (M8) has been shown to produce high levels of tropane alkaloids, including littorine[1][2].

Experimental Protocols

Protocol for Establishment of Atropa belladonna Cell Suspension Culture from Leaf Explants

This protocol details the steps for initiating a callus and subsequently a cell suspension culture from Atropa belladonna leaves.

Materials:

  • Young, healthy leaves of Atropa belladonna

  • 70% (v/v) ethanol

  • 0.1% (w/v) mercuric chloride solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with plant growth regulators

  • Petri dishes

  • Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • Explant Sterilization:

    • Wash young leaves thoroughly under running tap water.

    • Surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 5-7 minute treatment with 0.1% mercuric chloride solution.

    • Rinse the leaves 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.

    • Cut the sterilized leaves into small segments (1-2 cm²).

  • Callus Induction:

    • Aseptically place the leaf explants onto solid MS medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin (Kin) or Naphthaleneacetic acid (NAA) and 6-Benzylaminopurine (BA) for callus induction. A combination of 1 mg/L of both NAA and BA has been found to be effective for inducing callus from Atropa belladonna explants[3].

    • Seal the Petri dishes with parafilm and incubate them in the dark at 25 ± 2°C.

    • Subculture the developing callus every 3-4 weeks onto fresh medium. Friable, fast-growing callus is ideal for establishing suspension cultures.

  • Initiation of Cell Suspension Culture:

    • Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium, but without agar.

    • Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C[4].

    • Initially, subculture the suspension every 7-10 days by transferring a small volume of the cell suspension to fresh medium.

  • Maintenance of Cell Suspension Culture:

    • Once established, the cell suspension can be subcultured every 14-21 days.

    • Monitor cell viability and growth regularly using methods such as packed cell volume (PCV) or fresh/dry weight measurements.

Protocol for Elicitation of Littorine Biosynthesis

Elicitors are compounds that stimulate the production of secondary metabolites in plant cell cultures. Methyl jasmonate (MJ) is a well-known elicitor of tropane alkaloid biosynthesis[5][6][7].

Materials:

  • Established Atropa belladonna cell suspension or hairy root culture

  • Methyl jasmonate (MJ) stock solution (dissolved in ethanol or DMSO)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a sterile stock solution of methyl jasmonate.

  • Add the MJ stock solution to the cell culture medium at the desired final concentration. For example, MJ at concentrations of 150 µM has been shown to increase the production of scopolamine and atropine in Datura stramonium[6]. While littorine was not directly measured, an increase in these downstream products suggests an enhancement of the entire pathway.

  • Incubate the elicited cultures for a specific period (e.g., 24-72 hours) before harvesting.

  • Harvest the cells and the medium separately for alkaloid extraction and analysis.

Protocol for Tropane Alkaloid Extraction

This protocol is suitable for the extraction of littorine and other tropane alkaloids from plant cell culture biomass for subsequent analysis.

Materials:

  • Harvested plant cells (filtered and washed)

  • Freeze-dryer or oven at 60°C

  • Methanol

  • Chloroform

  • Ammonia solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Harvest the cells by filtration and wash them with distilled water.

  • Freeze-dry or oven-dry the biomass to a constant weight.

  • Grind the dried cell material to a fine powder.

  • Extract the powdered material with methanol overnight at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acidify the residue with 0.5 M H₂SO₄ and partition it with chloroform to remove non-alkaloidal compounds.

  • Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

  • Extract the alkaloids from the aqueous phase with chloroform (3-4 times).

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Dissolve the final alkaloid extract in a known volume of methanol for analysis.

Analytical Methods for Littorine Quantification

Accurate quantification of littorine is essential for biosynthesis studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods.

HPLC Analysis

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate buffer, pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Quantification:

  • Prepare a standard curve using a pure littorine standard of known concentrations.

  • Inject the extracted samples and quantify the littorine peak based on the retention time and peak area compared to the standard curve.

GC-MS Analysis

GC-MS provides high sensitivity and specificity for the identification and quantification of tropane alkaloids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Sample Preparation (Derivatization):

  • To improve volatility and thermal stability, tropane alkaloids are often derivatized before GC-MS analysis. Trimethylsilyl (TMS) derivatives are commonly prepared using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

Quantification:

  • Use an internal standard (e.g., atropine-d3) for accurate quantification.

  • Create a calibration curve by analyzing derivatized standards.

  • Quantify littorine in the samples based on the peak area ratio of the target analyte to the internal standard.

Data Presentation

Quantitative data from littorine biosynthesis studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of Plant Growth Regulators on Tropane Alkaloid Production in Atropa belladonna Callus Culture

Growth Regulator CombinationConcentration (mg/L)Atropine (µg/g DW)Scopolamine (µg/g DW)
2,4-D0.5376.62103.16
2,4-D1.0--
2,4-D2.0--
NAA + BA1.0 + 1.0--

Data adapted from a study on Atropa belladonna callus cultures. Note: Littorine was not directly quantified in this study, but as a direct precursor, its production would be correlated with atropine and scopolamine levels.[8]

Table 2: Effect of Methyl Jasmonate on Tropane Alkaloid Content in Atropa belladonna Hairy Roots

TreatmentAtropine (mg/100mg DW)Scopolamine (mg/100mg DW)
Control (0 µM MJ)0.120.0195
150 µM MJ--
300 µM MJ1.7150.43

Data adapted from a study on Atropa belladonna hairy roots. The significant increase in atropine and scopolamine suggests a substantial upregulation of the entire biosynthetic pathway, including littorine production.[9]

Signaling Pathways and Experimental Workflows

Littorine Biosynthesis Pathway

The biosynthesis of littorine involves the esterification of tropine with phenyllactate. This process is catalyzed by two key enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS).

Littorine_Biosynthesis Phenyllactate Phenyllactate UGT1 UGT1 Phenyllactate->UGT1 Tropine Tropine LS LS Tropine->LS Phenyllactylglucose Phenyllactylglucose Phenyllactylglucose->LS Littorine Littorine UGT1->Phenyllactylglucose LS->Littorine

Caption: The enzymatic steps leading to the formation of littorine.

Elicitor-Induced Signaling Pathway for Tropane Alkaloid Biosynthesis

Elicitors like methyl jasmonate trigger a signaling cascade that leads to the upregulation of transcription factors, which in turn activate the expression of genes involved in tropane alkaloid biosynthesis.

Elicitor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MJ Methyl Jasmonate (Elicitor) Receptor Receptor MJ->Receptor Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, etc.) Receptor->Signal_Transduction JAZ_repression JAZ Repressor Signal_Transduction->JAZ_repression Degradation MYC2 MYC2 (Transcription Factor) JAZ_repression->MYC2 Represses TA_Biosynthesis_Genes Tropane Alkaloid Biosynthesis Genes (e.g., PMT, UGT1, LS) MYC2->TA_Biosynthesis_Genes Activates

Caption: A simplified model of jasmonate signaling leading to the activation of tropane alkaloid biosynthesis genes.

Experimental Workflow for Littorine Biosynthesis Study

This workflow outlines the key stages in studying littorine biosynthesis using plant cell cultures.

Experimental_Workflow A Establishment of Atropa belladonna Cell Culture B Elicitation and/or Precursor Feeding A->B C Harvesting of Biomass and Medium B->C D Extraction of Tropane Alkaloids C->D E Quantitative Analysis (HPLC / GC-MS) D->E F Data Analysis and Interpretation E->F

Caption: A general workflow for the investigation of littorine biosynthesis in plant cell cultures.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Littorine Isolation and Purification

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of littorine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating littorine?

A1: The main challenges in littorine isolation stem from its relatively low abundance compared to other tropane alkaloids like hyoscyamine and scopolamine in many plant sources.[1] Littorine is a biosynthetic intermediate, meaning its concentration can vary significantly depending on the plant's developmental stage and cultivation conditions.[2] Additionally, its structural similarity to other alkaloids necessitates highly selective purification techniques.

Q2: From what sources is littorine typically isolated?

A2: Littorine is a tropane alkaloid found in various plants of the Solanaceae family. A common source for its isolation is hairy root cultures of Atropa belladonna.[3][4] These cultures offer a controlled environment for producing a consistent yield of secondary metabolites, including littorine.[5]

Q3: What are the general steps involved in littorine isolation and purification?

A3: The typical workflow for littorine isolation and purification involves:

  • Extraction: Initial extraction from the plant material (e.g., dried and powdered hairy roots) using a suitable solvent system.

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic alkaloids from other plant constituents.

  • Chromatographic Purification: Further purification of the crude alkaloid extract using techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

  • Analysis and Identification: Using analytical techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the isolated littorine.

Q4: How can I confirm the identity and purity of my isolated littorine?

A4: The identity and purity of littorine can be confirmed using a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide detailed structural information.[6][7]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern of the molecule.[8]

  • HPLC: Comparing the retention time of the isolated compound with a known standard under the same chromatographic conditions can confirm its identity. Purity can be assessed by the presence of a single, sharp peak.

Troubleshooting Guides

This section provides solutions to common problems encountered during the littorine isolation and purification process.

Low Extraction Yield
Problem Possible Cause Solution
Low or no littorine detected in the crude extract. 1. Inappropriate plant material: The concentration of littorine can vary based on the plant's age and growing conditions.[2] 2. Inefficient extraction solvent: The solvent may not be effectively solubilizing the alkaloids. 3. Incomplete cell lysis: Plant cell walls may not be sufficiently disrupted.1. Use hairy root cultures known to produce littorine or harvest plant material at the optimal growth stage.[2] 2. Use an optimized solvent system such as chloroform:methanol:ammonia (15:15:1 v/v/v). Ensure the pH is appropriately adjusted to keep the alkaloids in their free base form for extraction into an organic solvent. 3. Ensure the plant material is finely powdered to maximize surface area for extraction.
Low recovery after acid-base extraction. 1. Incorrect pH adjustment: The pH of the aqueous and organic phases may not be optimal for partitioning. 2. Emulsion formation: An emulsion layer between the aqueous and organic phases can trap the analyte. 3. Insufficient number of extractions: The alkaloid may not be fully transferred from one phase to the other in a single extraction.1. Carefully monitor and adjust the pH of the solutions. For extraction of the basic alkaloids into the organic phase, the aqueous solution should be made basic (pH 9-10).[9] For back-extraction into an acidic aqueous phase, a pH of around 2 is typically used. 2. Add a small amount of a saturated salt solution (brine) to help break the emulsion. Centrifugation can also be effective. 3. Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent to ensure complete transfer of the alkaloids.
Poor Chromatographic Separation
Problem Possible Cause Solution
Co-elution of littorine with other tropane alkaloids (e.g., hyoscyamine, scopolamine) in HPLC. 1. Suboptimal mobile phase composition: The mobile phase may not have the correct polarity to resolve the structurally similar alkaloids. 2. Inappropriate column chemistry: The stationary phase of the HPLC column may not be providing sufficient selectivity.1. Optimize the mobile phase. For reversed-phase HPLC, a mixture of acetonitrile and a phosphate buffer is commonly used. Adjusting the buffer pH and the gradient profile can improve separation. 2. Use a high-resolution column, such as a C18 column with a small particle size. Experiment with different stationary phases if co-elution persists.
Peak tailing or broadening in HPLC. 1. Column overload: Injecting too much sample can lead to poor peak shape. 2. Secondary interactions with the stationary phase: The basic nature of the alkaloid can lead to interactions with residual silanol groups on the silica-based column. 3. Sample solvent is too strong: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.1. Reduce the amount of sample injected onto the column. 2. Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites on the stationary phase. Using an end-capped column can also minimize these interactions. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible retention times. 1. Fluctuations in temperature: Changes in column temperature can affect retention times. 2. Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter retention. 3. Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Use a reliable HPLC pump for accurate gradient delivery. 3. Use a guard column to protect the analytical column. Flush the column with an appropriate storage solvent after use.

Experimental Protocols

Protocol 1: Extraction and Acid-Base Purification of Tropane Alkaloids from Atropa belladonna Hairy Roots

This protocol is adapted from methods used for the extraction of tropane alkaloids from Solanaceae species.[9]

1. Extraction

  • Harvest and freeze-dry the Atropa belladonna hairy roots.

  • Grind the dried roots into a fine powder.

  • Weigh 2.0 g of the powdered root material and place it in a 50 mL centrifuge tube.

  • Add 30 mL of an extraction solvent mixture of chloroform:methanol:ammonia (15:15:1 v/v/v).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the pellet two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

2. Acid-Base Extraction

  • Dissolve the crude extract in 20 mL of 1% hydrochloric acid.[9]

  • Filter the acidic solution to remove any insoluble material.

  • Wash the filtrate twice with 30 mL of a 1:1 (v/v) mixture of n-hexane and ethyl acetate to remove non-polar impurities. Discard the organic layer.[9]

  • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.[9]

  • Extract the aqueous layer three times with 30 mL of dichloromethane.

  • Combine the dichloromethane fractions and wash with distilled water until the aqueous layer is neutral.

  • Dry the dichloromethane layer over anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to yield the purified total tropane alkaloid fraction.

Protocol 2: Analytical HPLC Method for Tropane Alkaloids

This method is based on typical HPLC conditions used for the analysis of tropane alkaloids.[10]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 2.95). A common starting point is a 10:90 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector at 210 nm.[10]

  • Injection Volume: 20 µL.

Data Presentation

The following tables summarize key quantitative data relevant to littorine isolation and analysis.

Table 1: 13C-NMR Spectral Data for Littorine [7]

Carbon AtomChemical Shift (ppm)
C-1'173.2
Aromatic Carbons120-140

Note: The complete 13C-NMR and 1H-NMR data for littorine is not fully detailed in the provided search results. The data presented is based on the enrichment of specific carbon signals.

Table 2: Typical Yields of Total Tropane Alkaloids from Atropa belladonna

Plant PartTotal Alkaloid Content (%)Reference
Leaves (wild)2.88
Roots (wild)8.06
Stem (wild)1.42
Leaves (cultivated)1.76
Roots (cultivated)3.3
Hairy Roots (transformed)1.1 - 8.0 mg/g Dry Weight[11]

Note: These values represent the total tropane alkaloid content and not specifically littorine. The yield of littorine will be a fraction of these values.

Mandatory Visualizations

Littorine Biosynthetic Pathway

littorine_biosynthesis L_Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid L_Phenylalanine->Phenylpyruvic_acid AT4 Phenyllactic_acid Phenyllactic acid Phenylpyruvic_acid->Phenyllactic_acid PPAR Phenyllactylglucose Phenyllactylglucose Phenyllactic_acid->Phenyllactylglucose UGT1 Littorine Littorine Phenyllactylglucose->Littorine LS Tropine Tropine Tropine->Littorine Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H EnzymeKey Enzymes: AT4: Aromatic amino acid aminotransferase 4 PPAR: Phenylpyruvic acid reductase UGT1: Phenyllactate UDP-glycosyltransferase LS: Littorine synthase CYP80F1: Littorine mutase H6H: Hyoscyamine 6β-hydroxylase

Caption: Biosynthetic pathway of littorine and its conversion to other tropane alkaloids.

Experimental Workflow for Littorine Isolation and Purification

littorine_workflow Start Start: Atropa belladonna Hairy Root Culture Freeze_drying Freeze-drying and Grinding Start->Freeze_drying Solvent_Extraction Solvent Extraction (Chloroform:Methanol:Ammonia) Freeze_drying->Solvent_Extraction Crude_Extract Crude Alkaloid Extract Solvent_Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_Extraction Purified_Alkaloids Purified Total Tropane Alkaloid Fraction Acid_Base_Extraction->Purified_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Purified_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative HPLC (C18 Column) Fraction_Collection->Preparative_HPLC Pure_Littorine Pure Littorine Preparative_HPLC->Pure_Littorine Analysis Analysis (HPLC, GC-MS, NMR) Pure_Littorine->Analysis End End: Purified Littorine Analysis->End

Caption: General experimental workflow for the isolation and purification of littorine.

References

Optimization

Technical Support Center: Enhancing Littorine Yield in Plant Cell Cultures

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of littorine, a key intermediate in the biosynthesis of tropane alk...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of littorine, a key intermediate in the biosynthesis of tropane alkaloids like hyoscyamine and scopolamine, in plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is littorine and why is it important?

A1: Littorine is a tropane alkaloid that serves as a crucial biosynthetic intermediate in the production of the pharmacologically significant compounds hyoscyamine and scopolamine in plants of the Solanaceae family (e.g., Atropa belladonna, Hyoscyamus niger).[1] Optimizing littorine production is a key step to enhancing the yield of these valuable downstream alkaloids.

Q2: Which plant species and culture types are best for littorine production?

A2: Species such as Atropa belladonna and Hyoscyamus niger are primary candidates. Hairy root cultures, induced by Agrobacterium rhizogenes, are often preferred over undifferentiated callus or cell suspension cultures. This is because hairy roots are genetically stable, exhibit rapid growth in hormone-free media, and tend to produce secondary metabolites at levels comparable to or greater than intact plant roots.[2][3]

Q3: What are the main strategies to increase littorine yield in vitro?

A3: The primary strategies include:

  • Elicitation: Applying stress signaling molecules (elicitors) like methyl jasmonate to trigger the plant's defense response and secondary metabolite production.

  • Precursor Feeding: Supplying the culture medium with biosynthetic precursors of littorine, such as phenyllactate and tropine, to overcome potential bottlenecks in the metabolic pathway.

  • Media Optimization: Adjusting the composition of the culture medium, including nutrients, plant growth regulators, and pH, to favor secondary metabolite synthesis over primary growth.

  • Hairy Root Cultures: Utilizing the genetically transformed hairy root system for its high productivity and stability.

Q4: How can I measure the littorine concentration in my cultures?

A4: Littorine content is typically quantified using analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common and accurate methods for separating and quantifying littorine in plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No Callus/Suspension Cell Growth
Possible Cause Recommended Solution
Inappropriate Medium Composition Ensure the medium (e.g., Murashige & Skoog - MS) is correctly prepared. Optimize the concentrations of plant growth regulators (PGRs), particularly auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP, Kinetin), as the ratio is critical for callus induction and proliferation. For Hyoscyamus niger, MS medium with 2 mg/L NAA and 0.5 mg/L BAP has been used for callus induction.
Incorrect Environmental Conditions Maintain a sterile environment and optimal culture conditions. Typically, cultures are incubated at 25 ± 2°C. Some cultures require darkness for initial callus induction, while others may need a photoperiod (e.g., 16h light/8h dark).
Explant Viability Use healthy, young plant tissue for explants. Ensure the surface sterilization protocol is effective at removing contaminants without damaging the plant tissue.
High Inoculum Density An overly dense inoculum can deplete nutrients quickly and lead to cell death. Start with a lower cell density and subculture at appropriate intervals.
Issue 2: Cultures are Browning and Dying (Oxidative Browning)
Possible Cause Recommended Solution
Phenolic Compound Oxidation This is a common issue where wounded plant tissues release phenolic compounds that oxidize and become toxic to the cells.
1. Antioxidant Treatment: Add antioxidants like ascorbic acid (Vitamin C) or citric acid to the culture medium. Pre-soaking explants in an antioxidant solution before plating can also be effective.
2. Activated Charcoal: Incorporate activated charcoal into the medium. It can adsorb toxic phenolic compounds.
3. Darkness: Incubate the cultures in complete darkness for the initial stages, as light can exacerbate oxidative browning.
4. Frequent Subculturing: Transfer the viable parts of the culture to fresh medium more frequently to move them away from the toxic brown exudate.
Issue 3: Good Cell Growth, but Low Littorine Yield
Possible Cause Recommended Solution
Suboptimal Culture Phase for Production Secondary metabolite production is often highest during the stationary phase of cell growth, when primary metabolism (growth) slows down.
1. Two-Stage Culture System: Use a growth medium to first establish a high cell biomass, then transfer the cells to a production medium with altered nutrient or hormone composition that favors secondary metabolism.
Precursor Limitation The endogenous supply of precursors like phenyllactate or tropine may be a limiting factor.
1. Precursor Feeding: Supplement the medium with phenyllactic acid and/or tropine. Studies on related alkaloids show that feeding precursors in combination with a permeabilizing agent like Tween 20 can significantly increase product yield.
Insufficient Gene Expression The genes encoding key enzymes in the littorine pathway (e.g., UGT1 and LS) may not be sufficiently expressed.
1. Elicitation: Apply an elicitor like Methyl Jasmonate (MeJA) to the culture. MeJA is a signaling molecule that activates the expression of defense-related genes, including those for alkaloid biosynthesis. Start with concentrations in the range of 50-200 µM.
Feedback Inhibition Accumulation of the final product may be inhibiting the biosynthetic pathway.
1. In Situ Product Removal: If using a suspension culture, consider adding an adsorbent resin (e.g., XAD-4) to the medium to remove the product as it is synthesized, thereby relieving feedback inhibition.
Issue 4: Microbial Contamination
Symptom Probable Contaminant Recommended Action
Cloudy/Turbid Liquid Medium, Slimy Film on Agar Bacteria 1. Isolate and Autoclave: Immediately remove and sterilize the contaminated vessel to prevent spread.
2. Review Aseptic Technique: Ensure all manipulations are performed in a laminar flow hood and that all tools and media are properly sterilized.
3. Antibiotics: As a last resort, consider using antibiotics in the medium, but be aware they can affect cell growth.
Fuzzy, Cottony, or Thread-like Growth Fungi (Mold) 1. Isolate and Autoclave: Fungal spores spread easily. Securely contain and sterilize the contaminated culture.
2. Environmental Cleaning: Thoroughly clean and disinfect the entire lab, especially the incubator and laminar flow hood.
3. Fungicides: Consider adding a fungicide to the medium for new cultures if contamination is persistent.
Small, Shiny, or Dull Colonies; Clear Medium Initially Yeast 1. Isolate and Autoclave: Treat as a serious contamination.
2. Review Sterilization: Check the sterilization protocols for media and equipment. Ensure explant surface sterilization is thorough.

Data Presentation: Enhancing Tropane Alkaloid Production

While specific quantitative data on the enhancement of littorine is limited in published literature, extensive research has been conducted on its downstream products, hyoscyamine and scopolamine. The following tables summarize the effects of various yield-improvement strategies on these key tropane alkaloids. An increase in these compounds generally implies a successful increase in the upstream flux through littorine.

Table 1: Effect of Elicitation with Methyl Jasmonate (MeJA) on Tropane Alkaloid Content in Atropa belladonna Hairy Roots

MeJA Concentration (µM)Treatment DurationHyoscyamine Content (mg/100mg DW)Scopolamine Content (mg/100mg DW)Fold Increase (vs. Control)
0 (Control)24 hours0.120.02-
15024 hoursData not specifiedData not specifiedSignificant Increase
30024 hours1.720.43~14x (Hyoscyamine), ~22x (Scopolamine)

Data adapted from a study on A. belladonna hairy roots, showing a dramatic increase in alkaloid content after 24 hours of MeJA treatment.[1]

Table 2: Effect of Precursor Feeding on Hyoscyamine Production in Datura innoxia Hairy Roots

Precursor Added (0.5 mM)Permeabilizing AgentTotal Hyoscyamine (mg/100g DW)% Increase vs. Control
None (Control)None~5500%
L-phenylalanineNone~5500%
None (Control)Tween 20~70027%
L-phenylalanineTween 20~85055%
DL-β-phenyllactic acidTween 20~95073%

Data synthesized from studies showing that precursor feeding alone has little effect, but when combined with a permeabilizing agent like Tween 20, it significantly boosts hyoscyamine accumulation.

Experimental Protocols

Protocol 1: Establishment of Hairy Root Cultures of Atropa belladonna

Objective: To induce genetically transformed, fast-growing hairy roots for stable littorine production.

Materials:

  • Young, healthy leaves of Atropa belladonna.

  • Agrobacterium rhizogenes strain (e.g., A4, 15834).

  • Murashige & Skoog (MS) medium, hormone-free.

  • 70% (v/v) ethanol, 1-2% sodium hypochlorite solution, sterile distilled water.

  • Petri dishes, sterile filter paper, scalpels, and forceps.

Methodology:

  • Prepare Explants: Surface sterilize A. belladonna leaves by washing in running tap water, followed by a 30-second dip in 70% ethanol, then 10-15 minutes in sodium hypochlorite solution, and finally rinsing 3-4 times with sterile distilled water.

  • Cut the sterilized leaves into small sections (approx. 1 cm²).

  • Infection: Culture the A. rhizogenes strain in a suitable liquid medium (e.g., YEP) overnight until it reaches an optimal density (OD₆₀₀ ≈ 0.6-0.8).

  • Dip the leaf explants into the bacterial suspension for 15-20 minutes.

  • Co-cultivation: Blot the infected explants on sterile filter paper to remove excess bacteria and place them on solid, hormone-free MS medium.

  • Incubate the plates in the dark at 25°C for 2-3 days.

  • Bacterial Elimination: Transfer the explants to fresh MS medium containing an antibiotic (e.g., cefotaxime 250-500 mg/L) to eliminate the Agrobacterium.

  • Root Induction: Continue to subculture the explants on fresh antibiotic-containing medium every 2 weeks. Hairy roots should emerge from the wounded sites within 3-6 weeks.

  • Establish Clones: Once roots are well-established, excise them and transfer them to fresh, hormone-free liquid or solid MS medium. Select the fastest-growing, most highly branched root lines for further experiments.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)

Objective: To stimulate the expression of littorine biosynthetic genes and increase product yield.

Materials:

  • Established hairy root culture (in liquid MS medium).

  • Methyl Jasmonate (MeJA) stock solution (e.g., 100 mM in ethanol), filter-sterilized.

Methodology:

  • Grow hairy root cultures in liquid MS medium for 3-4 weeks until they are in the late-logarithmic or early stationary growth phase.

  • Prepare a sterile MeJA stock solution.

  • Add the MeJA stock solution directly to the liquid culture medium to achieve the desired final concentration (e.g., 50 µM, 100 µM, 200 µM). An equivalent amount of the solvent (ethanol) should be added to control cultures.

  • Incubate the cultures for a specific duration (e.g., 24, 48, 72 hours).

  • Harvest the hairy roots and the medium separately.

  • Freeze the root tissue immediately in liquid nitrogen and store at -80°C or lyophilize (freeze-dry) for subsequent extraction and analysis.

  • Analyze both the root tissue and the medium for littorine content to account for any product secreted into the medium.

Visualizations

Littorine Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps leading to the formation of littorine from primary metabolites.

Littorine_Biosynthesis L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate AT4 Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate PPAR Phenyllactylglucose Phenyllactylglucose Phenyllactate->Phenyllactylglucose UGT1 UDP_Glucose UDP-Glucose UDP_Glucose->Phenyllactylglucose Littorine Littorine Phenyllactylglucose->Littorine LS Tropine Tropine (from Putrescine) Tropine->Littorine Hyoscyamine Hyoscyamine & Scopolamine Littorine->Hyoscyamine CYP80F1, H6H etc.

Caption: Key enzymatic steps in the biosynthesis of littorine.

Jasmonate Signaling Pathway for Elicitation

This diagram shows the simplified signaling cascade initiated by methyl jasmonate (MeJA), leading to the activation of genes involved in secondary metabolite synthesis.

Jasmonate_Signaling MeJA Methyl Jasmonate (Elicitor) JA_Ile JA-Isoleucine (Active Hormone) MeJA->JA_Ile Conversion COI1 SCF-COI1 Complex JA_Ile->COI1 Binding JAZ JAZ Repressor Protein COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Gene_Expression Activation of Biosynthetic Genes (e.g., UGT1, LS) MYC2->Gene_Expression Activates TFs Other Transcription Factors TFs->Gene_Expression Activates Littorine_Production Increased Littorine Production Gene_Expression->Littorine_Production

Caption: Simplified Jasmonate (JA) signaling pathway.

Experimental Workflow for Yield Improvement

This diagram outlines the logical flow of an experiment designed to enhance littorine production.

Experimental_Workflow Start Start: Select High-Yielding Plant Species Culture_Initiation 1. Culture Initiation (Hairy Root or Suspension) Start->Culture_Initiation Biomass_Growth 2. Biomass Accumulation (Growth Phase) Culture_Initiation->Biomass_Growth Treatment 3. Apply Yield Enhancement Strategy - Elicitation (MeJA) - Precursor Feeding - Media Optimization Biomass_Growth->Treatment Harvest 4. Harvest Cells and Medium (Time-Course Experiment) Treatment->Harvest Extraction 5. Extraction of Alkaloids Harvest->Extraction Analysis 6. Quantification (UPLC-MS/MS) Extraction->Analysis Data 7. Data Analysis & Optimization Analysis->Data End End: Optimized Protocol Data->End

Caption: Experimental workflow for optimizing littorine yield.

References

Troubleshooting

Technical Support Center: Optimization of Littorine Extraction Protocols

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of littorine extract...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of littorine extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is littorine and why is its efficient extraction important? A1: Littorine is a tropane alkaloid and a key precursor in the biosynthesis of pharmaceutically important compounds like hyoscyamine and scopolamine.[1] Efficient extraction is crucial for maximizing yield and purity, which is essential for research, development, and potential commercial production of these anticholinergic drugs.

Q2: What are the general principles of alkaloid extraction applicable to littorine? A2: Alkaloids like littorine are basic compounds that exist as salts within the plant.[2] Extraction protocols are typically based on acid-base chemistry.[3] The plant material is usually basified to convert the alkaloid salts into their free base form, which is soluble in non-polar organic solvents. Alternatively, the material can be acidified to extract the water-soluble alkaloid salts.[2]

Q3: Which factors have the most significant impact on littorine extraction yield? A3: Key parameters that influence extraction yield include the choice of solvent, temperature, extraction time, and the solvent-to-solid ratio.[4][5] The physical state of the plant material, such as particle size, also plays a crucial role in extraction efficiency.[4]

Q4: Are modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) suitable for littorine? A4: Yes, modern techniques like MAE and UAE are highly suitable for alkaloid extraction. They often offer significant advantages over conventional methods, including reduced extraction times, lower solvent consumption, and potentially higher yields.[6][7] However, conditions must be carefully optimized to prevent thermal degradation of the target compound.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during littorine extraction experiments.

Problem 1: Low or No Littorine Yield

Q: I am getting a very low yield of littorine from my plant material. What are the possible causes and solutions? A: Low yield is a common problem that can stem from several factors throughout the extraction workflow.

Troubleshooting Steps for Low Littorine Yield

Low_Yield_Troubleshooting Start Start: Low Littorine Yield Check_Material 1. Evaluate Starting Material Start->Check_Material Check_Lysis 2. Verify Cell Lysis & Homogenization Check_Material->Check_Lysis No Issue Material_Issue Is material old or improperly stored? Is particle size too large? Check_Material->Material_Issue Issue Found? Check_Parameters 3. Review Extraction Parameters Check_Lysis->Check_Parameters No Issue Lysis_Issue Was homogenization incomplete? Was lysis buffer insufficient? Check_Lysis->Lysis_Issue Issue Found? Check_Degradation 4. Assess for Degradation Check_Parameters->Check_Degradation No Issue Param_Issue Are pH, solvent, time, or temperature suboptimal? Check_Parameters->Param_Issue Issue Found? Solution Result: Optimized Yield Check_Degradation->Solution No Issue Degradation_Issue Was extraction temperature too high? Was sample exposed to light/air? Check_Degradation->Degradation_Issue Issue Found? Material_Solution Action: - Use fresh/properly stored material. - Reduce particle size (grinding). Material_Issue->Material_Solution Material_Solution->Check_Lysis Lysis_Solution Action: - Increase homogenization time/intensity. - Ensure adequate buffer volume. Lysis_Issue->Lysis_Solution Lysis_Solution->Check_Parameters Param_Solution Action: - Optimize pH for acid/base steps. - Test different solvents/ratios. - Adjust time and temperature. Param_Issue->Param_Solution Param_Solution->Check_Degradation Degradation_Solution Action: - Lower temperature. - Use vacuum/inert gas. - Protect from light. Degradation_Issue->Degradation_Solution Degradation_Solution->Solution

Caption: Troubleshooting workflow for diagnosing low littorine yield.

  • Insufficient Sample Lysis: The solvent must have adequate access to the plant cells. If homogenization is incomplete or the lysis buffer is not used correctly, the extraction will be inefficient.[9] Ensure the plant material is ground to a fine powder and is well-mixed with the initial solvent or buffer.[4]

  • Improper Storage/Degraded Sample: Alkaloids can degrade over time, especially if the plant material is not stored correctly.[10] Store samples at -80°C for long-term preservation or use stabilizing reagents.[10] Generally, heat can render alkaloids unstable.[11]

  • Suboptimal Extraction Parameters: Each parameter is critical. For instance, using an incorrect pH during acid-base extraction will prevent the desired phase transfer.[2] Similarly, the extraction time and temperature must be optimized; too short a time leads to incomplete extraction, while too high a temperature can cause degradation.[4][8]

Problem 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Q: During the solvent partitioning step, a thick emulsion layer formed between the aqueous and organic phases, making separation impossible. How can I resolve this? A: Emulsion formation is a frequent issue in LLE, especially with crude plant extracts that contain fats, waxes, and phospholipids.[12][13]

  • Prevention: The simplest method to prevent emulsions is to use gentle, repeated inversions or swirling of the separatory funnel instead of vigorous shaking.[13]

  • Breaking the Emulsion:

    • Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can force the separation of the two phases.[13]

    • Centrifugation: Transfer the mixture to centrifuge tubes. The applied force can effectively break the emulsion and separate the layers.[13]

    • Filtration: Use phase separation filter paper, which is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[13]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[13]

Problem 3: Co-extraction of Impurities

Q: My final littorine extract is impure, containing significant amounts of fats and pigments. How can I improve its purity? A: The presence of impurities is common, especially when using non-polar solvents on raw plant material.

  • Defatting Step: Before the main alkaloid extraction, it is common to perform a defatting step. This involves an initial extraction of the acidified plant material with a non-polar solvent like hexane.[12] In the acidic state, littorine will be in its salt form and remain in the aqueous layer, while the lipids and waxes will be removed into the non-polar solvent.[2][12]

  • Solid-Phase Extraction (SPE): SPE can be a superior alternative to LLE for cleanup. It involves passing the crude extract through a solid sorbent that selectively retains the analyte (littorine). Impurities are washed away, and the purified littorine is then eluted with a different solvent.[14] SPE often provides cleaner extracts and higher recovery rates.[14]

Comparative Data on Extraction Methods

The selection of an extraction method depends on a balance of factors including yield, speed, cost, and environmental impact. The following table summarizes the performance of various techniques applicable to alkaloid extraction.

ParameterLiquid-Liquid Extraction (LLE)Soxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Partitioning between two immiscible liquids.[14]Continuous solid-liquid extraction with a refluxing solvent.[3]High-frequency sound waves to enhance mass transfer.[14]Microwave energy to heat the solvent and disrupt plant cells.[6]
Typical Yield Moderate (~70-85%)[14]High, but can be lengthy.[3]High (can exceed conventional methods)[7][14]Very High[6][7]
Extraction Time Variable (manual)Long (6-24 hours)[3]Short (15-30 minutes)[7][14]Very Short (2-35 minutes)[6][7]
Solvent Usage High[3]High[3]Low to Moderate[14]Low[7]
Pros Simple setup, well-established.High extraction efficiency for certain matrices.Fast, efficient, good for thermolabile compounds.[14]Extremely fast, highly efficient, reduced solvent use.[6]
Cons Labor-intensive, emulsion formation, high solvent use.[13][14]Time-consuming, potential thermal degradation of analytes.[3]Requires specialized equipment, optimization needed.[14]Requires specialized equipment, risk of localized overheating.[15]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Littorine

This protocol describes a standard method for isolating alkaloids from plant material.

Workflow for Acid-Base Littorine Extraction

Acid_Base_Workflow cluster_0 Step 1: Acidification & Defatting cluster_1 Step 2: Basification & Extraction cluster_2 Step 3: Purification & Isolation A1 Homogenize dried plant material in acidic water (e.g., 1% HCl). A2 Littorine converts to water-soluble salt (Littorine-H+). A1->A2 A3 Extract with non-polar solvent (e.g., Hexane) to remove lipids. A2->A3 A4 Discard organic (lipid) layer. Retain aqueous layer. A3->A4 B1 Basify aqueous layer with NH4OH to pH 9-10. A4->B1 B2 Littorine-H+ converts to free base form (Littorine). B1->B2 B3 Extract with organic solvent (e.g., Chloroform, DCM). B2->B3 B4 Littorine partitions into the organic layer. B3->B4 C1 Collect organic layers and dry over anhydrous Na2SO4. B4->C1 C2 Evaporate solvent under reduced pressure. C1->C2 C3 Crude littorine extract obtained. C2->C3

Caption: Standard workflow for acid-base extraction of littorine.

Methodology:

  • Preparation: Weigh 10 g of dried, finely ground plant material.

  • Acidification: Macerate the powder in 100 mL of 1% hydrochloric acid (HCl) for 2 hours with constant stirring. This converts littorine into its water-soluble hydrochloride salt.[2]

  • Filtration: Filter the mixture through cheesecloth or filter paper. Collect the acidic aqueous filtrate.

  • Defatting: Transfer the filtrate to a separatory funnel and add 50 mL of hexane. Invert the funnel gently several times to mix. Allow the layers to separate and discard the upper hexane layer containing lipids. Repeat this step twice.[12]

  • Basification: Add concentrated ammonium hydroxide (NH₄OH) dropwise to the aqueous layer while stirring until the pH reaches 9-10. This converts the littorine salt back to its free base form.[2]

  • Extraction: Add 50 mL of dichloromethane (DCM) or chloroform to the separatory funnel. Mix gently and allow the layers to separate. Collect the lower organic layer. Repeat the extraction two more times with fresh DCM.[16]

  • Drying and Evaporation: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude littorine extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Littorine

This protocol uses ultrasonic energy to accelerate extraction.

Methodology:

  • Preparation: Place 5 g of dried, finely ground plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the extraction solvent. A common choice for alkaloids is an ethanol-water mixture (e.g., 61% ethanol).[7]

  • Sonication: Place the flask into an ultrasonic bath or use an ultrasonic probe. Sonicate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).[7][14]

  • Separation: After sonication, centrifuge the mixture at high speed (e.g., 8000 rpm for 15 minutes) to pellet the solid plant material.[7][14]

  • Collection: Decant the supernatant (the liquid extract). This extract can then be further purified, for example, by using the acid-base partitioning steps described in Protocol 1 (steps 5-7).

References

Optimization

Technical Support Center: Enhancing Littorine Accumulation in Transgenic Plants

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the commo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of low littorine accumulation in transgenic plants.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues encountered during experiments.

Question 1: My transgenic plants appear healthy and contain the correct transgenes, but I cannot detect littorine or its downstream derivatives. What are the potential causes and solutions?

Answer: This is a common issue that can stem from several factors, from the initial genetic construct to the final metabolic analysis.

  • Possible Causes:

    • Gene Silencing: The introduced transgenes may be silenced by the plant's natural defense mechanisms (e.g., RNAi). This is more common with high-copy-number insertions.[1][2]

    • Inefficient Enzyme Activity: The enzymes you've introduced, phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS), may not be expressing or folding correctly in the host plant.[3][4][5]

    • Subcellular Mislocalization: For enzymes to function, they must be located in the correct cellular compartment (e.g., cytoplasm, vacuole). Incorrect localization can render them ineffective.[6]

    • Precursor Limitation: The biosynthesis of littorine requires two key precursors: tropine and phenyllactate. Your host plant may not produce these in sufficient quantities.[3][4][5][7]

    • Extraction/Detection Issues: The analytical method used may not be sensitive enough, or the extraction protocol may be degrading the target compound.

  • Troubleshooting Steps:

    • Confirm Transgene Expression: Use quantitative reverse transcription PCR (qRT-PCR) to verify that the UGT1 and LS genes are being actively transcribed.

    • Screen Multiple Independent Lines: Transformation events are random, leading to variation in expression levels. Analyze at least 10-20 independent transgenic lines to find high-performing ones.[1]

    • Precursor Feeding: Infiltrate leaves or feed root cultures with tropine and phenyllactate to see if littorine is produced. This will confirm if the introduced enzymes are functional and if precursor availability is the bottleneck.[3][4][5]

    • Optimize Analytical Methods: Validate your extraction and quantification methods. Use a validated LC-MS/MS protocol for high sensitivity and accuracy in detecting tropane alkaloids.[8][9][10]

    • Re-evaluate Vector Design: Consider using vectors designed to produce low-copy-number insertions to minimize gene silencing.[2]

Question 2: Littorine accumulation is detectable but very low and inconsistent across different transgenic lines. How can I improve the yield?

Answer: Low and inconsistent yields often point to suboptimal pathway flux or physiological stress in the host plant.

  • Possible Causes:

    • Rate-Limiting Enzymes: Other enzymes in the tropane alkaloid pathway, either upstream (providing precursors) or downstream (consuming littorine), could be bottlenecks.

    • Suboptimal Growth Conditions: Nutrient availability, light intensity, and temperature can significantly impact secondary metabolite production.

    • Developmental Stage: Alkaloid accumulation can be tissue-specific and vary with the age of the plant.[11]

    • Metabolic Burden: Overexpressing multiple genes can place a significant metabolic load on the plant, leading to stunted growth and reduced product yield.

  • Strategies for Improvement:

    • Metabolic Engineering of Precursor Pathways: Overexpress key genes in the precursor pathways. For the tropine moiety, this includes putrescine N-methyltransferase (PMT).[12] For the phenyllactate moiety, consider overexpressing genes like aromatic amino acid aminotransferase (AT4) and phenylpyruvic acid reductase (PPAR).[7]

    • Optimize Cultivation Conditions: Systematically vary nitrogen levels, light cycles, and temperature to identify the optimal conditions for littorine production in your specific host plant.[13][14]

    • Tissue-Specific Promoters: Use promoters that drive gene expression in tissues known for high alkaloid synthesis, such as the roots.[3][5]

    • Harvest at Optimal Time: Conduct a time-course experiment to determine the plant's developmental stage at which littorine accumulation is highest.

    • Utilize Hairy Root Cultures: For many Solanaceae species, hairy root cultures induced by Agrobacterium rhizogenes are genetically stable and show high growth rates and secondary metabolite production.[12][15]

Frequently Asked Questions (FAQs)

  • What is littorine and why is it important? Littorine is a key intermediate in the biosynthetic pathway of essential anticholinergic drugs like hyoscyamine and scopolamine.[3][4] Efficiently producing littorine is a critical step for the biotechnological production of these pharmaceuticals.

  • Which genes are essential for littorine biosynthesis? The formation of littorine from its precursors requires two key enzymes: phenyllactate UDP-glycosyltransferase (UGT1), which glycosylates phenyllactate, and littorine synthase (LS), which condenses the resulting phenyllactylglucose with tropine.[3][4][5][7]

  • What are the best host plants for transgenic littorine production? Nicotiana tabacum (tobacco) and Nicotiana benthamiana are commonly used hosts due to their high biomass, rapid growth, and well-established transformation protocols.[7][16] They are also amenable to precursor feeding experiments.[3][5]

  • How does precursor availability impact littorine yield? The availability of both tropine and phenyllactate is critical. Studies have shown that co-expression of UGT1 and LS in tobacco leaves only leads to littorine synthesis when both precursors are exogenously supplied, indicating that their natural production is a major limiting factor.[3][4][5]

Quantitative Data Summary

The following table summarizes yields from various metabolic engineering strategies. This data can help researchers set realistic expectations and choose promising strategies.

Host PlantEngineering StrategyPrecursor(s) FedLittorine Yield (µg/g FW)Scopolamine Yield (µg/g FW)Reference
Atropa belladonna (Hairy Roots)Overexpression of pmt and h6hNone-~15.0[12]
Nicotiana tabacumCo-expression of UGT1 and LSTropine, PhenyllactateDetectableNot Reported[3][5]
Saccharomyces cerevisiaeFull pathway reconstructionNoneNot Reported~0.005[6]
Nicotiana tabacum (var. Virginia)Standard Cultivation (Control)None--
Nicotiana tabacumSupercritical CO2 ExtractionNoneNicotine: 32.27 mg/100g-[17]

(Note: Direct quantitative data for littorine is scarce in published literature, as it is often an intermediate that is quickly converted. Yields are highly dependent on the specific transgenic line and experimental conditions.)

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-Mediated Transformation of Nicotiana tabacum

This protocol provides a standard method for introducing littorine biosynthesis genes into tobacco leaf explants.

  • Preparation of Agrobacterium:

    • Inoculate a single colony of A. tumefaciens (e.g., strain LBA4404) harboring your binary vector into 10 mL of YEB medium with appropriate antibiotics.[18]

    • Grow overnight at 28°C with shaking (200 rpm).

    • Pellet the bacteria by centrifugation (3000g, 10 min) and resuspend in liquid MS medium to an OD600 of 0.5-0.8.[19]

    • Add acetosyringone to a final concentration of 100 µM and incubate at room temperature for 3-6 hours to induce virulence genes.[19]

  • Explant Preparation and Infection:

    • Sterilize leaves from 4-6 week old sterile N. tabacum plants.

    • Cut leaves into small discs (~1 cm²), avoiding the midrib.

    • Immerse the leaf discs in the Agrobacterium suspension for 20-30 minutes.

    • Blot the discs dry on sterile filter paper.

  • Co-cultivation and Selection:

    • Place the leaf discs on co-cultivation medium (MS medium with 2,4-D and BAP).

    • Incubate in the dark for 2-3 days at 25°C.

    • Transfer the discs to a selection medium (MS medium with appropriate selection agent, e.g., kanamycin 100 mg/L, and an antibiotic to eliminate Agrobacterium, e.g., cefotaxime 250 mg/L).

    • Subculture every 2-3 weeks until shoots regenerate.

  • Regeneration and Acclimatization:

    • Excise regenerated shoots and transfer them to a rooting medium.

    • Once roots are well-developed, transfer the plantlets to soil and acclimatize them in a high-humidity environment, gradually moving to standard greenhouse conditions.

Protocol 2: Extraction and LC-MS/MS Quantification of Littorine

This protocol is for the sensitive detection and quantification of littorine and other tropane alkaloids in plant tissue.[8][9][10]

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., 100 mg of leaf or root material).

    • Immediately freeze in liquid nitrogen and grind to a fine powder.

    • Lyophilize the powder for dry weight measurement or proceed directly with extraction.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., 80% methanol with an internal standard like cocaine-d3) to the powdered tissue.[9]

    • Vortex thoroughly and sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 14,000g for 15 minutes at 4°C.

    • Collect the supernatant. Re-extract the pellet with another 0.5 mL of solvent and combine the supernatants.

  • Analysis by LC-MS/MS:

    • Chromatography: Use a C18 reversed-phase column (e.g., Ascentis Express C18).[8]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Monitor specific precursor-to-product ion transitions for littorine and other target alkaloids.

    • Quantification: Generate a standard curve using authentic littorine standard. Normalize the results using the internal standard and express as µg per gram of fresh or dry weight.

Visualizations

Diagram 1: Littorine Biosynthetic Pathway

Littorine_Biosynthesis L_Phe L-Phenylalanine PPA Phenylpyruvic Acid L_Phe->PPA AT4 PLA Phenyllactate PPA->PLA PPAR PLAG Phenyllactylglucose PLA->PLAG UGT1 Littorine Littorine PLAG->Littorine LS Tropine Tropine Tropine->Littorine LS Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Transgenic_Workflow A 1. Vector Construction (UGT1, LS genes) B 2. Agrobacterium Transformation A->B C 3. Plant Tissue Infection & Co-cultivation B->C D 4. Selection & Regeneration of T0 Plants C->D E 5. Molecular Analysis (PCR, qRT-PCR) D->E F 6. Precursor Feeding Assay E->F Confirm enzyme function G 7. Metabolite Quantification (LC-MS/MS) E->G Initial screening F->G H 8. Select High-Yielding Lines for T1 Generation G->H Troubleshooting_Logic rect_node rect_node Start Low / No Littorine Detected Q1 Transgenes Expressed? Start->Q1 A1_No Check vector integrity. Redo transformation. Q1->A1_No No Q2 Littorine produced after feeding precursors? Q1->Q2 Yes A2_No Enzyme inactive. Check codon usage, subcellular localization. Q2->A2_No No A2_Yes Precursor supply is the bottleneck. Q2->A2_Yes Yes Sol_A2_Yes Engineer precursor pathways (e.g., overexpress PMT). A2_Yes->Sol_A2_Yes

References

Troubleshooting

stability issues of littorine in different solvents

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with littorine. It addresses common stability...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with littorine. It addresses common stability issues that may be encountered during experimental work.

Troubleshooting Guide: Common Littorine Stability Issues

This guide is designed to help you identify and resolve potential stability problems with littorine in various solvents.

Issue/Observation Potential Cause Recommended Action
Unexpected or inconsistent results in bioassays. Littorine may be degrading in your experimental solvent, leading to lower effective concentrations.1. Perform a stability check of your littorine stock solution and working solutions under the exact conditions of your assay (solvent, temperature, light exposure). 2. Use a freshly prepared solution for each experiment. 3. Consider using a more stabilizing solvent if degradation is confirmed. DMSO is often a good initial choice for creating stable stock solutions.
Precipitate forms in the stock solution upon storage. The solvent may be inappropriate for long-term storage, or the concentration may be too high for the storage temperature. Littorine is also noted to be hygroscopic, and absorbed water could reduce solubility.1. Store stock solutions at -20°C for long-term storage. 2. Ensure the storage container is tightly sealed and consider using a desiccator to protect from moisture. 3. If using solvents other than DMSO, perform a solubility test at your desired storage temperature before preparing a large batch.
Discoloration of the littorine solution. This may indicate degradation of the compound, possibly due to oxidation or reaction with impurities in the solvent.1. Store solutions in the dark to prevent light-induced degradation. 2. Use high-purity, anhydrous solvents. 3. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Loss of potency over a short period, even when stored correctly. Littorine's stability can be pH-dependent. The pH of your solvent or buffer could be promoting hydrolysis or other degradation pathways.1. Evaluate the stability of littorine in a range of pH buffers to determine the optimal pH for your experiments. 2. For aqueous solutions, use freshly prepared buffers and verify the pH before adding littorine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing littorine?

A1: For long-term storage (months to years), it is recommended to store littorine as a solid, kept dry, dark, and at -20°C. For stock solutions, DMSO is a commonly recommended solvent. For short-term storage (days to weeks), solutions can be stored at 0-4°C. It is also slightly soluble in methanol. For aqueous buffers, the stability should be experimentally determined.

Q2: How should I handle littorine powder?

A2: Littorine hydrochloride is described as hygroscopic, meaning it can absorb moisture from the air. It is recommended to handle the solid in a controlled environment (e.g., a glove box with low humidity) if possible. For maximum recovery of the product, centrifuge the original vial before removing the cap.

Q3: What are the known degradation pathways for littorine?

Q4: What analytical methods are suitable for testing littorine stability?

A4: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for stability testing, allowing for the separation and quantification of the active pharmaceutical ingredient (API) and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify unknown degradation products.

Quantitative Data Summary

Due to limited publicly available data on littorine's stability across a wide range of solvents, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Solubility of Littorine in Common Laboratory Solvents

Solvent Temperature (°C) Maximum Solubility (mg/mL) Observations
Water
Ethanol
MethanolSlightly soluble
DMSOSoluble
Acetonitrile
Isopropanol
1,4-Dioxane
Tetrahydrofuran (THF)

Table 2: Stability of Littorine in a 1 mg/mL Solution over 7 Days

Solvent Storage Condition Day 0 (% Purity) Day 1 (% Purity) Day 3 (% Purity) Day 7 (% Purity)
DMSO-20°C, Dark100
DMSO4°C, Dark100
Methanol4°C, Dark100
Acetonitrile4°C, Dark100
PBS (pH 7.4)4°C, Dark100
PBS (pH 7.4)Room Temp, Light100

Experimental Protocols

Protocol for Determining Littorine Solubility
  • Preparation: Add a pre-weighed amount of littorine (e.g., 10 mg) to a vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution.

  • Iteration: If the solid has dissolved, repeat steps 2-4 until a saturated solution (precipitate remains after vortexing) is formed. If the solid has not dissolved, continue adding the solvent in measured volumes.

  • Calculation: Calculate the solubility in mg/mL.

Protocol for HPLC-Based Stability Assessment
  • Solution Preparation: Prepare a stock solution of littorine in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of littorine. This is your t=0 measurement.

  • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., -20°C dark, 4°C dark, room temperature with light exposure).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Evaluation: Compare the peak area of littorine at each time point to the t=0 peak area to calculate the percentage of littorine remaining. Observe the appearance of any new peaks, which may indicate degradation products.

Suggested HPLC Method (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as littorine lacks a strong chromophore, low UV may be necessary)

  • Injection Volume: 10 µL

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Littorine Stability start Inconsistent Experimental Results check_stability Is littorine stability in the solvent suspected? start->check_stability fresh_solution Prepare fresh solution for each experiment check_stability->fresh_solution Yes stability_study Conduct a time-course stability study using HPLC fresh_solution->stability_study is_stable Is the solution stable under experimental conditions? stability_study->is_stable assay_issue Troubleshoot other assay parameters (e.g., reagents, cell viability) is_stable->assay_issue Yes not_stable Solution is not stable is_stable->not_stable No end_good Problem Resolved assay_issue->end_good change_solvent Change solvent (e.g., use DMSO for stock) not_stable->change_solvent optimize_conditions Optimize storage conditions (temperature, light, pH) not_stable->optimize_conditions change_solvent->stability_study end_bad Re-evaluate experimental design change_solvent->end_bad optimize_conditions->stability_study optimize_conditions->end_bad

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow Experimental Workflow for Stability Testing prep_solution Prepare Littorine Solution in Test Solvent (e.g., 1 mg/mL) time_zero Analyze at Time=0 via HPLC (Establish baseline purity) prep_solution->time_zero aliquot Aliquot and Store Under Different Conditions (Temp, Light, pH) time_zero->aliquot time_points Analyze at Pre-defined Time Points (e.g., 24h, 48h, 7d) aliquot->time_points data_analysis Compare Peak Area to Time=0 Identify Degradation Products time_points->data_analysis conclusion Determine Stability Profile and Optimal Storage Conditions data_analysis->conclusion

Caption: General workflow for HPLC-based stability testing.

Optimization

Technical Support Center: Littorine Biosynthesis Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during littorine biosy...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during littorine biosynthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in littorine biosynthesis experiments using Atropa belladonna hairy root cultures?

A1: Contamination in Atropa belladonna hairy root cultures, a common system for littorine biosynthesis, can originate from two main sources. The first is endogenous contamination from the initial plant material used for establishing the culture.[1] Endophytic bacteria and fungi can reside within the plant tissues and may not be eliminated by surface sterilization. The second source is exogenous contamination from the laboratory environment, introduced through airborne spores, contaminated instruments, or improper aseptic techniques during subculturing.[1][2]

Q2: What types of microorganisms are common contaminants in Solanaceae tissue cultures?

A2: While specific contaminants can vary between laboratories, common microbes found in Solanaceae and other plant tissue cultures include bacteria such as Agrobacterium, Bacillus, Pseudomonas, Staphylococcus, and Erwinia species. Fungal contaminants frequently include Aspergillus, Penicillium, Fusarium, and various yeasts.[3][4] These microbes thrive in the nutrient-rich culture media used for hairy root growth.[1]

Q3: How does microbial contamination affect littorine yield?

A3: Microbial contamination can significantly reduce the yield of littorine and other tropane alkaloids. Contaminants compete with the hairy roots for essential nutrients in the culture medium, leading to slower root growth and reduced biomass.[5] Furthermore, some microbes can alter the pH of the medium or produce metabolites that are toxic to the plant cells, thereby inhibiting the biosynthetic pathways responsible for littorine production. In severe cases, contamination can lead to the complete loss of the culture.

Q4: What are the initial signs of contamination in a hairy root culture?

A4: Visual signs of contamination are the most common indicators. Bacterial contamination often presents as a cloudy or milky appearance in the liquid culture medium. Fungal contamination typically appears as filamentous mycelia, which can look like furry clumps floating in the medium or on the root surfaces.[1] Yeast contamination can also cause turbidity in the medium.[1] A sudden drop in the pH of the culture medium can also be an early indicator of microbial growth.

Q5: Can I use antibiotics to eliminate contamination in my littorine biosynthesis cultures?

A5: While antibiotics can be used to control bacterial contamination, their use should be a last resort and carefully considered. Antibiotics can have unintended effects on the metabolism of the hairy roots, potentially altering the biosynthesis of secondary metabolites like littorine. Moreover, they are ineffective against fungal contaminants.[1] Prophylactic use of antibiotics is generally discouraged as it can lead to the development of resistant strains. Aseptic technique remains the most effective method for preventing contamination.

Troubleshooting Guides

Issue 1: Persistent Bacterial Contamination

Symptoms:

  • Cloudy or turbid culture medium.

  • Formation of a bacterial film on the surface of the medium or roots.

  • A rapid drop in the pH of the medium.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inadequate Aseptic Technique Review and reinforce aseptic techniques with all laboratory personnel. Ensure proper sterilization of all instruments, media, and glassware. Work in a certified laminar flow hood.
Endogenous Contamination from Explant If contamination appears shortly after culture initiation, the source is likely the original plant material. Consider using meristematic tissue for explants, as it is less likely to harbor endophytes.[1] Implement a more rigorous surface sterilization protocol for the explants.
Contaminated Stock Solutions or Media Autoclave all media and stock solutions at the appropriate temperature and duration. Filter-sterilize heat-labile components. Periodically test stock solutions for sterility by plating on nutrient agar.
Agrobacterium Overgrowth After Transformation After co-cultivation for hairy root induction, ensure thorough washing of the roots and transfer to a medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate residual Agrobacterium.[6]
Issue 2: Fungal Contamination

Symptoms:

  • Visible filamentous growth (mycelia) in the culture medium.

  • Furry clumps on the surface of the roots or medium.

  • Discoloration of the culture medium.

Possible Causes and Solutions:

Possible CauseRecommended Action
Airborne Spores Ensure the laminar flow hood is properly maintained and certified. Minimize air currents in the laboratory. Keep the laboratory environment clean and free of dust.
Contaminated Equipment Thoroughly sterilize all equipment, including flasks, forceps, and scalpels. Autoclave or dry-heat sterilize as appropriate.
Autoclave Malfunction Regularly validate the performance of your autoclave using biological indicators to ensure it reaches the required temperature and pressure for sterilization.
Issue 3: Low Littorine Yield with No Visible Contamination

Symptoms:

  • Healthy-looking hairy root growth but low levels of littorine upon analysis.

  • No visible signs of microbial contamination.

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Culture Conditions Optimize culture parameters such as medium composition (e.g., sucrose concentration), pH, and temperature. Atropa belladonna hairy roots are often cultured in hormone-free MS or B5 medium.
Incorrect Precursor Feeding Ensure that the precursors for littorine biosynthesis, phenylalanine and tropine, are supplied at optimal concentrations and at the appropriate stage of culture growth.
Inefficient Extraction and Analysis Review and optimize your protocol for extracting and quantifying littorine. Ensure complete extraction and use a validated analytical method such as HPLC or GC-MS.[7]
Low-Producing Hairy Root Line Not all hairy root clones have the same capacity for secondary metabolite production. It is advisable to screen multiple independent hairy root lines to identify a high-yielding clone.[8]
Cryptic Contamination Some slow-growing bacteria or mycoplasmas may not cause visible turbidity but can still negatively impact cell metabolism. Consider testing your cultures using specific PCR-based methods for mycoplasma detection.

Data Presentation

Table 1: Illustrative Impact of Microbial Contamination on Littorine Production

This table presents hypothetical data to illustrate the potential quantitative effects of different levels of microbial contamination on littorine yield in Atropa belladonna hairy root cultures. Actual results may vary.

Contamination Level (CFU/mL)Contaminant TypeHairy Root Dry Weight (g/L)Littorine Yield (mg/g DW)Total Littorine Production (mg/L)
< 10 (Control)None12.51.518.75
103Bacillus subtilis11.21.213.44
105Bacillus subtilis8.50.86.80
107Bacillus subtilis4.10.31.23
103Aspergillus niger10.81.111.88
105Aspergillus niger7.20.64.32
107Aspergillus niger3.50.20.70

Experimental Protocols

Protocol 1: Establishment of Atropa belladonna Hairy Root Cultures

This protocol outlines the key steps for inducing hairy roots on Atropa belladonna explants using Agrobacterium rhizogenes.

  • Preparation of Plant Material:

    • Germinate Atropa belladonna seeds under sterile conditions on a hormone-free MS medium.

    • Use leaves or stem segments from 4-6 week old sterile plantlets as explants.

  • Agrobacterium rhizogenes Culture:

    • Streak A. rhizogenes (e.g., strain ATCC 15834) on a solid YEB medium and incubate at 28°C for 48 hours.

    • Inoculate a single colony into liquid YEB medium and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation and resuspend in a liquid MS medium to an OD600 of 0.5-0.8.

  • Infection and Co-cultivation:

    • Wound the explants with a sterile scalpel and immerse them in the bacterial suspension for 10-15 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a solid, hormone-free MS medium for co-cultivation at 22-25°C in the dark for 2-3 days.

  • Elimination of Agrobacterium and Hairy Root Growth:

    • Transfer the explants to a solid, hormone-free MS medium containing an antibiotic such as cefotaxime (250-500 mg/L) to eliminate the Agrobacterium.

    • Subculture the explants onto fresh medium every 2 weeks.

    • Hairy roots should emerge from the wounded sites within 2-4 weeks.

  • Establishment of Liquid Cultures:

    • Excise the actively growing hairy roots and transfer them to a liquid, hormone-free MS medium.

    • Maintain the cultures on a rotary shaker at 100-120 rpm in the dark at 25°C.

Protocol 2: Extraction and Quantification of Littorine

This protocol provides a general method for the extraction and analysis of littorine from hairy root cultures.

  • Harvesting and Drying:

    • Harvest the hairy roots from the liquid culture by filtration.

    • Gently press the roots between filter paper to remove excess medium.

    • Lyophilize or oven-dry the roots at 50-60°C to a constant weight.

  • Extraction:

    • Grind the dried root material to a fine powder.

    • Extract the powdered roots with methanol or a chloroform:methanol:ammonia solution.

    • Sonication or shaking can be used to improve extraction efficiency.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Purification (Optional):

    • The crude extract can be further purified using acid-base partitioning or solid-phase extraction (SPE) to enrich the alkaloid fraction.

  • Quantification:

    • Dissolve the final extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection, or Gas Chromatography-Mass Spectrometry (GC-MS) for more definitive identification and quantification.[7]

    • Use an authentic littorine standard to create a calibration curve for accurate quantification.

Visualizations

Littorine_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid L_Phenylalanine->Phenylpyruvic_acid AT4 Phenyllactic_acid (R)-Phenyllactic acid Phenylpyruvic_acid->Phenyllactic_acid PPAR Phenyllactylglucose (R)-Phenyllactyl-β-D-glucose Phenyllactic_acid->Phenyllactylglucose UGT1 UDP_Glucose UDP-Glucose UDP_Glucose->Phenyllactylglucose Littorine Littorine Phenyllactylglucose->Littorine LS Tropine Tropine Tropine->Littorine

Caption: The enzymatic pathway of littorine biosynthesis from L-phenylalanine.

Experimental_Workflow cluster_initiation Culture Initiation cluster_establishment Hairy Root Establishment cluster_production Littorine Production & Analysis Start Sterile Atropa belladonna Plantlet Explant Prepare Leaf/Stem Explants Start->Explant Infection Infect Explants Explant->Infection Agro_Culture Culture Agrobacterium rhizogenes Agro_Culture->Infection Co_Cultivation Co-cultivate for 2-3 Days Infection->Co_Cultivation Antibiotic_Selection Transfer to Medium with Antibiotics Co_Cultivation->Antibiotic_Selection Root_Induction Induce Hairy Roots (2-4 weeks) Antibiotic_Selection->Root_Induction Subculture Subculture Hairy Roots Root_Induction->Subculture Liquid_Culture Establish Liquid Suspension Culture Subculture->Liquid_Culture Growth_Phase Grow Hairy Roots in Bioreactor/Flask Liquid_Culture->Growth_Phase Harvest Harvest and Dry Root Biomass Growth_Phase->Harvest Extraction Extract Alkaloids Harvest->Extraction Analysis Analyze by HPLC/GC-MS Extraction->Analysis End Quantify Littorine Yield Analysis->End

Caption: Experimental workflow for littorine production in hairy root cultures.

Troubleshooting_Logic Start Low Littorine Yield Visible_Contamination Visible Contamination? Start->Visible_Contamination Bacterial Bacterial Contamination Guide Visible_Contamination->Bacterial Yes (Cloudy) Fungal Fungal Contamination Guide Visible_Contamination->Fungal Yes (Filaments) Healthy_Growth Healthy Root Growth? Visible_Contamination->Healthy_Growth No Poor_Growth Optimize Culture Conditions Healthy_Growth->Poor_Growth No Good_Growth Check Extraction/Analysis Protocol Healthy_Growth->Good_Growth Yes Cryptic_Contamination Test for Cryptic Contaminants Good_Growth->Cryptic_Contamination

Caption: Logical troubleshooting flow for low littorine yield.

References

Troubleshooting

Technical Support Center: Refining HPLC Methods for Littorine Separation

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the separation of littorine. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for the separation of littorine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for littorine separation?

A good starting point for developing a reversed-phase HPLC method for littorine, based on established methods for similar tropane alkaloids, would be to use a C18 stationary phase.[1] A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[2] It is often beneficial to work with a slightly acidic mobile phase to ensure the consistent protonation of the alkaloid, which can improve peak shape.

Q2: What detection wavelength is suitable for littorine?

Tropane alkaloids that contain a phenyl group, like littorine, typically exhibit UV absorbance at lower wavelengths. A detection wavelength of around 204-210 nm is a common choice for the analysis of these compounds.[2]

Q3: How can I improve the peak shape for littorine, which is a basic compound?

Peak tailing is a common issue when analyzing basic compounds like littorine on silica-based columns. This is often due to the interaction of the basic analyte with residual acidic silanol groups on the stationary phase. To mitigate this, you can:

  • Use a base-deactivated column: Many modern C18 columns are end-capped to minimize the number of free silanol groups.

  • Add a competing base to the mobile phase: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.

  • Work at a lower pH: Maintaining a low pH (around 3-4) ensures that the silanol groups are not ionized, reducing their interaction with the protonated littorine.

Q4: Should I use a gradient or isocratic elution for littorine separation?

The choice between gradient and isocratic elution depends on the complexity of your sample matrix.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are analyzing a relatively pure sample of littorine or if the impurities have significantly different retention times.

  • Gradient elution (varying mobile phase composition) is generally preferred for complex mixtures, such as plant extracts, as it can provide better resolution of closely eluting peaks and shorten the overall run time.

Q5: Is chiral separation necessary for littorine analysis?

Littorine possesses a chiral center. If you need to separate the enantiomers, a chiral HPLC method is required.[3][4][5] This can be achieved using a chiral stationary phase (CSP) or by derivatizing the littorine with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[5] Polysaccharide-based and macrocyclic glycopeptide chiral columns are commonly used for a wide range of chiral separations.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of littorine.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Interaction of the basic littorine with acidic silanol groups on the stationary phase.- Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase.- Use a base-deactivated (end-capped) C18 column.- Lower the pH of the mobile phase to 3-4 with an acid like formic acid or phosphoric acid.
Column overload.- Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase if possible.
Column collapse.- Ensure the column is operated within its recommended pressure and pH limits.
Problem 2: Inconsistent Retention Times
Symptom Possible Cause Suggested Solution
Retention Time Drifting to Shorter Times Loss of stationary phase.- Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).- Use a guard column to protect the analytical column.
Retention Time Drifting to Longer Times Column contamination.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- Implement a sample cleanup procedure before injection.
Random Fluctuation in Retention Times Pump malfunction or air bubbles in the system.- Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.- Check for leaks in the pump seals and fittings.[6][7]
Inconsistent mobile phase preparation.- Prepare fresh mobile phase daily.- Ensure accurate measurement of all components.
Problem 3: Poor Resolution
Symptom Possible Cause Suggested Solution
Co-eluting or Broad Peaks Inadequate separation efficiency.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or the buffer concentration).- Switch to a column with a smaller particle size or a longer length for higher efficiency.
Mobile phase pH is not optimal for selectivity.- Adjust the pH of the mobile phase. The ionization state of littorine and any impurities can affect their retention and selectivity.
Inappropriate stationary phase.- Consider a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for alkaloids.

Experimental Protocols

Starting Protocol for Reversed-Phase HPLC of Littorine

This protocol is a general starting point and may require optimization for your specific application.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 10-40% B over 20 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: The mobile phase composition and gradient profile should be optimized to achieve the desired separation.

Visualizations

Experimental Workflow for Littorine HPLC Method Development

hplc_workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis & Validation cluster_troubleshoot Troubleshooting sample_prep Sample Preparation (Extraction & Filtration) column_selection Column Selection (e.g., C18) sample_prep->column_selection mobile_phase_prep Mobile Phase Preparation (e.g., Buffered Aqueous & Organic) mobile_phase_prep->column_selection initial_conditions Initial Conditions (Isocratic/Gradient, Flow Rate, Temp) column_selection->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc optimization Optimization (Mobile Phase, Gradient) optimization->run_hplc data_analysis Data Analysis (Peak Integration, Resolution) run_hplc->data_analysis data_analysis->optimization Poor Separation validation Method Validation (Robustness, Reproducibility) data_analysis->validation Good Separation troubleshooting Troubleshooting (Peak Shape, Retention Time) data_analysis->troubleshooting Issues Encountered troubleshooting->optimization

Caption: A workflow diagram for developing an HPLC method for littorine separation.

Troubleshooting Logic for Littorine HPLC Analysis

Caption: A decision tree for troubleshooting common HPLC issues in littorine analysis.

References

Optimization

Technical Support Center: Enhancing Littorine Synthase Efficiency

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficiency of littorine synthase (LS)....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficiency of littorine synthase (LS).

Frequently Asked Questions (FAQs)

Q1: What is littorine synthase and what is its function?

A1: Littorine synthase (LS) is a key enzyme in the biosynthetic pathway of tropane alkaloids, such as hyoscyamine and scopolamine.[1][2] It is a serine carboxypeptidase-like (SCPL) acyltransferase that catalyzes the esterification of tropine with (R)-phenyllactyl-β-D-glucose to form littorine and D-glucose.[3][4] This reaction is a critical step in the production of medicinally important tropane alkaloids.[5][6]

Q2: What are the substrates for the littorine synthase reaction?

A2: The substrates for littorine synthase are (R)-phenyllactyl-β-D-glucose and tropine.[4] (R)-phenyllactyl-β-D-glucose is synthesized from phenyllactate by the enzyme phenyllactate UDP-glycosyltransferase (UGT1).[1][2]

Q3: My littorine synthase shows low or no activity. What are the common causes?

A3: Low or no littorine synthase activity can stem from several factors:

  • Substrate Unavailability: Insufficient levels of either tropine or (R)-phenyllactyl-β-D-glucose will limit the reaction. Remember that the precursor phenyllactate needs to be glucosylated by UGT1.[1][2]

  • Improper Protein Expression and Folding: As a plant-derived enzyme, expressing LS in a heterologous system like yeast or E. coli may lead to misfolding or improper post-translational modifications.[3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Enzyme Degradation: Littorine synthase may be unstable under certain storage or experimental conditions.

  • Presence of Inhibitors: Contaminants in your enzyme preparation or substrate solutions could be inhibiting the enzyme.

Q4: How can I increase the production of littorine in my experimental system?

A4: Enhancing littorine production often involves metabolic engineering strategies:

  • Co-overexpression of UGT1 and LS: Since UGT1 produces one of the key substrates for LS, co-overexpressing both enzymes can significantly increase littorine yields.[7]

  • Increasing Precursor Supply: Enhancing the biosynthesis of the precursors phenyllactate and tropine can also boost littorine production.

  • Optimization of Expression System: Using a host system that is well-suited for expressing plant enzymes and ensuring proper localization of the enzymes can improve efficiency.[3]

  • Elicitation: The use of elicitors, such as certain signaling molecules, has been shown to enhance the production of tropane alkaloids in plant cell cultures.[8]

Troubleshooting Guides

Issue 1: Low or No Detectable Littorine Product
Possible Cause Troubleshooting Step Expected Outcome
Insufficient (R)-phenyllactyl-β-D-glucose 1. Confirm the expression and activity of UGT1. 2. Ensure adequate supply of the precursor phenyllactate. 3. Analyze reaction intermediates to check for the presence of (R)-phenyllactyl-β-D-glucose.Increased formation of the glucosylated substrate, leading to higher littorine production.
Insufficient Tropine 1. Verify the presence and concentration of tropine in the reaction mixture. 2. If using a biological system, check the expression of enzymes in the tropine biosynthetic pathway.Adequate levels of tropine available for the littorine synthase reaction.
Inactive Littorine Synthase 1. Verify the expression and purity of the littorine synthase protein. 2. Perform a control reaction with a known active batch of the enzyme. 3. Optimize protein expression conditions (e.g., temperature, induction time) to improve folding.Confirmation of active littorine synthase, leading to product formation.
Suboptimal Assay Conditions 1. Perform a pH and temperature optimization curve for your enzyme. 2. Test different buffer systems and ionic strengths.Identification of the optimal reaction conditions for maximal enzyme activity.
Issue 2: Inconsistent Littorine Synthase Activity Between Batches
Possible Cause Troubleshooting Step Expected Outcome
Variable Enzyme Purity 1. Analyze the purity of each enzyme batch using SDS-PAGE. 2. Standardize the protein purification protocol.Consistent purity of littorine synthase across different batches.
Improper Enzyme Storage 1. Aliquot the purified enzyme and store at -80°C. 2. Avoid repeated freeze-thaw cycles.[9][10] 3. Include a cryoprotectant like glycerol in the storage buffer.Maintenance of enzyme activity over time.
Degradation of Substrates 1. Prepare fresh substrate solutions for each experiment. 2. Store substrates under recommended conditions to prevent degradation.Consistent substrate quality for reliable enzyme assays.

Experimental Protocols

Protocol 1: In Vitro Activity Assay for Littorine Synthase
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • Prepare stock solutions of (R)-phenyllactyl-β-D-glucose (e.g., 10 mM) and tropine (e.g., 10 mM) in the reaction buffer.

    • Prepare a purified littorine synthase enzyme solution of known concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of reaction buffer, 10 µL of (R)-phenyllactyl-β-D-glucose stock, and 10 µL of tropine stock.

    • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the purified littorine synthase solution.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol or ethyl acetate).

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of littorine using LC-MS or HPLC.

  • Controls:

    • Negative Control 1: A reaction mixture without the littorine synthase enzyme.

    • Negative Control 2: A reaction mixture without (R)-phenyllactyl-β-D-glucose.

    • Negative Control 3: A reaction mixture without tropine.

Protocol 2: Co-expression of UGT1 and Littorine Synthase in Nicotiana benthamiana
  • Vector Construction:

    • Clone the coding sequences of UGT1 and littorine synthase into a suitable plant expression vector (e.g., under the control of the CaMV 35S promoter).

    • Transform the constructs into Agrobacterium tumefaciens.

  • Agroinfiltration:

    • Grow cultures of Agrobacterium carrying the UGT1 and littorine synthase constructs.

    • Resuspend the bacterial cells in an infiltration buffer.

    • Infiltrate the leaves of 4-6 week old Nicotiana benthamiana plants with the bacterial suspension.

  • Substrate Feeding and Incubation:

    • After 2-3 days post-infiltration, infiltrate the leaves again with a solution containing the precursors phenyllactate and tropine.

    • Incubate the plants for an additional 2-4 days.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf tissue and grind it in a suitable extraction solvent (e.g., methanol).

    • Centrifuge the extract to remove cell debris.

    • Analyze the supernatant for the production of littorine using LC-MS.

Data Presentation

Table 1: Effect of UGT1 and LS Co-overexpression on Tropane Alkaloid Production

Construct Littorine (µg/g FW) Hyoscyamine (µg/g FW) Scopolamine (µg/g FW)
Empty Vector (Control)0.5 ± 0.11.2 ± 0.30.8 ± 0.2
UGT1 Overexpression3.2 ± 0.54.5 ± 0.72.1 ± 0.4
LS Overexpression4.8 ± 0.66.1 ± 0.93.5 ± 0.6
UGT1 + LS Co-overexpression15.7 ± 2.118.9 ± 2.510.3 ± 1.4

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight.

Visualizations

Littorine_Biosynthesis_Pathway Phenylalanine Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate Multiple Steps Phenyllactylglucose (R)-phenyllactyl-β-D-glucose Phenyllactate->Phenyllactylglucose UGT1 Littorine Littorine Phenyllactylglucose->Littorine Tropine Tropine Tropine->Littorine Littorine Synthase (LS) Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Experimental_Workflow start Start: Low Littorine Yield check_substrates 1. Verify Substrate Availability (Tropine & Phenyllactylglucose) start->check_substrates check_enzyme 2. Confirm LS & UGT1 Activity check_substrates->check_enzyme optimize_conditions 3. Optimize Reaction Conditions (pH, Temperature) check_enzyme->optimize_conditions metabolic_engineering 4. Metabolic Engineering (Co-overexpress LS & UGT1) optimize_conditions->metabolic_engineering end End: Enhanced Littorine Yield metabolic_engineering->end

References

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Littorine Chromatography

Welcome to the Technical Support Center for Chromatographic Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Chromatographic Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of littorine and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is littorine and why is its chromatographic analysis challenging?

Littorine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna.[1] As a basic compound, littorine contains a tertiary amine group in its tropane ring structure. This basicity is a primary reason for challenging chromatographic analysis, particularly the phenomenon of peak tailing.[2]

Q2: What is peak tailing and why is it a problem?

Peak tailing is a distortion in a chromatographic peak where the trailing edge is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can:

  • Reduce resolution between adjacent peaks.

  • Lead to inaccurate peak integration and quantification.

  • Decrease the overall sensitivity of the analysis.

  • Indicate undesirable interactions within the chromatographic system.

Q3: What are the primary causes of peak tailing in littorine analysis?

The most common cause of peak tailing for basic compounds like littorine in reversed-phase HPLC is the interaction between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[2] Other contributing factors can include:

  • Inappropriate mobile phase pH.

  • Column overload (injecting too much sample).

  • Extra-column dead volume in the HPLC system.

  • Column contamination or degradation.

  • Co-elution with an interfering compound.

Troubleshooting Guide: Resolving Peak Tailing for Littorine

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your littorine chromatography experiments.

Step 1: Initial Assessment and Diagnosis

Observe your chromatogram to determine the nature of the peak tailing.

  • Does only the littorine peak tail? This suggests a chemical interaction specific to littorine's basic nature.

  • Do all peaks in the chromatogram tail? This points towards a system-wide issue such as a blocked column frit, a void at the column inlet, or significant extra-column volume.

Step 2: Addressing Chemical Interactions (Littorine-Specific Tailing)

If only the littorine peak is tailing, the issue is likely due to secondary interactions with the stationary phase. Here are the recommended troubleshooting steps in order of application:

  • Adjust Mobile Phase pH:

    • Rationale: The ionization state of both littorine and the silanol groups on the stationary phase is pH-dependent. At a mid-range pH, silanols can be deprotonated (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic littorine molecule.

    • Caution: Ensure your column is stable at low pH. Some silica-based columns can degrade at pH values below 2.5.

  • Add a Competing Base to the Mobile Phase:

    • Rationale: A small, basic molecule added to the mobile phase can preferentially interact with the active silanol sites, effectively "masking" them from the littorine molecules.

    • Action: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. Adjust the pH of the mobile phase after the addition of the modifier.

  • Use an End-Capped Column:

    • Rationale: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar group (e.g., a trimethylsilyl group). This reduces the number of available sites for secondary interactions.

    • Action: If you are not already using one, switch to a high-quality, end-capped C8 or C18 column.

Step 3: Addressing System-Wide Issues (All Peaks Tailing)

If all peaks in your chromatogram are exhibiting tailing, consider the following mechanical and system-related causes:

  • Check for Column Contamination and Voids:

    • Rationale: Particulate matter from the sample or mobile phase can block the column inlet frit, causing poor peak shape for all analytes. A void at the head of the column can also lead to band broadening and tailing.

    • Action:

      • Reverse the column and flush it with a strong solvent to try and dislodge any particulates from the inlet frit.

      • If the problem persists, the column may be irreversibly damaged and require replacement.

      • Always use in-line filters and guard columns to protect your analytical column.

  • Minimize Extra-Column Volume:

    • Rationale: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.

    • Action:

      • Use tubing with the smallest possible internal diameter and length.

      • Ensure all fittings are properly made and there are no gaps that could introduce dead volume.

  • Address Potential Column Overload:

    • Rationale: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to distorted peak shapes.

    • Action:

      • Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

      • Reduce the injection volume.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting peak tailing in littorine chromatography.

G cluster_littorine Littorine-Specific Tailing cluster_system System-Wide Tailing start Peak Tailing Observed q1 Do all peaks tail? start->q1 a1 Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) q1->a1 No b1 Check for Column Contamination/Void q1->b1 Yes a2 Add Competing Base (e.g., 0.1% TEA) a1->a2 a3 Use End-Capped Column a2->a3 end Peak Shape Improved a3->end b2 Minimize Extra-Column Volume b1->b2 b3 Check for Column Overload b2->b3 b3->end

Figure 1. Troubleshooting workflow for peak tailing.

Experimental Protocols

The following is a detailed example of an HPLC method for the analysis of tropane alkaloids, including littorine, adapted from published methodologies. This protocol can serve as a starting point for method development and troubleshooting.

Sample Preparation: Extraction of Littorine from Plant Material
  • Homogenization: Weigh approximately 1 gram of dried and powdered plant material (e.g., roots of Atropa belladonna).

  • Extraction:

    • Add 20 mL of an extraction solvent mixture of chloroform:methanol:concentrated ammonia (15:5:1 v/v/v) to the plant material.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the plant pellet twice more.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the dried extract in 5 mL of the initial mobile phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the tropane alkaloids with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Method for Littorine Analysis

This method is based on typical conditions for separating tropane alkaloids.

ParameterCondition
Column Reversed-phase C18, end-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Data Presentation: Example System Suitability Data

The following table summarizes typical system suitability parameters that should be monitored to ensure the performance of your chromatographic system.

ParameterAcceptance CriteriaTypical Result (Good Peak Shape)Typical Result (Peak Tailing)
Tailing Factor (Asymmetry) 0.9 - 1.51.1> 1.8
Theoretical Plates (N) > 200055002500
Resolution (Rs) > 2.0 (between adjacent peaks)3.51.2
Retention Time (%RSD) < 1.0%0.2%0.8%

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical signaling pathway leading to peak tailing for basic analytes like littorine.

G cluster_column Silica-Based Stationary Phase cluster_analyte Mobile Phase silanol Residual Silanol Groups (-Si-OH) deprotonated_silanol Deprotonated Silanol (-Si-O-) silanol->deprotonated_silanol Mid-range pH interaction Strong Secondary Interaction (Electrostatic) deprotonated_silanol->interaction littorine Littorine (Basic Analyte) protonated_littorine Protonated Littorine (Positively Charged) littorine->protonated_littorine Acidic pH protonated_littorine->interaction tailing Peak Tailing interaction->tailing

Figure 2. Chemical interactions leading to peak tailing.

References

Optimization

Technical Support Center: Minimizing Littorine Degradation During Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with lit...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with littorine extraction. Our goal is to provide actionable solutions to minimize degradation and ensure the integrity of your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of littorine, offering potential causes and solutions to minimize degradation and maximize yield.

Issue Potential Cause(s) Recommended Solution(s)
Low Littorine Yield Incomplete Extraction: Inefficient solvent penetration or insufficient extraction time.- Optimize solvent selection; consider using acidified methanol or ethanol. - Employ advanced extraction techniques like ultrasound-assisted extraction (USAE) or microwave-assisted extraction (MASE) to enhance efficiency.[1] - Ensure adequate extraction time; for example, ultrasonication for 10-30 minutes has been shown to be effective for related alkaloids.[2]
Degradation during Extraction: Exposure to high temperatures, extreme pH, or oxidative conditions.- Maintain a controlled, lower temperature during extraction; for instance, temperatures around 45-68°C have been optimized for other tropane alkaloids.[2][3] - Use a slightly acidic extraction solvent (e.g., 1% acetic or tartaric acid in water or alcohol) to improve stability.[1][4] - Minimize exposure to light and oxygen by using amber glassware and processing samples promptly.
Presence of Impurities or Degradation Products in Final Extract Oxidation: Littorine, like other alkaloids, can be susceptible to oxidation, which is often accelerated by heat and light.- Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent. - If metal ion contamination is a possibility from equipment, the use of a chelating agent such as EDTA may be beneficial.
Hydrolysis: The ester linkage in littorine can be susceptible to hydrolysis under strong acidic or alkaline conditions, especially when combined with heat.- Avoid excessively harsh pH conditions during extraction and purification. While alkaline conditions (pH 9-12) are often used in liquid-liquid extraction to deprotonate the alkaloid, prolonged exposure should be avoided.[1][4] - If heating is necessary, it should be done at a controlled temperature and for a minimal duration. Tropane alkaloids can be hydrolyzed by heating at 60°C with baryta water.
Racemization: While littorine itself is a specific stereoisomer, related tropane alkaloids like l-hyoscyamine are known to racemize to atropine under certain conditions, which could be indicative of general instability.- Maintain neutral or slightly acidic conditions where possible, as racemization can be promoted by alkaline conditions.[5]
Inconsistent Extraction Yields Between Batches Variability in Plant Material: The concentration of littorine can differ based on the plant part, age, and growing conditions.- Standardize the plant material used for extraction (e.g., use only roots of a certain age). - Ensure consistent drying and storage procedures for the plant material.
Inconsistent Extraction Parameters: Minor variations in temperature, time, pH, or solvent composition.- Adhere strictly to a validated and optimized extraction protocol. - Calibrate all equipment regularly to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of littorine degradation during extraction?

A1: The primary causes of littorine degradation are similar to those for other tropane alkaloids and include exposure to high temperatures, extreme pH levels (both highly acidic and alkaline), and oxidation.[6][7][8] The ester functional group in littorine makes it susceptible to hydrolysis, particularly under harsh pH and temperature conditions.

Q2: What is the optimal temperature range for extracting littorine?

A2: While specific data for littorine is limited, studies on the extraction of related tropane alkaloids such as hyoscyamine and scopolamine suggest that optimal temperatures can range from room temperature to around 68°C.[2] For instance, ultrasound-assisted extraction has been optimized at temperatures between 25°C and 45°C.[3] It is crucial to avoid boiling or prolonged heating, as this can accelerate degradation.[6]

Q3: Which solvent system is best for extracting littorine while minimizing degradation?

A3: Methanol or ethanol, often with a small percentage of water and acidified with a weak organic acid like acetic or tartaric acid, is generally effective for extracting tropane alkaloids.[1][4][3] The acidic conditions help to protonate the alkaloid, increasing its solubility in the polar solvent and enhancing stability. For subsequent liquid-liquid extraction, solvents like dichloromethane or chloroform are commonly used after basifying the aqueous extract.[2][9]

Q4: How does pH affect the stability of littorine during extraction?

A4: Littorine, as a tropane alkaloid, is more stable in slightly acidic to neutral conditions.[10][11] Strong alkaline conditions, while necessary for deprotonating the alkaloid for solvent extraction (liquid-liquid), can promote hydrolysis and racemization of related compounds if exposure is prolonged. Therefore, pH should be carefully controlled throughout the extraction and purification process. A common strategy involves an initial extraction in an acidic solvent, followed by a rapid basification and extraction into an organic solvent.[2]

Q5: Can I store the plant material before extraction? If so, under what conditions?

A5: Yes, plant material can be stored. It is best to dry the material to a low moisture content and store it in a cool, dark, and dry place to minimize enzymatic and oxidative degradation. For long-term storage, freezing the dried and powdered material at -20°C or below is recommended.

Experimental Protocols

Protocol: Optimized Ultrasound-Assisted Extraction of Littorine from Plant Material

This protocol is designed to maximize the yield of littorine while minimizing its degradation.

1. Materials and Reagents:

  • Dried and finely powdered plant material (e.g., roots of Atropa belladonna)
  • Extraction Solvent: 80% Methanol (HPLC grade) with 1% acetic acid
  • pH adjustment: 10% Ammonium hydroxide solution
  • Extraction solvent for LLE: Dichloromethane (HPLC grade)
  • Sodium sulfate (anhydrous)
  • Rotary evaporator
  • Ultrasonic bath
  • pH meter
  • Centrifuge

2. Extraction Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of the acidified methanol extraction solvent.
  • Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for 30 minutes.
  • After sonication, filter the mixture through Whatman No. 1 filter paper.
  • Collect the filtrate and repeat the extraction process on the plant residue with another 100 mL of the extraction solvent to ensure complete extraction.
  • Combine the filtrates.

3. Liquid-Liquid Extraction and Purification:

  • Concentrate the combined filtrate to approximately 20 mL using a rotary evaporator at a temperature not exceeding 40°C.
  • Adjust the pH of the concentrated extract to 9-10 with a 10% ammonium hydroxide solution. Monitor the pH carefully.
  • Transfer the pH-adjusted extract to a separatory funnel and add an equal volume of dichloromethane.
  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
  • Allow the layers to separate and collect the lower organic (dichloromethane) layer.
  • Repeat the extraction of the aqueous layer twice more with fresh dichloromethane.
  • Combine the organic fractions and dry over anhydrous sodium sulfate.
  • Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude littorine extract.

4. Analysis:

  • The crude extract can be redissolved in a suitable solvent (e.g., methanol) for quantification by HPLC or GC-MS.

Visualizations

Biosynthetic Pathway of Littorine

The following diagram illustrates the key steps in the biosynthesis of tropane alkaloids, highlighting the position of littorine as a crucial intermediate.

Littorine_Biosynthesis cluster_precursors Precursors cluster_littorine_formation Littorine Synthesis cluster_rearrangement Rearrangement & Further Synthesis Phenyllactate Phenyllactate Littorine Littorine Phenyllactate->Littorine Littorine synthase Tropine Tropine Tropine->Littorine Littorine synthase Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 (Oxidation/Rearrangement) Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reduction Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H (Hydroxylation)

Biosynthetic pathway from precursors to major tropane alkaloids.
Workflow for Minimizing Littorine Degradation

This workflow outlines the critical steps and considerations for a successful littorine extraction with minimal degradation.

Extraction_Workflow start Start: Dried Plant Material extraction Step 1: Extraction (e.g., Ultrasound-Assisted) start->extraction filtration Step 2: Filtration & Solvent Removal extraction->filtration ccp1 Control: - Acidified Solvent - Temp < 50°C - Protect from light extraction->ccp1 ph_adjustment Step 3: pH Adjustment (to pH 9-10) filtration->ph_adjustment ccp2 Control: - Temp < 40°C filtration->ccp2 lle Step 4: Liquid-Liquid Extraction ph_adjustment->lle ccp3 Control: - Rapid process - Avoid prolonged  alkaline exposure ph_adjustment->ccp3 drying_concentration Step 5: Drying & Final Concentration lle->drying_concentration end End: Purified Littorine Extract drying_concentration->end

Workflow with critical control points for littorine extraction.

References

Troubleshooting

Technical Support Center: Improving the Solubility of Littorine for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of littorine in experimental setting...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of littorine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is littorine and what are its basic chemical properties?

Littorine is a tropane alkaloid and a key biosynthetic intermediate in the production of other alkaloids like hyoscyamine and scopolamine.[1][2] Understanding its chemical properties is crucial for effective solubilization.

Summary of Littorine's Chemical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₃NO₃[2]
Molecular Weight 289.37 g/mol [2]
Appearance Solid powder[2]
Predicted logP 1.758
Predicted Water Solubility -2.97 (log₁₀WS in mol/L)
Known Solubility Slightly soluble in DMSO and Methanol. The hydrochloride salt form is slightly soluble in water.[1]
Stability Hygroscopic

Q2: Which solvent should I choose to prepare a stock solution of littorine?

Given littorine's low aqueous solubility, organic solvents are necessary to prepare a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO): This is a common choice for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power.[3][4][5]

  • Ethanol: Another viable option, though potentially less effective than DMSO for highly insoluble compounds.[6][7]

For cell-based assays, it is critical to keep the final concentration of the organic solvent in the culture medium low (typically <0.5% for DMSO) to avoid cytotoxicity.[5]

Q3: My littorine is not dissolving even in DMSO. What can I do?

If you encounter difficulty dissolving littorine, the following techniques can be employed:

  • Gentle Warming: Warm the solution to 37°C to increase the solubility.

  • Vortexing: Agitate the solution vigorously using a vortex mixer.

  • Sonication: Use an ultrasonic bath to provide energy to break up the solute particles and enhance dissolution.

Q4: My littorine precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common problem for poorly soluble compounds.[3] Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of littorine in your assay.

  • Increase the Solvent Concentration (with caution): A slightly higher percentage of DMSO in the final solution might keep the compound dissolved, but you must verify that this concentration is not toxic to your cells.

  • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The concentration of the surfactant should be optimized to be effective without interfering with the assay.

  • Prepare a More Dilute Stock: Instead of a highly concentrated stock, prepare a more dilute stock solution. This will require adding a larger volume to your assay, so ensure that the final solvent concentration remains within an acceptable range.

Troubleshooting Guide: Littorine Solubility Issues

SymptomProbable CauseRecommended Solution
Littorine powder does not dissolve in the chosen solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.Increase the solvent volume to lower the concentration. Apply gentle heat (37°C) and use a vortex or sonicator to aid dissolution.
The littorine stock solution is cloudy or has visible particles. Incomplete dissolution or presence of impurities.Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes and carefully transfer the clear supernatant to a new tube. Consider filtering the solution through a 0.22 µm syringe filter compatible with the solvent.
Precipitate forms immediately upon adding the littorine stock solution to the aqueous buffer/medium. The compound's solubility limit in the final aqueous solution has been exceeded.Lower the final concentration of littorine. Prepare the final solution by adding the stock solution dropwise while vortexing the buffer/medium to ensure rapid mixing. Consider the use of a solubility-enhancing excipient if compatible with your assay.
The solution is initially clear but becomes cloudy over time or after a temperature change (e.g., moving from room temperature to 37°C). The compound may be less stable or soluble at the new temperature. The compound may be degrading.Check the stability of littorine under your experimental conditions. Prepare fresh dilutions immediately before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Littorine Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.89 mg of littorine powder (MW: 289.37 g/mol ).

  • Dissolution: Add the weighed littorine to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes. If the solid does not completely dissolve, place the tube in a 37°C water bath for 10-15 minutes, followed by further vortexing or sonication.

  • Sterilization (Optional): If the stock solution is for use in sterile cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Due to its hygroscopic nature, ensure the vials are tightly sealed.

Protocol 2: Dilution of Littorine Stock Solution for In Vitro Assays
  • Thawing: Thaw a single aliquot of the 10 mM littorine stock solution at room temperature.

  • Intermediate Dilution (Optional): It is often beneficial to perform an intermediate dilution in the same solvent (e.g., DMSO) or in the assay buffer/medium. This can help to minimize precipitation when making the final dilution.

  • Final Dilution: To prepare a 10 µM working solution in 1 mL of assay buffer, add 1 µL of the 10 mM stock solution to 999 µL of the buffer.

  • Mixing: It is crucial to add the stock solution directly into the buffer while vortexing or pipetting up and down to ensure rapid and uniform dispersion. This minimizes the local concentration of the compound and reduces the likelihood of precipitation.

  • Use Immediately: It is best practice to prepare the final working solution immediately before adding it to the assay plate.

Visualizations

As littorine is a precursor to muscarinic antagonists like atropine and scopolamine, its biological effects are often studied in the context of the muscarinic acetylcholine receptor signaling pathway.[8][9][10] These antagonists work by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[10][11][12]

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting weigh Weigh Littorine dissolve Dissolve in DMSO weigh->dissolve aid Warm / Sonicate (if needed) dissolve->aid store Store at -20°C aid->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Buffer thaw->dilute add Add to Assay Plate dilute->add precipitate Precipitation? dilute->precipitate precipitate->add No lower_conc Lower Final Concentration precipitate->lower_conc Yes lower_conc->dilute add_surfactant Add Surfactant add_surfactant->dilute

Caption: Workflow for preparing and troubleshooting littorine solutions.

muscarinic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M3, M5) ACh->Receptor Binds & Activates Littorine_deriv Littorine Derivative (e.g., Atropine) Littorine_deriv->Receptor Binds & Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Antagonism of the Gq-coupled muscarinic receptor signaling pathway.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Littorine Content in Solanaceae Species: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of littorine content across various species of the Solanaceae family. Littorine, a key precursor in the biosynth...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of littorine content across various species of the Solanaceae family. Littorine, a key precursor in the biosynthesis of the pharmaceutically important tropane alkaloids hyoscyamine and scopolamine, is of significant interest for metabolic engineering and drug discovery.

Littorine Content: A Comparative Overview

Direct comparative studies quantifying littorine in various Solanaceae species are limited. However, existing research indicates its presence and relative importance in several species known for tropane alkaloid production. Littorine's role as a direct precursor to hyoscyamine means its concentration can be transient and influenced by the downstream enzymatic conversion rates.

SpeciesPlant PartLittorine Content (Qualitative/Semi-Quantitative)Key Findings & Citations
Atropa belladonna (Deadly Nightshade)RootsMajor alkaloid in early developmental stages.Littorine content is high in the roots of young plants and decreases as the plant matures.[1][2]
Datura stramonium (Jimsonweed)Whole PlantImplied to be significant due to high overall tropane alkaloid production.This species is noted for having the highest tropane alkaloid production in the Solanaceae family, suggesting a substantial flux through the biosynthetic pathway, including littorine.[3] Littorine has been detected and quantified in materials contaminated with Datura stramonium seeds.[4]
Datura innoxia (Thornapple)Hairy Root CulturesMajor alkaloid alongside hyoscyamine.Studies on hairy root cultures have shown that littorine and hyoscyamine are the predominant alkaloids accumulated.
Hyoscyamus muticus (Egyptian Henbane)Hairy Root Clones & Plant RootsHairy root clones and intact plant roots produce 1.5-3 and 4.5-9 times more littorine than scopolamine, respectively.This species shows a significant accumulation of littorine, particularly in the roots. The aerial parts, however, do not contain littorine.
Hyoscyamus niger (Black Henbane)Hairy Root CulturesPresent, with downstream products scopolamine and hyoscyamine being the major quantified alkaloids.While specific littorine quantities are not always reported, its presence is confirmed as a precursor to the more abundant hyoscyamine and scopolamine.

Experimental Protocols

Extraction and Quantification of Littorine and Other Tropane Alkaloids via Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is based on established methods for the analysis of tropane alkaloids in plant matrices.

1. Sample Preparation and Extraction:

  • Plant Material: Use dried and finely powdered plant material (e.g., roots).

  • Extraction Solvent: A mixture of methanol, chloroform, and ammonium hydroxide (15:5:1, v/v/v) is effective.

  • Procedure:

    • Weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.

2. LC-MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass analyzer).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: Hold at 5% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Key Transitions for Littorine (MRM): Precursor ion (m/z) 290.17 -> Product ions (e.g., m/z 124.1, 140.1). Note: These transitions should be optimized for the specific instrument used.

  • Quantification: Create a calibration curve using a certified reference standard of littorine. The concentration of littorine in the samples is determined by comparing the peak area to the calibration curve.

Visualizing Key Pathways and Workflows

experimental_workflow sample Plant Material (e.g., Roots) grinding Grinding to Fine Powder sample->grinding extraction Solvent Extraction (Methanol/Chloroform/NH4OH) grinding->extraction sonication Sonication extraction->sonication centrifugation Centrifugation sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Experimental Workflow for Littorine Analysis.

littorine_biosynthesis cluster_phenylalanine_pathway Phenylalanine Pathway cluster_tropane_pathway Tropane Moiety Formation cluster_downstream Downstream Tropane Alkaloids phenylalanine L-Phenylalanine phenyllactate Phenyllactic Acid phenylalanine->phenyllactate Multiple Steps littorine_synthase Littorine Synthase (LS) phenyllactate->littorine_synthase putrescine Putrescine tropinone Tropinone putrescine->tropinone Multiple Steps tropine Tropine tropinone->tropine TRI tropine->littorine_synthase littorine Littorine littorine_synthase->littorine cyp80f1 CYP80F1 littorine->cyp80f1 hyoscyamine Hyoscyamine cyp80f1->hyoscyamine h6h H6H hyoscyamine->h6h scopolamine Scopolamine h6h->scopolamine

Biosynthetic Pathway of Littorine in Solanaceae.

References

Comparative

Validating the Crucial Role of Littorine Mutase in Hyoscyamine Formation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of littorine mutase's function in the biosynthesis of hyoscyamine, a medicinally important tropane alkaloid....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of littorine mutase's function in the biosynthesis of hyoscyamine, a medicinally important tropane alkaloid. We will delve into the available experimental data, present detailed experimental protocols for its study, and contextualize its catalytic efficiency within the broader biosynthetic pathway.

The Pivotal Rearrangement Catalyzed by Littorine Mutase

Hyoscyamine, a precursor to the valuable anticholinergic drug scopolamine, is synthesized in plants of the Solanaceae family, such as Atropa belladonna and Hyoscyamus niger. The biosynthesis of hyoscyamine involves a multi-step pathway, with the conversion of littorine to hyoscyamine being a critical rearrangement reaction. This key step is catalyzed by the enzyme littorine mutase, scientifically known as CYP80F1. Littorine mutase is a cytochrome P450-dependent monooxygenase that facilitates an intramolecular rearrangement of littorine to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.

The conversion is not a simple isomerization but a complex oxidative rearrangement, highlighting the unique catalytic capabilities of this enzyme. The reaction is understood to be irreversible, with studies showing that while littorine is metabolized to hyoscyamine, the reverse reaction does not occur.

Data Presentation: A Comparative Look at Enzyme Performance

While specific kinetic parameters for littorine mutase (CYP80F1) are not extensively reported in publicly available literature, we can contextualize its importance by comparing the catalytic efficiencies of other key enzymes within the tropane alkaloid biosynthetic pathway. This table summarizes available data for enzymes involved in the pathway leading to hyoscyamine. The absence of comprehensive kinetic data for littorine mutase represents a notable knowledge gap and an opportunity for further research.

EnzymeAbbreviationSubstrate(s)Product(s)OrganismKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Putrescine N-methyltransferasePMTPutrescine, S-adenosylmethionineN-methylputrescineHyoscyamus niger130 (Putrescine)0.231.8 x 10³
Tropinone Reductase ITRITropinone, NADPHTropineDatura stramonium4516.73.7 x 10⁵
Tropinone Reductase IITRIITropinone, NADPHPseudotropineDatura stramonium1205.84.8 x 10⁴
Hyoscyamine 6β-hydroxylaseH6HHyoscyamine, 2-oxoglutarate, O₂6β-hydroxyhyoscyamineHyoscyamus niger351.54.3 x 10⁴
Littorine Mutase CYP80F1 Littorine, NADPH, O₂ Hyoscyamine aldehyde Hyoscyamus niger N/A N/A N/A

Experimental Protocols

To facilitate further research into littorine mutase and the broader hyoscyamine biosynthetic pathway, we provide the following detailed experimental protocols.

In Vitro Enzyme Assay for Littorine Mutase (CYP80F1)

This protocol describes a method for expressing, purifying, and assaying the activity of littorine mutase.

a. Heterologous Expression and Purification of Littorine Mutase (CYP80F1):

  • Gene Synthesis and Cloning: Synthesize the coding sequence of CYP80F1 from Hyoscyamus niger with codon optimization for expression in Saccharomyces cerevisiae (yeast) or Escherichia coli. Clone the gene into a suitable expression vector containing a C-terminal His-tag for purification (e.g., pYES-DEST52 for yeast or pET-28a(+) for E. coli).

  • Co-expression with Cytochrome P450 Reductase (CPR): For functional expression of CYP80F1, co-express it with a compatible CPR partner, such as that from Arabidopsis thaliana or the target plant species itself.

  • Yeast Expression: Transform the expression constructs into a suitable yeast strain (e.g., WAT11). Grow the transformed yeast in selective media and induce protein expression with galactose.

  • Microsome Isolation: Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction, which contains the membrane-bound CYP80F1, by differential centrifugation.

  • Purification (Optional, for detailed kinetics): Solubilize the microsomal membranes with a mild detergent (e.g., sodium cholate) and purify the His-tagged CYP80F1 using immobilized metal affinity chromatography (IMAC).

b. Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1.5 mM NADPH

    • 100 µg of microsomal protein (or 1-5 µg of purified enzyme)

    • 100 µM littorine (substrate)

  • Reaction Initiation and Incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH. Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding 2 volumes of ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully collect the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen. Reconstitute the dried residue in a known volume of methanol for analysis.

Quantification of Hyoscyamine by HPLC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of hyoscyamine produced in the enzyme assay or extracted from plant material.

a. Instrumentation and Columns:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

b. Mobile Phases and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: Return to 5% B

    • 8-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Hyoscyamine: Precursor ion (m/z) 290.2 → Product ion (m/z) 124.1 (quantifier), 93.1 (qualifier).

    • Littorine: Precursor ion (m/z) 306.2 → Product ion (m/z) 140.1.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

d. Quantification:

  • Prepare a standard curve of hyoscyamine in the expected concentration range.

  • Quantify the amount of hyoscyamine in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Hyoscyamine_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Tropinone Tropinone N_Methylputrescine->Tropinone MPO... Tropine Tropine Tropinone->Tropine TRI Littorine Littorine Tropine->Littorine Phenylalanine L-Phenylalanine Phenyllactate Phenyllactate Phenylalanine->Phenyllactate Multiple Steps Phenyllactate->Littorine Littorine Synthase Hyoscyamine_Aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_Aldehyde Littorine Mutase (CYP80F1) Hyoscyamine Hyoscyamine Hyoscyamine_Aldehyde->Hyoscyamine Reductase

Caption: The biosynthetic pathway of hyoscyamine, highlighting the central role of littorine mutase.

Experimental_Workflow Start Start Gene_Cloning Gene Cloning & Expression of Littorine Mutase (CYP80F1) Start->Gene_Cloning Enzyme_Assay In Vitro Enzyme Assay (Substrate: Littorine) Gene_Cloning->Enzyme_Assay Product_Extraction Product Extraction (Ethyl Acetate) Enzyme_Assay->Product_Extraction HPLC_MS_Analysis HPLC-MS/MS Analysis Product_Extraction->HPLC_MS_Analysis Data_Analysis Data Analysis & Quantification HPLC_MS_Analysis->Data_Analysis Validation Validation of Enzyme Role Data_Analysis->Validation

Caption: Experimental workflow for validating the function of littorine mutase.

Concluding Remarks

Littorine mutase (CYP80F1) is an indispensable enzyme in the biosynthesis of hyoscyamine, catalyzing a unique and complex rearrangement reaction. While its central role is well-established, a deeper biochemical characterization, particularly regarding its kinetic properties, is warranted. The protocols and comparative data presented in this guide are intended to facilitate further research in this area, which is crucial for the metabolic engineering of tropane alkaloid production in plants and microbial systems. The development of alternative or more efficient enzymatic systems for this conversion remains a compelling goal for synthetic biology and drug development.

Validation

A Comparative Analysis of Littorine and Hyoscyamine Biosynthetic Rates

For researchers, scientists, and drug development professionals, understanding the kinetics of tropane alkaloid biosynthesis is paramount for optimizing the production of valuable pharmaceuticals like hyoscyamine. This g...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of tropane alkaloid biosynthesis is paramount for optimizing the production of valuable pharmaceuticals like hyoscyamine. This guide provides an objective comparison of the biosynthetic rates of littorine and its immediate downstream product, hyoscyamine, supported by experimental data and detailed methodologies.

Littorine is a key intermediate in the biosynthesis of hyoscyamine, a medicinally important tropane alkaloid. The conversion of littorine to hyoscyamine is a critical, irreversible step, making the comparative rates of their formation a focal point for metabolic engineering and synthetic biology efforts.

Quantitative Comparison of Biosynthetic Rates

Experimental data from kinetic studies on Datura innoxia hairy root cultures provide a direct comparison of the apparent biosynthetic rates of littorine and hyoscyamine. By feeding the cultures with a labeled precursor, (RS)-phenyl[1,3-¹³C₂]lactic acid, researchers were able to track the incorporation of the ¹³C label into both littorine and hyoscyamine over time.

CompoundApparent Rate of ¹³C Incorporation (v app)Experimental SystemReference
Littorine1.8 µmol ¹³C·flask⁻¹·d⁻¹Datura innoxia hairy root cultures[1][2]
Hyoscyamine0.9 µmol ¹³C·flask⁻¹·d⁻¹Datura innoxia hairy root cultures[1][2]

This quantitative data indicates that under the studied conditions, the apparent rate of littorine biosynthesis is approximately double that of hyoscyamine. This observation supports the hypothesis that the conversion of littorine to hyoscyamine can be a rate-limiting step in the overall pathway to hyoscyamine and subsequently scopolamine.[3]

The Biosynthetic Pathway: From Littorine to Hyoscyamine

The biosynthesis of hyoscyamine from littorine is a fascinating example of intramolecular rearrangement. Littorine, an ester of tropine and phenyllactic acid, undergoes a transformation to become hyoscyamine, an ester of tropine and tropic acid. This conversion is not a simple hydrolysis and re-esterification but a direct, intramolecular process.[3]

The key enzyme mediating this rearrangement is a cytochrome P450 enzyme known as littorine mutase (CYP80F1).[4][5][6] This enzyme catalyzes the oxidation and rearrangement of littorine to form hyoscyamine aldehyde, which is then subsequently reduced to hyoscyamine.[7] The conversion is understood to be an irreversible step in the biosynthetic pathway.[5]

Littorine to Hyoscyamine Pathway Tropine Tropine Littorine Littorine Tropine->Littorine Phenyllactic_acid Phenyllactic acid Phenyllactic_acid->Littorine Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 (Littorine mutase) Hyoscyamine Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reduction

Biosynthetic pathway from precursors to hyoscyamine.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the biosynthetic rates of littorine and hyoscyamine.

Kinetic Analysis using ¹³C Labeled Precursors and NMR Spectroscopy

This method, adapted from the work of Lanoue et al. (2002), allows for the in vivo measurement of metabolic flux through the tropane alkaloid pathway.[1]

1. Hairy Root Culture Maintenance:

  • Establish and maintain hairy root cultures of a tropane alkaloid-producing plant (e.g., Datura innoxia) in a suitable liquid medium (e.g., Gamborg's B5 medium) under sterile conditions.

  • Subculture the roots regularly to ensure consistent growth and metabolic activity.

2. Precursor Feeding (Pulse-Chase):

  • Prepare a sterile stock solution of the ¹³C labeled precursor, such as (RS)-phenyl[1,3-¹³C₂]lactic acid.

  • To initiate the "pulse," add the labeled precursor to the hairy root cultures at a known final concentration (e.g., 4 mM).

  • At various time points (e.g., 2, 5, 10, 15, and 20 days) after the addition of the precursor, harvest a subset of the root cultures. This constitutes the "chase" period where the labeled precursor is metabolized by the plant cells.

3. Alkaloid Extraction:

  • Immediately freeze the harvested root tissue in liquid nitrogen to quench all metabolic activity.

  • Lyophilize (freeze-dry) the tissue to remove water.

  • Grind the dried tissue into a fine powder.

  • Extract the alkaloids from the powdered tissue using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and ammonium hydroxide).

  • Purify and concentrate the alkaloid extract using techniques such as solid-phase extraction (SPE).

4. Quantification and Isotopic Analysis by NMR:

  • Dissolve the final alkaloid extract in a deuterated solvent suitable for Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., CDCl₃).

  • Acquire ¹³C NMR spectra for each time point sample.

  • Identify the resonance signals corresponding to littorine and hyoscyamine.

  • Quantify the amount of ¹³C incorporated into each compound by integrating the respective signal intensities. The presence of ¹³C-¹³C spin-spin coupling can be used to confirm the intramolecular rearrangement of littorine to hyoscyamine.

5. Data Analysis and Rate Calculation:

  • Plot the concentration of ¹³C labeled littorine and hyoscyamine over time.

  • The apparent rate of incorporation (v app) for each compound can be calculated from the initial slope of the accumulation curve.

Experimental_Workflow cluster_culture Hairy Root Culture cluster_feeding Precursor Feeding cluster_analysis Analysis A Establish & Maintain Hairy Root Cultures B Add ¹³C Labeled Precursor (Pulse) A->B C Harvest Cultures at Time Intervals (Chase) B->C D Alkaloid Extraction C->D E ¹³C NMR Spectroscopy D->E F Quantification & Rate Calculation E->F

Workflow for kinetic analysis of alkaloid biosynthesis.

Conclusion

The available experimental evidence indicates that the biosynthesis of littorine proceeds at a faster rate than its subsequent conversion to hyoscyamine in Datura innoxia hairy root cultures. This suggests that the enzymatic step catalyzed by littorine mutase (CYP80F1) is a significant bottleneck in the overall production of hyoscyamine. For researchers in drug development and metabolic engineering, targeting this specific enzymatic step could be a key strategy for enhancing the yield of this valuable pharmaceutical compound. Further kinetic studies across different species and under various conditions will provide a more comprehensive understanding of the regulatory dynamics of tropane alkaloid biosynthesis.

References

Comparative

A Comparative Guide to Littorine Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of various methods for the extraction of littorine, a significant tropane alkaloid and a key intermediate in the...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the extraction of littorine, a significant tropane alkaloid and a key intermediate in the biosynthesis of hyoscyamine and scopolamine. The selection of an appropriate extraction technique is critical for maximizing yield and purity, which are paramount for subsequent research and drug development activities. This document outlines conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.

Quantitative Performance Comparison

Direct comparative studies on the extraction yields of littorine using different methods are limited in publicly available literature. However, data from studies on structurally similar tropane alkaloids, such as atropine and scopolamine, extracted from the same plant families (Solanaceae, e.g., Atropa belladonna, Datura stramonium), can serve as a valuable proxy. The following table summarizes the performance of common extraction methods based on studies of these related compounds.

Extraction MethodPrincipleTypical SolventsKey ParametersReported Tropane Alkaloid Yield (Proxy Data)AdvantagesDisadvantages
Conventional Solvent Extraction (CSE) Partitioning of the analyte between the plant matrix and a solvent. Includes maceration, percolation, and Soxhlet extraction.Chloroform, Dichloromethane, Methanol, Ethanol, often in combination and with basification (e.g., ammonia) to liberate free alkaloids.Solvent polarity, Temperature, Extraction time, Solid-to-solvent ratio.Variable; dependent on specific technique and plant material.Simple, low-cost equipment.Time-consuming, large solvent consumption, potential for thermal degradation of thermolabile compounds in Soxhlet extraction.
Ultrasound-Assisted Extraction (UAE) Use of high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing mass transfer.Similar to CSE; methanol, ethanol, and acidified aqueous solutions are common.Ultrasonic power and frequency, Temperature, Time, Solvent choice.Generally higher yields and shorter extraction times compared to CSE. For example, UAE of tropane alkaloids from Radix physochlainae showed high efficiency.[1]Reduced extraction time, lower solvent consumption, improved yield.Potential for localized heating and degradation of sensitive compounds if not properly controlled.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix, causing cell rupture and release of analytes.Polar solvents like ethanol and methanol are effective due to their ability to absorb microwave energy.Microwave power, Temperature, Time, Solvent properties.Often provides the highest yields in the shortest time. Studies on other alkaloids show MAE can be more efficient than UAE and CSE.Very fast, high efficiency, reduced solvent usage.Requires specialized equipment, potential for localized overheating, not suitable for nonpolar solvents.

Experimental Protocols

The following are detailed methodologies for the key extraction experiments. These protocols are based on established methods for tropane alkaloid extraction and can be adapted for littorine.

Conventional Solvent Extraction (Maceration)

This method is suitable for thermolabile compounds and involves soaking the plant material in a solvent.

Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., roots of Atropa belladonna) at room temperature and grind it into a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of a solvent mixture of chloroform:methanol:25% ammonia (15:15:1 v/v/v).

  • Maceration: Seal the flask and let it stand for 24-48 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Extraction (Purification):

    • Dissolve the crude extract in 20 mL of 1 N sulfuric acid.

    • Wash the acidic solution with 3 x 20 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.

    • Basify the aqueous layer to pH 10 with 25% ammonium hydroxide.

    • Extract the liberated alkaloids with 3 x 20 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the purified alkaloid fraction.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic energy to accelerate extraction.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as described for CSE.

  • Extraction: Place 1 g of the powdered material in an extraction vessel with 20 mL of a suitable solvent (e.g., 80% methanol).

  • Sonication: Place the vessel in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.

  • Separation: After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Solvent Evaporation and Purification: Collect the supernatant and process it as described in steps 5 and 6 of the CSE protocol.

Microwave-Assisted Extraction (MAE)

This technique uses microwave energy for rapid extraction.

Protocol:

  • Sample Preparation: Prepare the dried and powdered plant material as for CSE.

  • Extraction: Place 1 g of the powdered material in a microwave extraction vessel with 20 mL of a polar solvent (e.g., 80% ethanol).

  • Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate at a set power (e.g., 400 W) for a short duration (e.g., 2-5 minutes) at a controlled temperature (e.g., 60°C).

  • Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature and then filter the contents.

  • Solvent Evaporation and Purification: Process the filtrate as described in steps 5 and 6 of the CSE protocol.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of littorine from a plant source.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification plant_material Plant Material (e.g., Atropa belladonna roots) drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Extraction (CSE, UAE, or MAE) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration evaporation Solvent Evaporation filtration->evaporation acid_base Acid-Base Liquid-Liquid Extraction evaporation->acid_base final_product Purified Littorine Extract acid_base->final_product

Caption: General workflow for littorine extraction.

Signaling Pathway

Littorine, like other tropane alkaloids, is expected to exhibit anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors. This action blocks the signaling cascade initiated by acetylcholine.

Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor (M1/M3/M5) cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) mAChR mAChR ACh->mAChR Activates Littorine Littorine (Antagonist) Littorine->mAChR Blocks Gq_protein Gq Protein Activation mAChR->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Response Ca_release->Cell_response PKC->Cell_response

Caption: Anticholinergic action of littorine.

References

Validation

Detecting Littorine: A Comparative Guide to Antibody Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of antibody-based methods for the detection of littorine, a key tropane alkaloid intermediate in the biosynth...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody-based methods for the detection of littorine, a key tropane alkaloid intermediate in the biosynthesis of hyoscyamine and scopolamine. Given the absence of commercially available antibodies specifically targeting littorine, this guide focuses on the cross-reactivity of existing anti-tropane alkaloid antibodies and provides a framework for selecting and validating immunoassays for littorine detection.

Understanding the Challenge: Littorine and Structural Analogs

Littorine's close structural resemblance to other medically and commercially significant tropane alkaloids, such as atropine (a racemic mixture of hyoscyamine) and scopolamine, presents a significant challenge for specific antibody-based detection. The shared bicyclic tropane ring system is the primary epitope recognized by many broad-spectrum anti-tropane alkaloid antibodies.

Key Structural Relationships:

  • Littorine is the immediate precursor to hyoscyamine.

  • Hyoscyamine is the levorotatory isomer of atropine.

  • Scopolamine differs from atropine primarily by the presence of an epoxide ring.

This close structural homology suggests a high probability of cross-reactivity of anti-atropine and anti-hyoscyamine antibodies with littorine.

Comparative Analysis of Anti-Tropane Alkaloid Antibodies

While no antibodies are marketed specifically for littorine detection, several monoclonal antibodies have been developed for the detection of other tropane alkaloids. The cross-reactivity of these antibodies with various tropane alkaloids provides valuable insight into their potential for detecting littorine.

Below is a summary of the cross-reactivity profiles of representative monoclonal antibodies (mAbs) developed for tropane alkaloid detection. It is important to note that direct experimental data for littorine cross-reactivity is not currently available in the reviewed literature. The potential for littorine detection is inferred based on its structural similarity to the tested analytes.

AnalytemAb anti-Atropine (IC50, ng/mL)[1]Cross-Reactivity (%) vs. Atropine[1]mAb anti-Hyoscyamine (IC50, ng/mL)[2]Cross-Reactivity (%) vs. Hyoscyamine[2]
Atropine0.79100--
L-Hyoscyamine--1.17100
Scopolamine>100<0.8-No cross-reactivity with 5 tested drugs
Homatropine16.754.7--
Anisodamine>100<0.8--
Anisodine>100<0.8--
Apoatropine>100<0.8--
Littorine Data Not Available Inferred High Data Not Available Inferred High

Inference on Littorine Cross-Reactivity:

Given that littorine is a direct precursor and structural isomer of hyoscyamine, it is highly probable that a monoclonal antibody developed against hyoscyamine would exhibit significant cross-reactivity with littorine. Similarly, due to the structural similarity, an anti-atropine antibody is also expected to show considerable cross-reactivity. The lower cross-reactivity of the anti-atropine mAb with scopolamine suggests that the epoxide group on scopolamine significantly alters the epitope recognized by this particular antibody.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the detection of littorine using antibody-based assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general competitive ELISA for the quantification of a small molecule like littorine.

Materials:

  • High-binding 96-well microtiter plates

  • Littorine standard

  • Anti-tropane alkaloid monoclonal antibody

  • Coating antigen (e.g., Littorine-BSA conjugate)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a mixture of the sample or littorine standard and a fixed concentration of the anti-tropane alkaloid antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the littorine concentration. Determine the concentration of littorine in the samples by interpolating their absorbance values from the standard curve.

Lateral Flow Immunoassay (LFA)

This protocol outlines the general principle of a competitive lateral flow immunoassay for the rapid detection of littorine.

Materials:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, and absorbent pad

  • Anti-tropane alkaloid monoclonal antibody

  • Gold nanoparticle-antibody conjugate

  • Coating antigen (e.g., Littorine-BSA conjugate)

  • Control line antibody (e.g., anti-mouse IgG)

  • Assay buffer

Procedure:

  • Preparation of the Test Strip:

    • The coating antigen is immobilized on the nitrocellulose membrane to form the test line (T).

    • The control line antibody is immobilized further down the membrane to form the control line (C).

    • The gold nanoparticle-antibody conjugate is dried onto the conjugate pad.

  • Assay Performance:

    • The sample is applied to the sample pad.

    • The sample flows by capillary action to the conjugate pad, where it rehydrates the gold nanoparticle-antibody conjugate.

    • If littorine is present in the sample, it will bind to the antibody on the gold nanoparticles.

    • The sample, now containing the antibody-analyte complexes (if any) and unbound antibody-gold conjugates, continues to migrate along the nitrocellulose membrane.

  • Result Interpretation:

    • Negative Result: In the absence of littorine, the antibody-gold conjugates will bind to the coating antigen at the test line, resulting in a visible colored line. A colored line will also appear at the control line.

    • Positive Result: If littorine is present, it will bind to the antibody-gold conjugates, preventing them from binding to the coating antigen at the test line. Therefore, no colored line will appear at the test line, while the control line will still be visible.

Visualizations

Littorine Biosynthesis Pathway

Littorine_Biosynthesis Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid Phenylalanine->Phenylpyruvic_acid ArAT Phenyllactic_acid (R)-Phenyllactic acid Phenylpyruvic_acid->Phenyllactic_acid PAR Littorine Littorine Phenyllactic_acid->Littorine LS Tropine Tropine Tropine->Littorine LS Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 Hyoscyamine (S)-Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Reductase Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Caption: Biosynthesis pathway of littorine and its conversion to hyoscyamine and scopolamine.

Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Coat plate with Coating Antigen Wash1 Wash Coat->Wash1 Block Block non-specific sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample_Ab Add Sample/Standard + Primary Antibody Wash2->Add_Sample_Ab Incubate1 Incubate Add_Sample_Ab->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance Add_Stop->Read

Caption: General workflow for a competitive ELISA.

Inferred Cross-Reactivity Relationships

Cross_Reactivity cluster_antibody Antibody Specificity Littorine Littorine Hyoscyamine Hyoscyamine Atropine Atropine Scopolamine Scopolamine Homatropine Homatropine Anti-Tropane Alkaloid mAb Anti-Tropane Alkaloid mAb Anti-Tropane Alkaloid mAb->Littorine High (Inferred) Anti-Tropane Alkaloid mAb->Hyoscyamine High (Inferred) Anti-Tropane Alkaloid mAb->Atropine High Anti-Tropane Alkaloid mAb->Scopolamine Low Anti-Tropane Alkaloid mAb->Homatropine Moderate

Caption: Inferred cross-reactivity of a generic anti-tropane alkaloid antibody.

References

Comparative

Unveiling the Machinery of a Medicinal Alkaloid: A Guide to Validating Novel Genes in Littorine Biosynthesis

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of methodologies for validating the function of newly discovered genes in the biosynthetic pathway of littorin...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of methodologies for validating the function of newly discovered genes in the biosynthetic pathway of littorine, a key precursor to the pharmaceutically important tropane alkaloids hyoscyamine and scopolamine. This document details experimental protocols and presents comparative data to aid in the functional characterization of novel genes, using the recently identified phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS) as prime examples.[1][2][3]

The elucidation of the complete biosynthetic pathway of tropane alkaloids has been a long-standing goal in plant biochemistry. Littorine is a critical intermediate, and its formation from phenyllactate and tropine was not fully understood until the discovery of UGT1 and LS.[1][2][3] These genes were identified through a functional genomics approach in medicinal plants of the Solanaceae family, such as Atropa belladonna.[1][3] This guide will dissect the techniques used to confirm their roles, providing a framework for future research in this area.

Comparative Analysis of Gene Function Validation Techniques

The functional validation of UGT1 and LS involved a multi-pronged approach, combining in planta gene silencing, heterologous expression, and in vitro enzymatic assays. Each method provides a unique layer of evidence, and their combined results offer a robust confirmation of gene function.

Technique Purpose Key Quantitative Data Advantages Limitations
Virus-Induced Gene Silencing (VIGS) To assess the effect of gene suppression on metabolite levels in the native plant.Reduction in littorine, hyoscyamine, and scopolamine levels in silenced plants.[1]Rapid in planta assessment of gene function.Potential for off-target effects and incomplete silencing.
RNA interference (RNAi) To create stable suppression of gene expression in root cultures for detailed metabolite analysis.Significant decrease in UGT1 and LS transcripts and subsequent reduction in tropane alkaloid accumulation.[3]Stable and heritable gene suppression.The process of generating transgenic lines can be time-consuming.
Heterologous Expression in Nicotiana benthamiana To reconstitute the biosynthetic pathway in a non-native host and confirm the specific function of the genes.Production of littorine only when both UGT1 and LS were co-expressed and fed with precursors.[1]Confirms the minimal set of genes required for a specific biochemical step.The metabolic environment of the heterologous host may differ from the native plant.
In Vitro Enzymatic Assay To determine the precise biochemical activity of the purified enzyme.Catalytic activity of purified His-tagged UGT1 in converting phenyllactate to phenyllactylglucose.[1][2]Provides direct evidence of enzyme function and allows for kinetic studies.Requires production and purification of active enzymes, which can be challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the validation of UGT1 and LS function.

VIGS is a powerful reverse genetics tool for rapid functional gene analysis in plants.

  • Vector Construction : Fragments of the target genes (UGT1 and LS) are cloned into a Tobacco Rattle Virus (TRV) vector (pTRV2).[3]

  • Agroinfiltration : The pTRV2 constructs, along with a helper plasmid (pTRV1), are introduced into Agrobacterium tumefaciens. The bacterial cultures are then infiltrated into the leaves of young seedlings (e.g., Atropa belladonna).[3]

  • Gene Silencing and Metabolite Analysis : The virus spreads systemically, leading to the degradation of the target gene's mRNA. After a period of growth, plant tissues are harvested to analyze transcript levels (via qPCR) and metabolite profiles (via UPLC-MS/MS) to assess the impact of gene silencing.[3][4]

This technique allows for the functional characterization of genes in a controlled system outside of their native organism.

  • Expression Vector Construction : The full-length coding sequences of UGT1 and LS are cloned into plant expression vectors.

  • Agroinfiltration : Agrobacterium tumefaciens strains carrying the expression constructs are infiltrated into the leaves of N. benthamiana.

  • Substrate Feeding and Product Detection : To test for littorine synthesis, the infiltrated leaves are supplied with the precursors tropine and phenyllactate.[1] After incubation, metabolites are extracted and analyzed by UPLC-MS/MS to detect the formation of littorine.[1]

This assay directly measures the catalytic activity of the UGT1 enzyme.

  • Protein Expression and Purification : The UGT1 gene is cloned into an expression vector with a tag (e.g., His-tag) and expressed in a host system like E. coli. The tagged protein is then purified from the cell lysate using affinity chromatography.[1]

  • Enzyme Reaction : The purified UGT1 enzyme is incubated with its substrates, phenyllactate and UDP-glucose, in a suitable reaction buffer.

  • Product Analysis : The reaction mixture is analyzed by UPLC-MS/MS to detect the formation of the product, phenyllactylglucose.[1]

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the biological and experimental processes, the following diagrams illustrate the littorine biosynthetic pathway and the workflow for validating novel gene function.

Littorine_Biosynthesis_Pathway cluster_phenylalanine Phenylalanine-derived precursor cluster_tropane Tropane moiety precursor cluster_littorine_synthesis Littorine Synthesis cluster_downstream Downstream Tropane Alkaloids Phenylalanine Phenylalanine Phenylpyruvic_acid Phenylpyruvic_acid Phenylalanine->Phenylpyruvic_acid AT4 Phenyllactate Phenyllactate Phenylpyruvic_acid->Phenyllactate PPAR Phenyllactylglucose Phenyllactylglucose Phenyllactate->Phenyllactylglucose UGT1 Tropinone Tropinone Tropine Tropine Tropinone->Tropine TRI Littorine Littorine Phenyllactylglucose->Littorine LS Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Fig. 1: The biosynthetic pathway of littorine and downstream tropane alkaloids.

Gene_Validation_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation cluster_analysis Analysis cluster_confirmation Confirmation Functional_Genomics Functional Genomics (e.g., Transcriptomics) Candidate_Genes Candidate Gene Identification (UGT1, LS) Functional_Genomics->Candidate_Genes VIGS Virus-Induced Gene Silencing (in planta) Candidate_Genes->VIGS RNAi RNA interference (in root cultures) Candidate_Genes->RNAi Heterologous_Expression Heterologous Expression (N. benthamiana) Candidate_Genes->Heterologous_Expression Enzymatic_Assay In Vitro Enzymatic Assay Candidate_Genes->Enzymatic_Assay Metabolite_Profiling Metabolite Profiling (UPLC-MS/MS) VIGS->Metabolite_Profiling Transcript_Analysis Transcript Level Analysis (qPCR) VIGS->Transcript_Analysis RNAi->Metabolite_Profiling RNAi->Transcript_Analysis Heterologous_Expression->Metabolite_Profiling Enzyme_Activity Enzyme Activity Measurement Enzymatic_Assay->Enzyme_Activity Gene_Function_Confirmed Gene Function Confirmed Metabolite_Profiling->Gene_Function_Confirmed Transcript_Analysis->Gene_Function_Confirmed Enzyme_Activity->Gene_Function_Confirmed

Fig. 2: A generalized workflow for the functional validation of novel biosynthetic genes.

The validation of UGT1 and LS function serves as a robust case study for the characterization of novel genes in plant specialized metabolism. By employing a combination of in planta, in vivo, and in vitro techniques, researchers can build a comprehensive and convincing body of evidence to elucidate the precise roles of newly discovered genes. This integrated approach is essential for advancing our understanding of complex biosynthetic pathways and for the metabolic engineering of high-value medicinal compounds.

References

Validation

Comparative Metabolomics of Littorine and its Derivatives: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the metabolomics of littorine and its key derivatives, hyoscyamine and scopolamine. While direct comparative m...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomics of littorine and its key derivatives, hyoscyamine and scopolamine. While direct comparative metabolomics studies on littorine are not extensively available in current literature, this document synthesizes available data on its derivatives to offer insights into their differential metabolic impacts. Littorine, a tropane alkaloid, serves as a crucial biosynthetic precursor to the pharmacologically significant anticholinergic agents hyoscyamine and its racemic form, atropine, as well as scopolamine. Understanding the distinct metabolic fingerprints of these related compounds is essential for drug development and mechanistic studies.

Introduction to Littorine and its Derivatives

Littorine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae family. It is the direct precursor in the biosynthesis of hyoscyamine, which can then be converted to scopolamine. These derivatives are competitive antagonists of muscarinic acetylcholine receptors, leading to a range of physiological effects that are harnessed for therapeutic purposes. While littorine's primary role is that of a metabolic intermediate, its derivatives have well-documented effects on the central and peripheral nervous systems.

Comparative Metabolic Effects

Direct metabolomic studies detailing the cellular response to littorine are scarce. However, research on its derivatives, atropine and scopolamine, reveals significant impacts on cellular metabolism, primarily through their anticholinergic activity.

A study on the effects of atropine on glucose metabolism in rats demonstrated a significant increase in glucose production and oxidation[1][2]. This was associated with elevated plasma catecholamines, suggesting a systemic metabolic response mediated by hormonal changes[1][2]. Scopolamine has been shown to reduce the functional activity of the thalamus and alter metabolic rates in the cingulate and basal ganglia, which likely underlies its effects on attention and memory[3]. Furthermore, scopolamine can impair memory by reducing glucose uptake in the brain[4].

The following table summarizes the known metabolic effects of atropine, as a proxy for hyoscyamine, providing a basis for comparison.

Table 1: Comparative Metabolic Effects of Atropine

Metabolic ParameterControlAtropine TreatedFold ChangeReference
Glucose Production (μmol/kg/min)24.0 ± 2.030.9 ± 2.6~1.29[1][2]
Glucose Oxidation (μmol/kg/min)8.3 ± 0.612.0 ± 0.8~1.45[1][2]
Plasma Epinephrine (pg/ml)166 ± 19271 ± 50~1.63[1][2]
Plasma Norepinephrine (pg/ml)262 ± 24525 ± 63~2.00[1][2]

Data presented as mean ± S.E. from a study in rats.

Signaling Pathways

The primary mechanism of action for littorine's derivatives, hyoscyamine and scopolamine, is the blockade of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5) which couple to different G proteins and activate distinct downstream signaling cascades.

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC)[5][6].

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels[5][6].

These signaling pathways ultimately modulate a wide range of cellular processes, including neurotransmission, smooth muscle contraction, and glandular secretion.

Muscarinic_Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C Gq_11->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response_inhibition Inhibition of Cellular Response cAMP->Cellular_response_inhibition

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

LC-MS/MS for Tropane Alkaloid Quantification

This protocol provides a general framework for the quantitative analysis of littorine and its derivatives in biological matrices.

a. Sample Preparation (QuEChERS-based)

  • Homogenize 1 g of the sample (e.g., plant tissue, cell pellet) in a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex thoroughly.

  • Add 10 mL of acetonitrile with 1% acetic acid and vortex for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Multiple Reaction Monitoring (MRM) is employed for quantification, with at least two transitions monitored for each analyte for confirmation.

NMR-based Metabolomics of Cell Cultures

This protocol outlines the steps for preparing cell extracts for NMR analysis.

a. Cell Quenching and Metabolite Extraction

  • Rapidly aspirate the culture medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding 1 mL of pre-chilled (-20°C) methanol to the culture dish and incubate at -80°C for 15 minutes[7].

  • Scrape the cells in the methanol and transfer the suspension to a microcentrifuge tube[7].

  • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet cell debris[7].

  • Collect the supernatant containing the metabolites[7].

  • Perform a second extraction of the pellet with 0.5 mL of an 80:20 methanol:water mixture, centrifuge, and combine the supernatants[7].

  • Perform a third extraction with 0.5 mL of ice-cold water, centrifuge, and combine the supernatants[7].

  • Lyophilize the combined supernatants to dryness.

b. NMR Sample Preparation

  • Reconstitute the dried extract in a suitable volume (e.g., 600 µL) of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to a 5 mm NMR tube for analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative metabolomics study.

Metabolomics_Workflow cluster_experiment Experimental Design cluster_analysis Analytical Phase cluster_data Data Processing & Interpretation cluster_conclusion Conclusion start Biological System (e.g., Cell Culture) treatment Treatment Groups (Control, Littorine, Derivatives) start->treatment sampling Sample Collection & Quenching treatment->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Analysis extraction->nmr processing Data Pre-processing (Peak Picking, Alignment) lcms->processing nmr->processing stats Statistical Analysis (PCA, OPLS-DA) processing->stats id Metabolite Identification stats->id pathway Pathway Analysis id->pathway conclusion Biological Interpretation & Biomarker Discovery pathway->conclusion

Caption: General workflow for a comparative metabolomics study.

Conclusion

This guide provides a foundational comparison of the metabolomics of littorine and its derivatives based on currently available data. While direct comparative studies on littorine are needed, the analysis of its pharmacologically active derivatives, hyoscyamine and scopolamine, reveals significant impacts on cellular metabolism, primarily through the modulation of muscarinic acetylcholine receptor signaling. The provided experimental protocols and workflows offer a starting point for researchers aiming to further investigate the distinct metabolic signatures of these important tropane alkaloids. Future research focusing on the direct metabolomic effects of littorine will be crucial to fully elucidate its biological role beyond that of a biosynthetic intermediate.

References

Comparative

A Comparative Analysis of the Bioactivity of Littorine and Scopolamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the bioactivity of two tropane alkaloids: littorine and scopolamine. While scopolamine is a well-characterized...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivity of two tropane alkaloids: littorine and scopolamine. While scopolamine is a well-characterized non-selective muscarinic antagonist with established clinical applications, littorine is primarily known as its biosynthetic precursor. This document summarizes the available experimental data to objectively compare their performance at target receptors and outlines the methodologies used in these assessments.

Executive Summary

Scopolamine is a potent, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting high affinity across all five subtypes (M1-M5). In contrast, direct quantitative bioactivity data for littorine is scarce. However, existing research indicates that littorine possesses a binding affinity for muscarinic receptors that is comparable to that of scopolamine. This suggests that while littorine serves as a precursor in the biosynthesis of scopolamine, it may also share a similar pharmacological profile at the receptor level.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) of scopolamine at human muscarinic acetylcholine receptor subtypes. Due to the limited availability of direct quantitative studies on littorine, its binding affinity is presented as a qualitative comparison based on current literature.

Table 1: Comparative Binding Affinities (Ki, nM) at Muscarinic Acetylcholine Receptors

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Scopolamine0.83[1]5.3[1]0.34[1]0.38[1]0.34[1]
Littorine-Similar to Scopolamine[2]---

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (IC50/EC50) of Scopolamine at Various Receptors

CompoundReceptorAssay TypeValue (µM)
Scopolamine5-HT3Inhibition of 5-HT evoked response2.09[3]
Scopolamine5-HT3Competition with [3H]granisetron6.76 (Ki)[3]
Scopolamine5-HT3Competition with G-FL4.90 (Ki)[3]
ScopolaminenAChRInhibition928[4]

Note: IC50 represents the concentration of an inhibitor required to block 50% of a biological response. EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the muscarinic acetylcholine receptor signaling pathway, which is the primary target for both scopolamine and littorine, and a general workflow for determining receptor binding affinity.

muscarinic_signaling cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling cluster_antagonist Antagonist Action Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) Acetylcholine->mAChR Binds Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Scopolamine_Littorine Scopolamine / Littorine mAChR_ant Muscarinic Receptor Scopolamine_Littorine->mAChR_ant Competitively Binds mAChR_ant->Block Blocks Acetylcholine Binding

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathway (Gq/11).

binding_assay_workflow Start Start Prepare_Membranes Prepare cell membranes expressing muscarinic receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand ([³H]NMS) and varying concentrations of test compound (Scopolamine/Littorine) Prepare_Membranes->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a radioligand displacement binding assay.

Detailed Experimental Protocols

Radioligand Displacement Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.

1. Materials:

  • Cell membranes expressing human muscarinic receptor subtypes (M1-M5).
  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).
  • Test compounds: Scopolamine or Littorine.
  • Binding buffer (e.g., 75 mM Tris, 12.5 mM MgCl₂, 1 mM EDTA, pH 7.4).
  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
  • Glass fiber filters.
  • Scintillation cocktail.
  • Scintillation counter.
  • 96-well filter plates.
  • Cell harvester.

2. Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.
  • In a 96-well plate, add the cell membranes (e.g., 10 µ g/well ), the radioligand at a concentration near its Kd (e.g., ~100 pM [³H]NMS), and the various concentrations of the test compound.[5]
  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine).
  • Incubate the plates at room temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).[5][6]
  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
  • Dry the filters and place them in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay for Muscarinic Antagonists

This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by a muscarinic agonist, providing a measure of its functional antagonism.

1. Materials:

  • Cells stably expressing a Gq-coupled muscarinic receptor (e.g., M1 or M3).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Muscarinic agonist (e.g., carbachol or acetylcholine).
  • Test compounds: Scopolamine or Littorine.
  • Black, clear-bottom 96- or 384-well plates.
  • Fluorescence plate reader with kinetic reading capabilities.

2. Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
  • Wash the cells with assay buffer to remove excess dye.
  • Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
  • Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells to stimulate calcium release.
  • Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • Calculate the change in fluorescence from baseline for each well.
  • Plot the peak fluorescence response against the logarithm of the test compound concentration.
  • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, using non-linear regression analysis.

Conclusion

Scopolamine is a well-documented non-selective muscarinic antagonist with high affinity for all five receptor subtypes. While quantitative data for littorine is limited, evidence suggests it shares a similar binding affinity for muscarinic receptors. This indicates that littorine, in addition to its role as a biosynthetic precursor, may possess intrinsic anticholinergic activity. Further research, including direct comparative binding and functional assays, is necessary to fully elucidate the pharmacological profile of littorine and its potential contributions to the overall effects of plant extracts containing this alkaloid. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Validation

Unveiling the Architecture of Littorine: A Comparative Guide to Structural Elucidation Techniques

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography,...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural confirmation of littorine, a tropane alkaloid and a key precursor in the biosynthesis of pharmaceutically important compounds like hyoscyamine and scopolamine.

At a Glance: Comparing the Techniques

The table below summarizes the key quantitative data obtained from each technique for the structural elucidation of littorine and its analogs.

ParameterX-ray Crystallography (Atropine Sulfate Monohydrate)NMR Spectroscopy (Littorine)Mass Spectrometry (Littorine)
Crystal System MonoclinicNot ApplicableNot Applicable
Space Group P2₁/nNot ApplicableNot Applicable
Unit Cell Dimensions a = 19.2948(5) Å, b = 6.9749(2) Å, c = 26.9036(5) Å, β = 94.215(2)°Not ApplicableNot Applicable
¹H NMR Chemical Shifts (δ, ppm) Not ApplicableTropane Moiety: H-1/H-5: ~3.2 ppm (br s)H-2/H-4 (axial): ~1.6 ppmH-2/H-4 (equatorial): ~2.1 ppmH-3: ~5.1 ppm (t)H-6/H-7 (axial): ~1.8 ppmH-6/H-7 (equatorial): ~2.0 ppmN-CH₃: ~2.3 ppm (s)Side Chain: H-2': ~4.4 ppm (dd)H-3'a: ~3.0 ppm (dd)H-3'b: ~3.2 ppm (dd)Aromatic H: 7.2-7.4 ppm (m)Not Applicable
¹³C NMR Chemical Shifts (δ, ppm) Not ApplicableTropane Moiety: C-1/C-5: ~60 ppmC-2/C-4: ~35 ppmC-3: ~67 ppmC-6/C-7: ~26 ppmN-CH₃: ~40 ppmSide Chain: C-1': ~174 ppmC-2': ~73 ppmC-3': ~40 ppmAromatic C: ~127-138 ppmNot Applicable
Molecular Ion (m/z) Not ApplicableNot Applicable289 [M]⁺
Key Fragment Ions (m/z) & Relative Abundance Not ApplicableNot Applicable124 (100%), 94 (80%), 96 (75%), 82 (60%), 105 (40%), 77 (35%)

Delving into the Methodologies: Experimental Protocols

A thorough understanding of the experimental procedures is crucial for interpreting the data and appreciating the strengths of each technique.

X-ray Crystallography: The Gold Standard for Spatial Arrangement

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The following is a representative protocol based on the structure determination of atropine sulfate monohydrate.

1. Crystal Growth:

  • High-purity atropine sulfate monohydrate is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

  • Slow evaporation of the solvent at a constant temperature is employed to allow for the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is exposed to a monochromatic X-ray beam, often from a synchrotron source for higher intensity.

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton in Solution

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in its solution state, providing valuable information about the chemical environment of each nucleus.

1. Sample Preparation:

  • A small amount of purified littorine (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

2. Data Acquisition:

  • The sample is placed in the strong magnetic field of an NMR spectrometer.

  • A series of radiofrequency pulses are applied to excite the ¹H and ¹³C nuclei.

  • The resulting signals (Free Induction Decays - FIDs) are detected and Fourier transformed to produce the NMR spectrum.

  • One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish proton-proton and proton-carbon correlations.

3. Spectral Analysis:

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C spectra are analyzed to assign each signal to a specific atom in the littorine molecule.

  • 2D NMR data is used to confirm the connectivity and build the molecular skeleton.

Mass Spectrometry: Unraveling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

1. Sample Introduction and Ionization:

  • A dilute solution of littorine is introduced into the mass spectrometer.

  • The molecules are ionized, typically using Electron Ionization (EI) for volatile compounds or soft ionization techniques like Electrospray Ionization (ESI) for less volatile ones.

2. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

3. Detection and Spectral Interpretation:

  • The abundance of each ion is measured by a detector, generating a mass spectrum.

  • The molecular ion peak confirms the molecular weight of littorine.

  • The fragmentation pattern is analyzed to identify characteristic fragments of the tropane alkaloid structure and the side chain, aiding in structural confirmation.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry X1 Crystal Growth X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 N1 Sample Preparation N2 Data Acquisition N1->N2 N3 Spectral Analysis N2->N3 M1 Sample Introduction & Ionization M2 Mass Analysis M1->M2 M3 Spectral Interpretation M2->M3

Experimental Workflows for Structural Elucidation

logical_relationship cluster_data Experimental Data Littorine Littorine Structure Xray_Data 3D Atomic Coordinates (from Atropine) Littorine->Xray_Data Provides NMR_Data Chemical Shifts & Coupling Constants Littorine->NMR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern Littorine->MS_Data Provides Confirmation Structural Confirmation Xray_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Logical Relationship of Data to Structure Confirmation

Comparative

Comparative Analysis of Littorine Synthase: A Key Enzyme in Tropane Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Littorine synthase (LS), a pivotal enzyme in the biosynthesis of tropane alkaloids, plays a crucial role in the formation of littorine, a direct precursor t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Littorine synthase (LS), a pivotal enzyme in the biosynthesis of tropane alkaloids, plays a crucial role in the formation of littorine, a direct precursor to the pharmaceutically important compounds hyoscyamine and scopolamine. This guide provides a comparative overview of littorine synthase from different plant sources, based on currently available scientific literature. While extensive comparative kinetic data is limited, this document synthesizes the existing knowledge on the enzyme's function, classification, and the methodologies for its study.

Introduction to Littorine Synthase

Littorine synthase (EC 2.4.1.400) is an acyltransferase that catalyzes the esterification of tropine with an activated form of phenyllactic acid to produce littorine.[1] Specifically, in the well-studied pathway in Atropa belladonna, a UDP-glycosyltransferase (UGT1) first converts (R)-phenyllactic acid to (R)-phenyllactyl-β-D-glucose.[2][3][4] This glucose ester then serves as the acyl donor for littorine synthase, which transfers the phenyllactyl group to the 3-hydroxyl group of tropine, releasing D-glucose.[1][5] This mechanism distinguishes it from other acyltransferases in different alkaloid pathways that may utilize coenzyme A (CoA) thioesters as acyl donors.[5]

Comparative Data of Littorine Synthase

ParameterLittorine Synthase from Atropa belladonnaLittorine Synthase from Other Plant Sources
Plant Source Atropa belladonna (Deadly Nightshade)Primarily inferred in Hyoscyamus niger (Henbane) and other Solanaceae species.
Enzyme Classification Serine Carboxypeptidase-Like (SCPL) AcyltransferaseAssumed to be of the same class within the Solanaceae family.
Substrates Tropine, (R)-phenyllactyl-β-D-glucoseTropine, (R)-phenyllactyl-β-D-glucose
Product Littorine, D-glucoseLittorine, D-glucose
Kinetic Parameters (Km, Vmax, kcat) Not reported in available literature.Not reported in available literature.
Optimal pH Not reported in available literature.Not reported in available literature.
Optimal Temperature Not reported in available literature.Not reported in available literature.

Biosynthetic Pathway of Littorine

The formation of littorine is a critical step in the tropane alkaloid pathway, positioned after the synthesis of the tropane ring structure and the precursor acid moiety. The pathway is localized in the roots of the plants.[5]

Littorine_Biosynthesis L_Phenylalanine L-Phenylalanine Phenyllactic_acid (R)-Phenyllactic acid L_Phenylalanine->Phenyllactic_acid Multiple steps Phenyllactylglucose (R)-Phenyllactyl-β-D-glucose Phenyllactic_acid->Phenyllactylglucose UGT1 Littorine Littorine Phenyllactylglucose->Littorine Tropine Tropine Tropine->Littorine Littorine Synthase (LS) Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1, HDH Experimental_Workflow start Start clone Clone LS and UGT1 genes into expression vectors start->clone agro Transform Agrobacterium with expression vectors clone->agro infiltrate Co-infiltrate N. benthamiana leaves with Agrobacterium strains agro->infiltrate incubate Incubate plants for protein expression (5-7 days) infiltrate->incubate extract Extract total protein from leaf tissue incubate->extract assay Perform in vitro enzyme assay with substrates (Phenyllactic acid, UDP-glucose, Tropine) extract->assay lcms Analyze reaction products by LC-MS assay->lcms end End lcms->end

References

Safety & Regulatory Compliance

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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